molecular formula C9H11NO B028614 1,2,3,4-Tetrahydroisoquinolin-5-ol CAS No. 102877-50-9

1,2,3,4-Tetrahydroisoquinolin-5-ol

Katalognummer: B028614
CAS-Nummer: 102877-50-9
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: OMZHCCXUVSEGAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydroisoquinolin-5-ol is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10-11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZHCCXUVSEGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553061
Record name 1,2,3,4-Tetrahydroisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-50-9
Record name 1,2,3,4-Tetrahydro-5-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102877-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Analysis Reveals Limited Public Data on 1,2,3,4-Tetrahydroisoquinolin-5-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

While the broader family of 1,2,3,4-tetrahydroisoquinolines (THIQs) is a well-documented scaffold in medicinal chemistry, research has predominantly concentrated on analogs with different substitution patterns, particularly those with hydroxyl or methoxy groups at the 6- and 7-positions. These 6,7-disubstituted analogs are of significant interest due to their structural similarity to the neurotransmitter dopamine and have been extensively investigated for their effects on dopamine and serotonin receptors.[1]

The 1,2,3,4-tetrahydroisoquinoline core is a recognized "privileged scaffold" in drug discovery, known to interact with a variety of biological targets. Derivatives have been explored for a wide range of therapeutic applications, including:

  • Anticancer Agents: Certain THIQ derivatives have shown potent cytotoxic effects.

  • Antimicrobial and Antiviral Activities: The scaffold has been used to develop agents against various pathogens.

  • Neuroprotective and CNS Applications: Many analogs have been synthesized and tested for activity at dopamine and serotonin receptors, with implications for neurodegenerative diseases like Parkinson's and psychiatric conditions such as depression.[1][2]

The general synthetic route to the THIQ core often involves the Pictet-Spengler reaction, a cyclization reaction of a β-phenylethylamine with an aldehyde or ketone. The specific synthesis of 5-hydroxy substituted THIQs would require precursors with a hydroxyl group at the meta-position of the ethylamine side chain, which may present different synthetic challenges compared to the more common 3,4-disubstituted (catechol-like) precursors.

General Experimental Approaches for THIQ Analogs

While specific protocols for 1,2,3,4-tetrahydroisoquinolin-5-ol analogs are not available, the evaluation of related THIQ compounds typically involves a standard workflow in drug discovery research.

G cluster_0 Pre-Clinical Evaluation Workflow A Chemical Synthesis of Analog Library B In Vitro Screening (e.g., Receptor Binding Assays) A->B Purified Compounds C Functional Assays (e.g., cAMP, Ca2+ Flux) B->C Active 'Hits' D Cell-Based Assays (e.g., Cytotoxicity, Neuroprotection) C->D Functionally Active Hits E In Vivo Studies (Animal Models) D->E Lead Candidates

Caption: General workflow for the evaluation of novel chemical compounds.

Receptor Binding Assays: A common initial step is to determine the affinity of the compounds for their molecular targets. For THIQs, these are often G-protein coupled receptors (GPCRs) like dopamine (D1, D2, D3, D4, D5) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors. These experiments typically involve:

  • Preparation of Membranes: Harvesting cell lines (e.g., HEK293, CHO) that are engineered to express high levels of the specific receptor subtype.

  • Competitive Binding: Incubating the cell membranes with a known radiolabeled ligand (e.g., [³H]raclopride for D2 receptors) and varying concentrations of the novel, unlabeled test compound.

  • Detection: Measuring the displacement of the radioligand by the test compound. The data is then used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Functional Assays: Compounds that show high binding affinity are then tested to determine if they are agonists (activate the receptor), antagonists (block the receptor), or partial agonists. This is often done by measuring the downstream signaling effects of receptor activation. For many dopamine and serotonin receptors, this involves quantifying changes in intracellular second messengers, such as cyclic AMP (cAMP).

G cluster_0 Dopamine D2 Receptor Signaling (Gi-coupled) ligand D2 Agonist (e.g., Dopamine) receptor D2 Receptor ligand->receptor g_protein Gi Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP (Decreased) ac->camp Conversion atp ATP atp->ac

Caption: Simplified Gi-coupled signaling pathway for the D2 dopamine receptor.

Conclusion

The specific focus on the 5-hydroxy position of the 1,2,3,4-tetrahydroisoquinoline scaffold appears to be a largely unexplored area in medicinal chemistry, at least within publicly documented research. The lack of available data prevents a detailed analysis of the structure-activity relationships, biological mechanisms, and experimental protocols for this analog series. This represents a potential opportunity for new research endeavors. Future work could involve the chemical synthesis of a library of this compound analogs and their systematic evaluation at key neurological targets to uncover novel pharmacological activities.

References

The Multifaceted Mechanisms of Tetrahydroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 24, 2025

Executive Summary

Tetrahydroisoquinoline (THIQ) derivatives represent a diverse class of compounds, encompassing both endogenous neuromodulators and synthetic molecules with significant therapeutic potential. Their mechanisms of action are multifaceted, primarily involving interactions with the dopaminergic system, inhibition of key enzymes, and in some cases, induction of neurotoxicity. This technical guide provides an in-depth exploration of the core mechanisms of action of THIQ derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and therapeutic agent design.

Modulation of the Dopaminergic System

A primary mode of action for many THIQ derivatives is the modulation of the dopaminergic system. This includes direct interactions with dopamine receptors and effects on dopamine neuron activity.

Dopamine Receptor Binding

Synthetic THIQ derivatives have been extensively investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of neuropsychiatric disorders.[1][2] These derivatives can act as agonists, partial agonists, or antagonists, with their specific activity profiles dependent on their chemical structure.[3]

Table 1: Binding Affinities (Ki) of Synthetic Tetrahydroisoquinoline Derivatives for Dopamine D2 and D3 Receptors

CompoundPrimary PharmacophoreSecondary PharmacophoreD3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)Reference
5s 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline3-cyanobenzamide1.2180150[3]
5t 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline4-cyanobenzamide3.45.11.5[3]
6a 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline2-methoxybenzamide481302.7[3]
6c 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline4-cyanobenzamide391002.6[3]
31 7-CF3SO2O-tetrahydroisoquinoline3-indolylpropenamide0.4 (pKi 8.4)60150[4]
Modulation of Dopamine Neuron Activity by Salsolinol

Salsolinol, an endogenous THIQ formed from the condensation of dopamine and acetaldehyde, exerts complex modulatory effects on dopamine neurons in the ventral tegmental area (VTA).[5][6] It increases the excitability and firing rate of these neurons through a combination of pre- and post-synaptic mechanisms.[5][6][7] Salsolinol's effect on dopamine neuron firing is dose-dependent and biphasic, with a peak effect observed at 0.1 μM.[5][6]

The signaling cascade initiated by salsolinol in the VTA is multifaceted:

  • Direct Depolarization: Salsolinol directly depolarizes dopamine neurons.[5][6]

  • Disinhibition via μ-Opioid Receptors: It activates μ-opioid receptors located on GABAergic interneurons. This inhibits GABA release, thereby disinhibiting the dopamine neurons.[5][6][7]

  • Enhanced Glutamatergic Transmission: Salsolinol potentiates glutamate release onto dopamine neurons. This effect is mediated by the activation of dopamine D1 receptors, likely located on glutamatergic terminals.[5][6]

salsolinol_dopamine_neuron_modulation MOR μ-Opioid Receptor GABA GABA MOR->GABA GABAR GABAA Receptor GABA->GABAR D1R_pre D1 Receptor Glutamate Glutamate D1R_pre->Glutamate Enhancement GluR Glutamate Receptor Glutamate->GluR DA_neuron Dopamine Neuron Dopamine Dopamine DA_neuron->Dopamine GABAR->DA_neuron Inhibition GluR->DA_neuron Excitation Salsolinol Salsolinol Salsolinol->MOR Salsolinol->DA_neuron Depolarization Dopamine->D1R_pre

Salsolinol's modulation of dopamine neuron activity.

Enzyme Inhibition

Several THIQ derivatives function as inhibitors of key enzymes involved in neurotransmitter metabolism and other critical cellular processes.

Monoamine Oxidase (MAO) Inhibition

THIQ derivatives can act as reversible inhibitors of both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[8] Some derivatives exhibit selectivity for one isoform over the other.

Table 2: IC50 Values of Tetrahydroisoquinoline Derivatives for MAO-A and MAO-B Inhibition

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
N-methyl-6-methoxyisoquinolinium ion 0.81-[8]
Compound 7 210.23-[9]
Compound 8 259.27-[9]
1-methyl-TIQ Moderate InhibitionModerate Inhibition[10]
Tyrosine Hydroxylase (TH) Inhibition

Salsolinol has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine.[6][11] This inhibition occurs in the nanomolar range and is more potent for the phosphorylated form of the enzyme.[11] Salsolinol competes with the cofactor tetrahydrobiopterin, thereby preventing the synthesis of L-DOPA from tyrosine.[11]

th_inhibition Tyrosine Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH LDOPA LDOPA TH->LDOPA BH4 Tetrahydrobiopterin (Cofactor) BH4->TH Salsolinol Salsolinol Salsolinol->TH Competitive Inhibition apoptosis_pathway NMRSal N-methyl-(R)-salsolinol Mitochondrion Mitochondrion NMRSal->Mitochondrion MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP Caspase3_inactive Pro-caspase 3 MMP->Caspase3_inactive Caspase3_active Active Caspase 3 Caspase3_inactive->Caspase3_active Activation DNA_frag DNA Fragmentation Caspase3_active->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis radioligand_binding_workflow start Start mem_prep Membrane Preparation (Cells or Tissue) start->mem_prep assay_setup Assay Setup in 96-well Plate (Membranes + Radioligand + THIQ) mem_prep->assay_setup incubation Incubation (e.g., 60 min at 30°C) assay_setup->incubation filtration Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis (IC50 and Ki determination) quantification->data_analysis end End data_analysis->end cell_viability_workflow start Start cell_culture Culture Dopaminergic Cells in 96-well Plate start->cell_culture compound_treatment Treat with THIQ Derivatives (Varying Concentrations and Time) cell_culture->compound_treatment add_reagent Add MTT/MTS Reagent compound_treatment->add_reagent incubation Incubate (e.g., 1-4 hours at 37°C) add_reagent->incubation measure_absorbance Measure Absorbance incubation->measure_absorbance data_analysis Data Analysis (IC50 determination) measure_absorbance->data_analysis end End data_analysis->end

References

The Intricate Dance of Structure and Activity: A Technical Guide to Tetrahydroisoquinoline (THIQ) Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1][2] This guide delves into the critical structure-activity relationships (SAR) of THIQ analogs, offering a comprehensive overview of their therapeutic potential across various disease areas. We will explore the nuanced effects of structural modifications on biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Principles of THIQ Structure-Activity Relationships

The versatility of the THIQ scaffold lies in its three-dimensional structure and the amenability of its core rings to substitution. SAR studies consistently highlight several key positions on the THIQ moiety where modifications can dramatically influence potency, selectivity, and pharmacokinetic properties. These include:

  • Position 1: Substitution at this position, often with aryl or substituted aryl groups, is crucial for modulating activity at various receptors and enzymes. The nature and substitution pattern of the aryl ring can dictate interactions with specific binding pockets.

  • Position 2 (Nitrogen atom): The secondary amine at position 2 is a key site for introducing a wide range of substituents. N-alkylation, N-acylation, and the introduction of more complex side chains can impact receptor affinity, cell permeability, and metabolic stability.

  • Positions 5, 6, 7, and 8 (Benzo-ring): Substitution on the aromatic ring of the THIQ core, particularly with electron-donating or electron-withdrawing groups, plays a vital role in fine-tuning electronic properties and influencing interactions with biological targets. Hydroxylation patterns, for instance, are often critical for dopamine receptor activity.

THIQ Analogs as Anticancer Agents: Targeting Cellular Proliferation

A significant body of research has focused on the development of THIQ analogs as potent anticancer agents.[3] These compounds often exert their effects by disrupting microtubule dynamics, a clinically validated strategy for inducing cell cycle arrest and apoptosis in cancer cells.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative THIQ analogs against various cancer cell lines.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
GM-3-18 Cl (at 4-position of phenyl)HHHCT116 (Colon)0.9 - 10.7[4]
GM-3-121 Ethyl (at 4-position of phenyl)HHHCT116 (Colon)Not specified, but high activity[4]
GM-3-121 Ethyl (at 4-position of phenyl)HHMCF-7 (Breast)0.43 µg/mL[4]
GM-3-121 Ethyl (at 4-position of phenyl)HHMDA-MB-231 (Breast)0.37 µg/mL[4]
GM-3-121 Ethyl (at 4-position of phenyl)HHIshikawa (Endometrial)0.01 µg/mL[4]
PD9 ---DU-145 (Prostate)1 - 3[5]
PD10 ---MDA-MB-231 (Breast)1 - 3[5]
PD11 ---HT-29 (Colon)1 - 3[5]
PD13 ---DU-145 (Prostate)1 - 3[5]
PD14 ---MDA-MB-231 (Breast)1 - 3[5]
PD15 ---HT-29 (Colon)1 - 3[5]

Note: The structures of PD9, PD10, PD11, PD13, PD14, and PD15 are complex and not easily represented by simple R-group substitutions in this table format. Please refer to the original publication for their detailed structures.

Experimental Protocol: In Vitro Anticancer Activity (Sulforhodamine B Assay)

The antiproliferative activity of THIQ analogs is commonly assessed using the Sulforhodamine B (SRB) assay.[6]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (THIQ analogs) dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the THIQ analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells.

  • Staining: Remove the TCA and wash the plates with water. Stain the fixed cells with SRB solution.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

experimental_workflow_srb_assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_processing Assay Processing cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add Serial Dilutions of THIQ Analogs overnight_incubation->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h fixation Fix Cells with TCA incubation_48h->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye with Tris washing->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 1: Workflow for the Sulforhodamine B (SRB) assay.

THIQ Analogs as Dopamine Receptor Ligands: Modulating Neurological Pathways

The THIQ scaffold is a well-established pharmacophore for dopamine receptor ligands, with analogs demonstrating a range of activities from agonism to antagonism.[7] The affinity and selectivity for different dopamine receptor subtypes (D1-like and D2-like) are highly dependent on the substitution pattern of the THIQ core.

Quantitative SAR Data: Dopamine Receptor Binding Affinity

The following table presents the binding affinities (Ki) of select THIQ analogs for dopamine D2 and D3 receptors.

CompoundReceptor SubtypeKi (nM)Reference
Br-BTHIQ D2286[7]
Br-BTHIQ D3197[7]
Br-BTHIQ D413.8[7]
Experimental Protocol: Dopamine Receptor Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1]

Objective: To determine the inhibitory constant (Ki) of a test compound for a dopamine receptor subtype.

Materials:

  • Cell membranes expressing the target dopamine receptor (e.g., D2 or D3).

  • Radiolabeled ligand (e.g., [³H]-Spiperone).[8]

  • Unlabeled competitor (test THIQ analog).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is inversely proportional to the affinity of the test compound. The IC50 (concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

signaling_pathway_dopamine_receptor Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds THIQ_Agonist THIQ Agonist THIQ_Agonist->D2_Receptor Binds & Activates THIQ_Antagonist THIQ Antagonist THIQ_Antagonist->D2_Receptor Binds & Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 2: Simplified Dopamine D2 Receptor Signaling Pathway.

THIQ Analogs as Antimicrobial Agents

The THIQ scaffold has also been explored for its potential in combating microbial infections.[9] Analogs have been synthesized and evaluated for their activity against a range of bacteria and fungi.

Quantitative SAR Data: Antimicrobial Activity

The following table provides the minimum inhibitory concentration (MIC) values for selected THIQ analogs against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
145 Saccharomyces cerevisiae1[9]
146 Yarrowia lipolytica2.5[9]
143 Mycobacterium smegmatis (ATP synthase)1.8 (IC50)[9]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of an antimicrobial agent.[10]

Objective: To determine the lowest concentration of a THIQ analog that inhibits the visible growth of a microorganism.

Materials:

  • Microbial culture (bacterial or fungal).

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • 96-well microtiter plates.

  • Test compounds (THIQ analogs) dissolved in a suitable solvent.

  • Positive control (growth control) and negative control (sterility control).

  • Microplate reader or visual inspection.

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the THIQ analogs in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the microbial inoculum to each well containing the test compound dilutions.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

Conclusion

The tetrahydroisoquinoline scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. The structure-activity relationships of THIQ analogs are complex and multifaceted, with subtle structural modifications leading to significant changes in biological activity and target selectivity. The data and protocols presented in this guide provide a framework for researchers to navigate the intricate landscape of THIQ chemistry and pharmacology. Future efforts in this field will likely focus on leveraging computational tools for rational drug design, exploring novel biological targets, and optimizing the pharmacokinetic and safety profiles of promising THIQ-based drug candidates.

References

natural sources and isolation of tetrahydroisoquinoline alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Isolation of Tetrahydroisoquinoline Alkaloids

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent one of the most extensive and diverse families of natural products.[1][2] These compounds are characterized by the 1,2,3,4-tetrahydroisoquinoline scaffold and are biosynthesized in nature primarily from the amino acids phenylalanine or tyrosine.[3] Found widely distributed in the plant kingdom, and to a lesser extent in animals and microbes, THIQ alkaloids exhibit a remarkable range of structural complexity and pharmacological activities.[2][4][5] Their biological effects are vast, including analgesic, antihypertensive, antimicrobial, and antitumor properties, making them a focal point for research in pharmacology and drug development.[4][6] This guide provides a comprehensive overview of the natural sources of THIQ alkaloids and details the technical methodologies for their extraction, isolation, and characterization.

Natural Sources of Tetrahydroisoquinoline Alkaloids

THIQ alkaloids are predominantly found in a variety of plant families.[6] The structural diversity of these compounds is vast, ranging from simple THIQs to more complex structures like benzyltetrahydroisoquinolines, bisbenzyltetrahydroisoquinolines, aporphines, and protoberberines.[1][2][3] The primary plant families known for producing these alkaloids are summarized below.

Plant FamilyRepresentative Genera/SpeciesExamples of Isolated THIQ Alkaloids
Papaveraceae Papaver somniferum (Opium Poppy)Morphine, Codeine, Thebaine, Laudanosine[3]
Berberidaceae Berberis vulgarisBerberine, Jatrorrhizine
Fabaceae Calycotome villosaCalycotomine[6][7]
Cactaceae Various cactus speciesSimple THIQs like Salsolidine[1][2]
Annonaceae Annona speciesAnonaine, Nornuciferine[8]
Ranunculaceae Coptis chinensisBerberine, Palmatine, Coptisine[9]
Menispermaceae Stephania speciesVarious isoquinoline alkaloids[8]
Rutaceae Zanthoxylum speciesVarious benzylisoquinoline derivatives[3]

General Workflow for Isolation and Purification

The isolation of THIQ alkaloids from natural sources is a multi-step process that leverages their physicochemical properties, particularly their basicity and solubility.[10][11] The general workflow involves extraction from the raw plant material, followed by purification and separation of the individual alkaloids, and concluding with structural elucidation.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Separation cluster_analysis Structural Characterization PlantMaterial Dried & Powdered Plant Material Defatting Defatting (e.g., with Hexane) PlantMaterial->Defatting SolventExtraction Alkaloid Extraction (e.g., Methanol, Ethanol) Defatting->SolventExtraction AcidBase Acid-Base Partitioning SolventExtraction->AcidBase CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract CC Column Chromatography (Silica Gel / Alumina) CrudeExtract->CC HPLC Preparative HPLC or Counter-Current Chromatography CC->HPLC Fractionation IsolatedAlkaloid Isolated & Purified Alkaloid HPLC->IsolatedAlkaloid Spectroscopy Spectroscopic Analysis (NMR, MS, UV-Vis, IR) IsolatedAlkaloid->Spectroscopy XRay X-Ray Crystallography IsolatedAlkaloid->XRay FinalStructure Final Structure Elucidation Spectroscopy->FinalStructure XRay->FinalStructure

General workflow for THIQ alkaloid isolation.

Detailed Experimental Protocols

Extraction and Isolation Protocol

This protocol is adapted from the methodology used for isolating THIQ alkaloids from the seeds of Calycotome villosa.[6]

1. Sample Preparation and Defatting:

  • Weigh 100 g of powdered plant material (e.g., seeds).

  • Place the powder in a Soxhlet apparatus and extract with hexane for 24 hours to remove lipids and other nonpolar compounds.

2. Methanolic Extraction:

  • Following defatting, extract the same plant material with methanol for 48 hours using the Soxhlet apparatus.

  • Evaporate the methanolic solution to dryness under reduced pressure to obtain the crude methanolic extract.

3. Acid-Base Extraction:

  • Dissolve the crude extract in a 5% hydrochloric acid solution. This protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.

  • Extract this acidic solution first with hexane and then with dichloromethane (CH₂Cl₂) to remove neutral and weakly basic impurities.

  • Make the remaining aqueous solution basic to pH 10 by adding concentrated ammonia. This deprotonates the alkaloid salts, converting them back to their free base form, which are less soluble in water.

  • Extract the basified solution three times with 200 mL of CH₂Cl₂. The free base alkaloids will partition into the organic layer.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the crude alkaloid extract.[6]

4. Chromatographic Purification:

  • The crude alkaloid extract is then subjected to column chromatography for separation.[10]

  • Stationary Phase: Silica gel or neutral alumina.

  • Mobile Phase: A gradient of solvents, typically starting with a nonpolar solvent like chloroform and gradually increasing the polarity by adding methanol.[10]

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable visualization reagent (e.g., potassium iodoplatinate or Munier reagent).[10]

  • Fractions containing the same compound are pooled and evaporated. Further purification can be achieved by preparative HPLC or recrystallization to obtain the pure alkaloid.[6][12]

Analytical and Characterization Techniques

Once a pure compound is isolated, its structure must be unambiguously determined.

TechniquePurposeTypical Data Obtained
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of enantiomers (chiral HPLC).[3][13]Retention time, peak area (for quantification), enantiomeric excess.[3][14]
Mass Spectrometry (MS) Determination of molecular weight and molecular formula.[6][12]A molecular ion peak (e.g., [M+H]⁺) which gives the mass of the compound.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule.¹H-NMR spectra show the chemical environment of protons; ¹³C-NMR spectra show the chemical environment of carbon atoms.[6]
UV-Vis Spectrophotometry Provides information about the electronic transitions within the molecule, often characteristic of the aromatic system.Wavelengths of maximum absorbance (λmax).[6]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Characteristic absorption bands for groups like -OH, -NH, C=O, C-O.[6]
X-ray Crystallography Provides the precise three-dimensional structure of the molecule in a crystalline state.[6][7]Bond lengths, bond angles, and absolute stereochemistry.[6]

Biosynthesis of Tetrahydroisoquinoline Alkaloids

The biosynthesis of the diverse range of THIQ alkaloids originates from simple precursors. The core THIQ structure is typically formed via the Pictet-Spengler condensation of a β-phenylethylamine (derived from tyrosine or phenylalanine) with an aldehyde or its equivalent.[1] A central intermediate in the biosynthesis of many complex THIQ alkaloids is (S)-reticuline.[2]

G Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Aldehyde 4-Hydroxyphenyl- acetaldehyde Aldehyde->Norcoclaurine Reticuline (S)-Reticuline (Key Intermediate) Norcoclaurine->Reticuline Series of enzymatic steps Aporphines Aporphine Alkaloids (e.g., Magnoflorine) Reticuline->Aporphines Intramolecular Phenol Coupling Protoberberines Protoberberine Alkaloids (e.g., Berberine) Reticuline->Protoberberines Berberine Bridge Enzyme Action Morphinans Morphinan Alkaloids (e.g., Morphine) Reticuline->Morphinans Phenol Coupling & Rearrangement

Simplified biosynthetic pathway of THIQ alkaloids.

Conclusion

The tetrahydroisoquinoline alkaloids are a structurally diverse and pharmacologically significant class of natural products. Their isolation from complex natural matrices relies on a systematic application of chemical principles, primarily acid-base extraction, followed by various chromatographic techniques. Modern analytical methods are indispensable for the final structural elucidation of these intricate molecules. The continued exploration of natural sources, coupled with refined isolation protocols and biosynthetic pathway engineering, promises to uncover new THIQ alkaloids with potent therapeutic potential for the future of drug discovery.

References

Pharmacological Profile of 1,2,3,4-Tetrahydroisoquinolin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the anticipated pharmacological profile of a specific analog, 1,2,3,4-Tetrahydroisoquinolin-5-ol. Due to a scarcity of direct experimental data for this compound in publicly available literature, this document constructs a hypothetical profile based on the well-documented activities of structurally related THIQ derivatives, which frequently exhibit affinity for monoaminergic G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3][4][5] Furthermore, this guide furnishes detailed experimental protocols for key assays—including receptor binding and functional activity—that are essential for the empirical validation and characterization of this compound's pharmacological properties. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel THIQ analogs.

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are a significant class of heterocyclic compounds widely distributed in nature and extensively explored in synthetic medicinal chemistry.[1][6] The rigid, conformationally constrained structure of the THIQ nucleus makes it an ideal scaffold for designing ligands that can selectively interact with various biological targets. Derivatives have been reported to possess a broad spectrum of pharmacological effects, including antitumor, antibacterial, anti-inflammatory, and potent central nervous system (CNS) activities.[2][7]

Notably, substitutions on the aromatic ring of the THIQ core significantly influence receptor affinity and functional activity. Analogs with hydroxyl and methoxy groups, particularly at the 6- and 7-positions, have shown high affinity for dopamine D2-like (D2, D3, D4) and serotonin (5-HT) receptors.[3][4][5] This guide focuses on the 5-hydroxy analog, this compound. While direct pharmacological data for this specific molecule is limited, with its primary documented use being a reagent in chemical synthesis[8], its structural similarity to other active monoaminergic THIQs suggests a strong potential for interaction with related GPCRs.

This document outlines the probable pharmacological targets, details the standard experimental methodologies required to elucidate its precise profile, and provides visual representations of key signaling pathways and experimental workflows.

Anticipated Pharmacological Profile

Based on structure-activity relationships (SAR) established for the THIQ class of ligands, this compound is predicted to interact with D2-like dopamine receptors and various serotonin receptors. The following table summarizes the potential targets and the expected type of activity. Quantitative data (e.g., Ki, EC50, IC50) are not available and must be determined experimentally.

Target ReceptorReceptor FamilyPredicted ActivityRationale based on Analogs
Dopamine D2 D2-like (Gαi/o-coupled)Antagonist / Partial AgonistMany THIQ derivatives show potent D2 receptor blocking activity.[9]
Dopamine D3 D2-like (Gαi/o-coupled)Antagonist / Partial AgonistHigh D3 affinity is a hallmark of many THIQ-based ligands.[3][4][10]
Serotonin 5-HT1A 5-HT1 (Gαi/o-coupled)Agonist / Partial AgonistN-substituted THIQs are known to act as 5-HT1A agonists.[5]
Serotonin 5-HT2A 5-HT2 (Gαq/11-coupled)Antagonist / AgonistTHIQ derivatives have been investigated for their 5-HT2A receptor affinities.[11]

Key Signaling Pathways

The primary predicted targets for this compound are GPCRs that couple to inhibitory (Gαi/o) or Gq (Gαq/11) G-proteins. Understanding these pathways is critical for interpreting functional assay data.

Gαi/o-Coupled Receptor Signaling

Activation of Gαi/o-coupled receptors, such as the dopamine D2 and serotonin 5-HT1A receptors, leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane Receptor GPCR (e.g., D2, 5-HT1A) G_Protein Gαiβγ (Inactive) Receptor->G_Protein Activates G_Active Gαi-GTP (Active) G_Protein->G_Active GDP -> GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., THIQ-5-ol) Ligand->Receptor Binds G_Active->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to ↓

Caption: Canonical Gαi/o-coupled signaling pathway.
Gαq/11-Coupled Receptor Signaling

Activation of Gαq/11-coupled receptors, such as 5-HT2A, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor GPCR (e.g., 5-HT2A) G_Protein Gαqβγ (Inactive) Receptor->G_Protein Activates G_Active Gαq-GTP (Active) G_Protein->G_Active GDP -> GTP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Cleaves Ligand Agonist (e.g., THIQ-5-ol) Ligand->Receptor Binds G_Active->PLC Activates Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: Canonical Gαq/11-coupled signaling pathway.

Experimental Protocols and Workflows

To empirically determine the pharmacological profile of this compound, a series of standardized in vitro and in vivo experiments are required.

In Vitro Characterization

This assay determines the affinity of the test compound for a target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[12]

Objective: To determine the inhibitory constant (Ki) of this compound at target receptors.

Materials:

  • Cell membranes expressing the target GPCR of interest (e.g., from CHO or HEK293 cells).

  • Radiolabeled ligand with known affinity (Kd) for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Unlabeled this compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold Binding Buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Methodology:

  • Plate Setup: In a 96-well plate, add binding buffer, a serial dilution of unlabeled this compound, and a fixed concentration of the radiolabeled ligand (typically at or near its Kd value).[12]

  • Initiation: Add the cell membrane preparation to each well to initiate the binding reaction. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[12]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.[12]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand ([L]) - Test Compound Dilutions start->prep plate Plate Components: Buffer, [L], Test Compound prep->plate initiate Initiate Reaction: Add Cell Membranes plate->initiate incubate Incubate to Equilibrium initiate->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 -> Ki count->analyze end End analyze->end

Caption: General workflow for a radioligand competition binding assay.

This assay measures the ability of a compound to modulate the production of the second messenger cAMP, thereby determining its functional activity as an agonist, antagonist, or inverse agonist at Gαs- or Gαi/o-coupled receptors.[13][14]

Objective: To determine the potency (EC50) and efficacy of this compound in modulating cAMP levels.

Materials:

  • HEK293 cells stably or transiently expressing the target receptor (e.g., D2) and a cAMP biosensor (e.g., GloSensor™).[13][14]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer/medium (e.g., CO2-independent medium).

  • Forskolin (an adenylyl cyclase activator, used for Gαi/o assays).[15]

  • Test compound (this compound).

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer.

Methodology (for a Gαi/o-coupled receptor):

  • Cell Plating: Seed cells expressing the receptor and biosensor into white, opaque multi-well plates and incubate overnight.[13]

  • Reagent Equilibration: On the day of the assay, replace the culture medium with assay medium containing the biosensor substrate (e.g., GloSensor™ cAMP Reagent) and incubate for 2 hours at room temperature to allow for reagent loading and equilibration.[13]

  • Compound Addition: Add serial dilutions of the test compound to the appropriate wells. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels. This allows for the measurement of inhibition.[15]

  • Incubation: Incubate for 15-20 minutes at room temperature to allow for receptor-mediated modulation of the forskolin response.

  • Detection: Measure luminescence using a plate-reading luminometer. A decrease in the luminescent signal corresponds to a decrease in cAMP levels, indicating Gαi/o activation.

  • Data Analysis:

    • Normalize the data to controls (e.g., forskolin-only treated cells).

    • Calculate the percent inhibition of the forskolin response for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the EC50 (potency) and Emax (efficacy).

cAMP_Assay_Workflow start Start seed Seed Receptor-Expressing Cells in Assay Plate start->seed incubate_overnight Incubate Overnight seed->incubate_overnight equilibrate Equilibrate Cells with cAMP Biosensor Reagent incubate_overnight->equilibrate add_compound Add Test Compound (Agonist/Antagonist) equilibrate->add_compound stimulate Stimulate with Forskolin (for Gi-coupled assays) add_compound->stimulate incubate_final Incubate at RT stimulate->incubate_final read Measure Luminescence incubate_final->read analyze Data Analysis: Calculate EC50/IC50 read->analyze end End analyze->end

Caption: Workflow for a Gαi/o-coupled cAMP functional assay.
In Vivo Assessment

To assess the CNS effects of this compound, particularly its impact on the dopaminergic system, rodent models are commonly employed.

Objective: To evaluate the effect of the compound on locomotor activity and its potential to induce Parkinsonian-like symptoms or act as an antipsychotic.

Experimental Model: Rodent models such as rats or mice are standard.[16][17] Toxin-based models like the 6-hydroxydopamine (6-OHDA) or MPTP-treated models are used to study neuroprotective effects in Parkinson's disease research.[18] For assessing antipsychotic-like potential, models measuring locomotor activity are used.

Methodology (Locomotor Activity):

  • Acclimation: Acclimate animals to the testing environment (e.g., open-field arenas) to reduce novelty-induced hyperactivity.

  • Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, i.p.) at various doses. Include a vehicle control group.

  • Testing: Place the animals in the open-field arenas and record their activity using automated tracking systems for a set duration (e.g., 60 minutes).

  • Parameters Measured: Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Compare the activity parameters of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in locomotor activity may suggest sedative effects or D2 receptor blockade, a common feature of antipsychotic drugs.[19] An increase could suggest psychostimulant properties.

Conclusion

While this compound remains a largely uncharacterized molecule from a pharmacological standpoint, its structural framework strongly suggests a potential for activity within the monoaminergic system, particularly at dopamine and serotonin receptors. This guide provides a predictive profile based on established SAR for the THIQ scaffold and outlines the necessary experimental protocols to rigorously define its binding affinities, functional activities, and in vivo effects. The detailed methodologies and workflows presented herein offer a clear path for researchers to undertake a thorough investigation of this compound, which may hold therapeutic potential for various CNS disorders. Empirical validation through these described assays is the essential next step in uncovering the true pharmacological nature of this compound.

References

Preliminary Toxicology Screening of Tetrahydroisoquinoline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinolines (THIQs) are a significant class of heterocyclic compounds present in a variety of natural products and synthesized for a range of therapeutic applications.[1] Their structural similarity to endogenous neurochemicals and known neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), necessitates a thorough toxicological evaluation early in the drug development process.[2] This guide provides a comprehensive overview of the preliminary toxicology screening of THIQ compounds, outlining key in vitro and in vivo assays, detailed experimental protocols, and data interpretation within the context of regulatory expectations. The focus is on providing a practical framework for researchers to assess the potential toxicity of novel THIQ derivatives.

Core Toxicological Endpoints for THIQ Compounds

A preliminary toxicology screen for novel THIQ compounds should encompass a battery of tests to evaluate various potential toxicities. The primary endpoints of concern, based on the known biological activities of this class of compounds, include cytotoxicity, genotoxicity, hepatotoxicity, and neurotoxicity. An initial assessment of acute systemic toxicity is also crucial.

Cytotoxicity

Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. These assays are typically performed on a panel of cell lines, including cancer cell lines and normal human cells, to assess both general toxicity and potential for selective anti-cancer activity.

Genotoxicity

Genotoxicity assessment is critical to identify compounds that can cause DNA damage, which can lead to mutations and potentially cancer. A standard preliminary screen includes assays for both mutagenicity (gene mutations) and clastogenicity (chromosomal damage).

Hepatotoxicity

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury (DILI).[3][4] In vitro assays using primary hepatocytes or liver-derived cell lines are essential to flag compounds with potential hepatotoxic liability. Mechanisms of DILI can include direct cell stress, mitochondrial impairment, and cholestasis.[4][5]

Neurotoxicity

Given the structural resemblance of THIQs to neuroactive molecules, assessing neurotoxicity is of paramount importance.[5][6] Mechanisms of THIQ-induced neurotoxicity often involve the generation of reactive oxygen species (ROS) and oxidative stress.[6]

Acute Systemic Toxicity

In vivo studies are necessary to understand the overall toxicity of a compound in a whole organism. The acute oral toxicity test is a primary study to determine the median lethal dose (LD50) and to identify signs of systemic toxicity.

Data Presentation: Quantitative Toxicological Data for Tetrahydroisoquinoline Derivatives

A systematic presentation of quantitative data is essential for comparing the toxicological profiles of different THIQ compounds. The following tables summarize representative data from the literature.

Table 1: In Vitro Cytotoxicity of Tetrahydroisoquinoline Derivatives (IC50 Values)

Compound IDCell LineAssay TypeIC50 (µM)Reference
GM-3-18 Colo320KRas Inhibition0.9 - 10.7[7]
DLD-1KRas Inhibition0.9 - 10.7[7]
HCT116KRas Inhibition0.9 - 10.7[7]
SNU-C1KRas Inhibition0.9 - 10.7[7]
SW480KRas Inhibition0.9 - 10.7[7]
GM-3-121 MCF-7Antiproliferative0.43 µg/mL[7]
MDA-MB-231Antiproliferative0.37 µg/mL[7]
IshikawaAntiproliferative0.01 µg/mL[7]
Compound 14 HCT116Cell Viability0.48 (24h), 0.23 (48h)[8]
CT26Cell Viability0.58 (24h), 0.30 (48h)[8]
Compound 15b MCF-7Cytotoxicity21[8]
MDA-MB-231Cytotoxicity22[8]
Compound 15c MCF-7Cytotoxicity7[8]
U251Cytotoxicity36[8]
Compound 7e A549Cytotoxicity0.155[9]
Compound 8d MCF7Cytotoxicity0.170[9]
Compound 9a C6Cytotoxicity111 ± 1.1 (72h)[10]
MCF-7Cytotoxicity128 ± 1.3 (72h)[10]
PC3Cytotoxicity115 ± 1.2 (72h)[10]
SH-SY5YCytotoxicity119 ± 1.1 (72h)[10]
Compound 20g -PPARγ Partial Agonist ActivityEC50 = 13 nM[11]
Compound 143 M. smegmatis ATP synthetaseEnzyme Inhibition1.8 µg/mL[1]
Compound 145 S. cerevisiaeAntifungal ActivityMIC = 1 µg/mL[1]
Compound 146 Y. lipolyticaAntifungal ActivityMIC = 2.5 µg/mL[1]

Table 2: In Vivo Acute Oral Toxicity of Substituted Amine Derivatives (LD50 Values)

Compound IDSpeciesLD50 (mg/kg)Reference
Compound 6c1 Mice4786[12]
Compound 6e2 Mice2542[12]
Compound 6e3 Mice2039[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and reliability of toxicology screening. The following sections provide step-by-step protocols for key assays.

In Vitro Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the THIQ compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Principle: Only viable cells can take up and accumulate Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Neutral Red Incubation: After compound treatment, remove the medium and add medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[14][15][16]

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[15]

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[15][16]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Genotoxicity Assays

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[17][18][19][20][21]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[18][19]

Protocol:

  • Strain Preparation: Grow the appropriate Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

  • Metabolic Activation (Optional but Recommended): Prepare a liver homogenate fraction (S9 mix) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) to mimic mammalian metabolism.

  • Exposure: In a test tube, combine the bacterial culture, the THIQ compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][22][23][24][25]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[3][22][26]

Protocol:

  • Cell Preparation and Treatment: Treat cells in suspension or as a monolayer with the THIQ compound.

  • Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding (for single-strand breaks): Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, percent DNA in the tail, and tail moment).[14][21][25][27]

In Vitro Hepatotoxicity Assay using Primary Human Hepatocytes

Primary human hepatocytes (PHHs) are considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.[7][8][15][19][28]

Principle: This assay assesses the viability of PHHs after exposure to the test compound. A decrease in viability indicates potential hepatotoxicity.

Protocol:

  • Hepatocyte Culture: Thaw and plate cryopreserved PHHs on collagen-coated plates in a specialized hepatocyte culture medium. Allow the cells to form a monolayer.[15][28]

  • Compound Treatment: Treat the hepatocytes with a range of concentrations of the THIQ compound for a specified duration (e.g., 24 to 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay, Neutral Red Uptake assay, or by measuring ATP content (e.g., using a commercial kit like CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.

In Vitro Assessment of Mitochondrial Dysfunction

Mitochondrial toxicity is a common mechanism of drug-induced injury.

Principle: This involves measuring key parameters of mitochondrial function, such as oxygen consumption rate (OCR) and mitochondrial membrane potential (MMP).[27][29][30][31]

Protocol (using a Seahorse XF Analyzer for OCR):

  • Cell Culture: Seed cells in a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat the cells with the THIQ compound.

  • Assay Setup: Prepare a sensor cartridge with inhibitors of the electron transport chain (e.g., oligomycin, FCCP, and rotenone/antimycin A) to be injected sequentially during the assay.

  • Measurement: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer to measure the OCR in real-time.

  • Data Analysis: The sequential injection of inhibitors allows for the calculation of key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters indicates mitochondrial dysfunction.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This study provides information on the acute toxicity of a substance after oral administration.[6][30][32][33][34]

Principle: The method involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dose for the next step. The goal is to classify the substance into a toxicity category based on the observed mortality.[6][35]

Protocol:

  • Animal Selection: Use a single sex of a rodent species (usually female rats).[6]

  • Dosing: Administer the THIQ compound orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[30]

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[30][33]

  • Stepwise Procedure:

    • If mortality occurs in two or three of the three animals, the test is stopped, and the substance is classified in that toxicity category.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no animals die, the next higher dose level is used in a new group of three animals.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality was and was not observed. The substance is then classified according to the Globally Harmonized System (GHS).

Visualization of Key Pathways and Workflows

Signaling Pathways

// Nodes THIQ [label="Tetrahydroisoquinoline\n(THIQ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeStress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant\nResponse Element (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; CytoprotectiveGenes [label="Cytoprotective Genes\n(e.g., HO-1, NQO1)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellularDamage [label="Cellular Damage\n(DNA, Proteins, Lipids)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges THIQ -> ROS [label="Induces"]; ROS -> OxidativeStress; OxidativeStress -> CellularDamage; OxidativeStress -> Mitochondria; Mitochondria -> ROS [label="Amplifies"]; Mitochondria -> Apoptosis; CellularDamage -> Apoptosis; OxidativeStress -> Keap1 [label="Inactivates"]; Keap1 -> Nrf2 [style=dashed, label="Dissociates from"]; Nrf2 -> ARE [label="Translocates to nucleus\nand binds to"]; ARE -> CytoprotectiveGenes [label="Activates transcription of"]; CytoprotectiveGenes -> OxidativeStress [label="Counteracts", style=dashed, color="#34A853"]; } } Caption: THIQ-induced oxidative stress and the Nrf2-ARE antioxidant response pathway.

Experimental Workflows

// Nodes Start [label="Start: Novel THIQ Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Screening\n(e.g., MTT, NRU assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genotoxicity [label="Genotoxicity Screening\n(e.g., Ames, Comet assays)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hepatotoxicity [label="Hepatotoxicity Screening\n(Primary Hepatocytes)", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotoxicity [label="Neurotoxicity Screening\n(Neuronal Cell Lines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(IC50, Genotoxic Potential)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Decision [label="Decision Point:\nProceed to In Vivo?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Acute Toxicity\n(OECD 423)", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End: Preliminary\nToxicology Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cytotoxicity; Start -> Genotoxicity; Start -> Hepatotoxicity; Start -> Neurotoxicity; Cytotoxicity -> DataAnalysis; Genotoxicity -> DataAnalysis; Hepatotoxicity -> DataAnalysis; Neurotoxicity -> DataAnalysis; DataAnalysis -> Decision; Decision -> InVivo [label="Yes"]; Decision -> End [label="No (High Toxicity)"]; InVivo -> End; } } Caption: A typical workflow for the preliminary in vitro and in vivo toxicology screening of THIQ compounds.

Regulatory Context

The preliminary toxicology screening of novel drug candidates is guided by international regulatory bodies to ensure the safety of substances entering human clinical trials.

ICH M3(R2) Guideline

The International Council for Harmonisation (ICH) M3(R2) guideline provides recommendations on the non-clinical safety studies needed to support human clinical trials and marketing authorization for pharmaceuticals.[17][18][22][23][24] It outlines a framework for the type and timing of toxicology studies, emphasizing a tiered approach that begins with in vitro assessments before moving to in vivo studies. The guideline also supports the use of a single rodent species for acute toxicity testing in certain circumstances, in line with the 3Rs (Replacement, Reduction, and Refinement) principles for animal welfare.[18]

FDA Guidance

The U.S. Food and Drug Administration (FDA) provides guidance for industry on preclinical safety evaluation of small molecule drugs.[13][35][36][37][38] For an Investigational New Drug (IND) application, the FDA requires a comprehensive preclinical data package that includes pharmacology and toxicology studies. These studies must be conducted under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[36] The preclinical data should be sufficient to support the safety of the proposed initial clinical dose and dose-escalation scheme.

Conclusion

The preliminary toxicology screening of tetrahydroisoquinoline compounds is a critical step in the drug development process. A well-designed screening cascade, incorporating a battery of in vitro and in vivo assays, can effectively identify potential toxic liabilities early, allowing for the selection of safer and more promising drug candidates for further development. This guide provides a foundational framework for researchers to design and execute these essential studies, ensuring a robust and scientifically sound approach to the safety assessment of novel THIQ derivatives. By adhering to detailed protocols and considering the regulatory landscape, researchers can navigate the complexities of preclinical toxicology and contribute to the development of safer medicines.

References

Therapeutic Potential of Tetrahydroisoquinoline (THIQ) Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This technical guide provides an in-depth overview of the therapeutic potential of THIQ derivatives, focusing on their applications in oncology, neurodegenerative disorders, and metabolic diseases. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The diverse pharmacological profile of THIQ derivatives, ranging from anticancer and neuroprotective to antidiabetic properties, underscores their significance as a versatile platform for the design of novel therapeutic agents.[2][3][4]

Data Presentation: Efficacy of THIQ Derivatives

The therapeutic efficacy of various THIQ derivatives has been quantified across numerous studies. The following tables summarize key quantitative data, including IC50 values for anticancer activity and Ki values for sigma receptor binding affinity, providing a comparative overview of their potency.

Table 1: Anticancer Activity of THIQ Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
GM-3-18 HCT116 (Colon)KRas Inhibition0.9 - 10.7[5]
Colo320 (Colon)KRas Inhibition1.6 - 2.6[5]
GM-3-121 HCT116 (Colon)KRas Inhibition-[5]
MCF-7 (Breast)Antiproliferative0.43 (µg/mL)
MDA-MB-231 (Breast)Antiproliferative0.37 (µg/mL)
Ishikawa (Endometrial)Antiproliferative0.01 (µg/mL)
Compound 13 SH-SY5Y (Neuroblastoma)Cytotoxicity21[6]
Compound 17 SH-SY5Y (Neuroblastoma)Cytotoxicity170[6]
Compound 3a MCF-7 (Breast)Cytotoxicity62[7]
Compound 3b MCF-7 (Breast)Cytotoxicity-[7]
Compound 4e MCF-7 (Breast)Cytotoxicity62[7]

Table 2: Sigma Receptor Binding Affinity of THIQ Derivatives

Compound IDReceptor SubtypeKi (nM)Reference
(±)-7 Sigma-148.4[8]
Sigma-20.59[8]
(±)-8 Sigma-1108[8]
Sigma-24.92[8]
3b Sigma-25 - 6[9]
3e Sigma-25 - 6[9]
4b Sigma-25 - 6[9]
4e Sigma-25 - 6[9]
4b Sigma-12.7[10]
Sigma-227[10]
5b Sigma-113[10]
Sigma-2102[10]
8f Sigma-110[10]
Sigma-2165[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of THIQ derivatives' therapeutic potential.

Synthesis of THIQ Derivatives via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental method for the synthesis of the THIQ core structure.[11][12][13]

Materials:

  • β-arylethylamine

  • Aldehyde or ketone

  • Protic or Lewis acid catalyst (e.g., concentrated HCl, trifluoroacetic acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Reaction vessel with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the β-arylethylamine (1 equivalent) in the anhydrous solvent in the reaction vessel under a nitrogen atmosphere.

  • Add the aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Slowly add the acid catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired THIQ derivative.

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • THIQ derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THIQ derivative in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the THIQ derivative at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[14]

In Vivo Antidiabetic Activity: Alloxan-Induced Diabetic Rat Model

This model is used to evaluate the potential of THIQ derivatives to lower blood glucose levels.

Materials:

  • Wistar or Sprague-Dawley rats

  • Alloxan monohydrate

  • Normal saline

  • Glucometer and test strips

  • THIQ derivative formulation for oral or intraperitoneal administration

  • Standard antidiabetic drug (e.g., glibenclamide)

Procedure:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg) dissolved in cold normal saline.[15]

  • Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.

  • Experimental Groups: Divide the diabetic rats into groups:

    • Diabetic control (vehicle treatment)

    • THIQ derivative treatment group(s) (different doses)

    • Standard drug treatment group

    • Normal control (non-diabetic, vehicle treatment)

  • Treatment: Administer the THIQ derivative or standard drug daily for a specified period (e.g., 14 or 28 days).

  • Monitoring: Monitor body weight and blood glucose levels at regular intervals throughout the study.

  • Biochemical Analysis: At the end of the study, collect blood samples for the analysis of biochemical parameters such as serum insulin, lipid profile, and liver and kidney function tests.

  • Histopathology: Isolate and preserve organs like the pancreas, liver, and kidneys for histopathological examination.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and experimental designs.

KRAS Signaling Pathway in Cancer

Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. Certain THIQ derivatives have been shown to inhibit this pathway.

KRAS_Signaling_Pathway cluster_kras KRAS Activation Cycle Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF (SOS) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation THIQ_Derivative THIQ Derivative THIQ_Derivative->KRAS_GTP Inhibition Neuroprotective_Signaling THIQ_Derivative THIQ Derivative Sigma_Receptor Sigma Receptor (σ1 / σ2) THIQ_Derivative->Sigma_Receptor Modulation ER_Stress Endoplasmic Reticulum Stress Sigma_Receptor->ER_Stress Reduction Ca_Homeostasis Calcium Homeostasis Sigma_Receptor->Ca_Homeostasis Regulation Neuronal_Survival Neuronal Survival Sigma_Receptor->Neuronal_Survival Promotion Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondrial_Function Mitochondrial Function Ca_Homeostasis->Mitochondrial_Function Oxidative_Stress Oxidative Stress Mitochondrial_Function->Oxidative_Stress Reduction Oxidative_Stress->Apoptosis Apoptosis->Neuronal_Survival Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., MCF-7, HCT116) Start->Cell_Culture Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. THIQ Derivative Preparation & Dilution Treatment 4. Compound Treatment (24-72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5. Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability_Assay Data_Analysis 6. Data Analysis (IC50 determination) Viability_Assay->Data_Analysis End End Data_Analysis->End

References

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-5-ol (CAS Number: 102877-50-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 1,2,3,4-Tetrahydroisoquinolin-5-ol (CAS No. 102877-50-9). This compound serves as a crucial building block in medicinal chemistry, particularly in the development of potent and selective inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in the progression of various cancers. This document details synthetic methodologies, highlights its role in the synthesis of active pharmaceutical ingredients, and presents relevant experimental protocols and data in a structured format for researchers in drug discovery and development.

Chemical Information and Properties

This compound, also known as 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline, is a heterocyclic organic compound. Its core structure consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring, with a hydroxyl group substituted on the aromatic ring.

PropertyValueReference
CAS Number 102877-50-9N/A
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms 5-Hydroxy-1,2,3,4-tetrahydroisoquinolineN/A
Appearance Not specified (likely a solid)N/A
Solubility Not specifiedN/A

Synthesis of this compound

The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is most commonly achieved through the Pictet-Spengler reaction .[2][3][4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

A plausible synthetic route to this compound would involve a Pictet-Spengler reaction starting from 2-aminophenylethanol and a suitable formaldehyde equivalent.

Conceptual Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_aminophenylethanol 2-(3-Hydroxyphenyl)ethan-1-amine Pictet_Spengler Pictet-Spengler Reaction 2_aminophenylethanol->Pictet_Spengler Formaldehyde Formaldehyde (or equivalent) Formaldehyde->Pictet_Spengler THIQ_5_ol This compound Pictet_Spengler->THIQ_5_ol G cluster_pathway AKR1C3-Mediated Steroidogenesis Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Substrate Testosterone Testosterone AKR1C3->Testosterone Product AR Androgen Receptor (AR) Testosterone->AR Ligand Binding Gene_Expression Gene Expression (Cell Proliferation) AR->Gene_Expression Activation Inhibitor THIQ-based Inhibitor Inhibitor->AKR1C3 Inhibition G cluster_workflow AKR1C3 Inhibition Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, NADPH, AKR1C3) Add_Compound Add Test Compound (or DMSO control) Prepare_Mixture->Add_Compound Pre_incubate Pre-incubate (37°C, 10 min) Add_Compound->Pre_incubate Add_Substrate Add Substrate (PQ) Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Measure_Absorbance->Calculate_IC50

References

Methodological & Application

The Pictet-Spengler Reaction: A Versatile Tool for 1,2,3,4-Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction, a cornerstone in heterocyclic chemistry since its discovery in 1911 by Amé Pictet and Theodor Spengler, remains a highly relevant and powerful method for the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs).[1][2] This structural motif is a privileged scaffold found in a vast array of natural products, particularly alkaloids, and serves as a crucial building block in the development of numerous pharmaceuticals.[3][4][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][6] This process, considered a special case of the Mannich reaction, is driven by the formation of an electrophilic iminium ion that undergoes ring closure.[1]

These application notes provide an overview of the Pictet-Spengler reaction, detailing various methodologies, including classical, microwave-assisted, and asymmetric approaches. Detailed experimental protocols for key synthetic procedures are provided to guide researchers in applying this versatile reaction in their own work.

Core Concepts and Mechanism

The fundamental transformation in the Pictet-Spengler reaction is the formation of a new six-membered ring, creating the tetrahydroisoquinoline core. The generally accepted mechanism proceeds through the following key steps:

  • Iminium Ion Formation: The reaction is initiated by the condensation of a β-arylethylamine with a carbonyl compound (aldehyde or ketone) under acidic conditions to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.[1][6][7]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution.[6][7]

  • Rearomatization: The resulting spirocyclic intermediate undergoes deprotonation to restore the aromaticity of the system, yielding the final 1,2,3,4-tetrahydroisoquinoline product.[6]

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactants β-arylethylamine + Aldehyde/Ketone Imine Schiff Base / Imine Reactants->Imine Condensation (-H₂O) Iminium Iminium Ion Imine->Iminium Acid Catalysis (H⁺) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Cyclization Product 1,2,3,4-Tetrahydroisoquinoline Spirocycle->Product Deprotonation (-H⁺) Microwave_Protocol_Workflow A 1. Mix Reactants (Amine, Aldehyde, TFA, Solvent) B 2. Microwave Irradiation (100-140°C, 15-30 min) A->B C 3. Cooling B->C D 4. Solvent Removal C->D E 5. Purification (Column Chromatography) D->E F Pure Product E->F Enzymatic_Protocol_Workflow A 1. Prepare Reaction Mixture (Dopamine, Aldehyde, Buffer) B 2. Add NCS Enzyme A->B C 3. Incubate (e.g., 30°C, 1-2h) B->C D 4. Quench Reaction C->D E 5. Extraction & Purification D->E F Chiral Product E->F G 6. Analyze Enantiomeric Excess (Chiral HPLC) F->G

References

Application Notes and Protocols for the Bischler-Napieralski Synthesis of Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski reaction is a cornerstone in synthetic organic chemistry for the construction of the 3,4-dihydroisoquinoline scaffold, a key structural motif in a vast array of natural products and pharmacologically active compounds.[1] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides using a dehydrating agent under acidic conditions.[1] The resulting dihydroisoquinolines can be readily reduced to the corresponding saturated tetrahydroisoquinolines (THIQs), which are prevalent in numerous alkaloid families and serve as crucial intermediates in drug development.[2][3]

These application notes provide a comprehensive guide to the Bischler-Napieralski synthesis of substituted tetrahydroisoquinolines, including detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the reaction pathways and workflows.

Reaction Mechanism and Principles

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[1] The reaction is initiated by the activation of the amide carbonyl of a β-arylethylamide by a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2] This activation facilitates the cyclization of the aromatic ring onto the electrophilic carbon.

Two primary mechanistic pathways have been proposed, differing in the timing of the elimination of the carbonyl oxygen.[1]

  • Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, followed by cyclization and subsequent elimination to form the 3,4-dihydroisoquinoline.[1]

  • Mechanism II: Proposes the formation of a highly electrophilic nitrilium ion intermediate prior to the intramolecular aromatic substitution.[1]

The prevailing mechanism is believed to be influenced by the specific reaction conditions.[1] For the reaction to be successful, the aromatic ring must be sufficiently electron-rich to undergo electrophilic attack. Therefore, the presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate generally leads to higher yields and milder reaction conditions.[3]

Data Presentation: Quantitative Analysis of Reaction Parameters

The efficiency of the Bischler-Napieralski reaction is highly dependent on the substrate, the choice of dehydrating agent, and the reaction conditions. The following tables summarize quantitative data from various literature sources to provide a comparative overview of the reaction's scope and limitations.

Table 1: Influence of Dehydrating Agent on the Cyclization of N-(3,4-dimethoxyphenethyl)acetamide

Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
POCl₃TolueneReflux2 - 475-85
P₂O₅TolueneReflux2 - 480-90
POCl₃/P₂O₅TolueneReflux1 - 390-98
Tf₂O / 2-chloropyridineDichloromethane-20 to 01~95

Table 2: Substrate Scope of the Bischler-Napieralski Cyclization

β-Arylethylamide SubstrateDehydrating AgentSolventTemperature (°C)ProductYield (%)
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline92
N-(3-Methoxyphenethyl)acetamidePOCl₃AcetonitrileReflux6-Methoxy-1-methyl-3,4-dihydroisoquinoline85
N-PhenethylacetamidePOCl₃/P₂O₅TolueneReflux1-Methyl-3,4-dihydroisoquinoline78
N-(3,4-Dimethoxyphenethyl)benzamidePOCl₃TolueneReflux6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline88
N-(4-Methoxyphenethyl)acetamidePOCl₃AcetonitrileReflux7-Methoxy-1-methyl-3,4-dihydroisoquinoline89

Table 3: Reduction of Substituted 3,4-Dihydroisoquinolines to Tetrahydroisoquinolines

3,4-Dihydroisoquinoline SubstrateReducing AgentSolventTemperature (°C)Reaction Time (h)ProductYield (%)
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolineNaBH₄Methanol0 to RT16,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline95
6-Methoxy-1-methyl-3,4-dihydroisoquinolineNaBH₄Methanol0 to RT16-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline93
1-Phenyl-3,4-dihydroisoquinolineNaBH₄Methanol0 to RT11-Phenyl-1,2,3,4-tetrahydroisoquinoline96
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolineNaBH₄EthanolRT26,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline94

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of substituted tetrahydroisoquinolines via the Bischler-Napieralski reaction.

Protocol 1: Synthesis of the β-Arylethylamide Precursor

This protocol describes the acylation of a β-arylethylamine with an acid chloride.

Materials:

  • β-Arylethylamine (e.g., 3,4-dimethoxyphenethylamine) (1.0 eq)

  • Acid chloride (e.g., acetyl chloride) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-arylethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add the acid chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-arylethylamide.

  • Purify the product by recrystallization or column chromatography on silica gel.

Protocol 2: Bischler-Napieralski Cyclization to a 3,4-Dihydroisoquinoline

This protocol outlines the cyclization of a β-arylethylamide using phosphorus oxychloride.

Materials:

  • β-Arylethylamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

  • Anhydrous toluene or acetonitrile

  • Ice

  • Ammonium hydroxide (NH₄OH), concentrated

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • To an oven-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the β-arylethylamide.

  • Add anhydrous toluene or acetonitrile to the flask.

  • Carefully add phosphorus oxychloride dropwise to the stirred solution at room temperature. An ice bath can be used to control any exothermic reaction.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH > 10 with concentrated ammonium hydroxide.

  • Extract the aqueous layer with DCM or CHCl₃ (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 3,4-dihydroisoquinoline.

  • The crude product can be used directly in the next step or purified by column chromatography.

Protocol 3: Reduction of the 3,4-Dihydroisoquinoline to a Tetrahydroisoquinoline

This protocol describes the reduction of the imine functionality of the 3,4-dihydroisoquinoline using sodium borohydride.[4]

Materials:

  • 3,4-Dihydroisoquinoline (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5-2.0 eq)

  • Methanol or Ethanol

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the crude or purified 3,4-dihydroisoquinoline in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the alcohol solvent.

  • Extract the aqueous residue with DCM or EtOAc (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude tetrahydroisoquinoline.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

Bischler_Napieralski_Mechanism cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_elimination Elimination Amide β-Arylethylamide Activated_Intermediate Activated Intermediate (e.g., Nitrilium Ion) Amide->Activated_Intermediate Dehydrating Agent (e.g., POCl₃) Cyclized_Intermediate Cyclized Intermediate Activated_Intermediate->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline Proton Loss

Caption: General mechanism of the Bischler-Napieralski reaction.

Experimental_Workflow Start Start: β-Arylethylamine + Acid Chloride Amide_Formation Protocol 1: Amide Formation Start->Amide_Formation Purification1 Purification (Recrystallization or Chromatography) Amide_Formation->Purification1 Cyclization Protocol 2: Bischler-Napieralski Cyclization Purification1->Cyclization Reduction Protocol 3: Reduction to Tetrahydroisoquinoline Cyclization->Reduction Purification2 Purification (Chromatography or Recrystallization) Reduction->Purification2 Final_Product Final Product: Substituted Tetrahydroisoquinoline Purification2->Final_Product

Caption: Experimental workflow for the synthesis of substituted THIQs.

Signaling_Pathway_Analogy cluster_precursor Precursor Stage cluster_cyclization Key Transformation cluster_final_product Final Product Stage Arylethylamine β-Arylethylamine Dihydroisoquinoline 3,4-Dihydroisoquinoline Arylethylamine->Dihydroisoquinoline Bischler-Napieralski Cyclization Acyl_Group Acyl Group Acyl_Group->Dihydroisoquinoline Tetrahydroisoquinoline Tetrahydroisoquinoline Dihydroisoquinoline->Tetrahydroisoquinoline Reduction (e.g., NaBH₄)

Caption: Logical relationship of key reaction stages.

References

Synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-ol, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved through the well-established Pictet-Spengler reaction, a reliable method for the preparation of tetrahydroisoquinoline derivatives. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals. The specific analogue, this compound, is of particular interest due to the strategic placement of a hydroxyl group on the aromatic ring, which can serve as a handle for further functionalization or as a key pharmacophoric element. The Pictet-Spengler reaction offers a direct and efficient method for the construction of the THIQ framework from a β-arylethylamine and an aldehyde or its equivalent.[1][2]

This protocol details the synthesis of this compound from commercially available m-tyramine hydrochloride and paraformaldehyde under acidic conditions.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution, as depicted in the following scheme:

Scheme 1: Pictet-Spengler Synthesis of this compound

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions m_tyramine m-Tyramine Hydrochloride reaction_arrow + m_tyramine->reaction_arrow paraformaldehyde Paraformaldehyde paraformaldehyde->reaction_arrow thiq_5_ol This compound conditions HCl (conc.) Heat conditions_arrow conditions_arrow->thiq_5_ol

Caption: Pictet-Spengler reaction of m-tyramine and paraformaldehyde.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

  • m-Tyramine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine m-tyramine hydrochloride (1.0 eq) and paraformaldehyde (1.2 eq).

  • Acid Addition: To this mixture, carefully add concentrated hydrochloric acid. The amount should be sufficient to dissolve the starting materials and act as the acidic catalyst.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material m-Tyramine Hydrochloride
Reagent Paraformaldehyde
Catalyst Concentrated Hydrochloric Acid
Solvent Water (from conc. HCl)
Reaction Temperature Reflux
Reaction Time Monitored by TLC
Yield Typically moderate to good
Appearance Off-white to pale yellow solid
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol

Characterization Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ (ppm) 7.00-6.60 (m, 3H, Ar-H), 4.05 (s, 2H, Ar-CH₂-N), 3.15 (t, J = 5.7 Hz, 2H, N-CH₂), 2.75 (t, J = 5.7 Hz, 2H, Ar-CH₂-CH₂).[3]

  • ¹³C NMR (CDCl₃, 75 MHz): δ (ppm) 155.0, 138.0, 128.0, 120.5, 115.0, 113.5, 47.0, 42.0, 29.0.[3]

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

G start Start reactants Combine m-Tyramine HCl and Paraformaldehyde start->reactants acid Add Concentrated HCl reactants->acid reflux Heat to Reflux acid->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool Reaction Complete neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Obtain Pure Product purify->end

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of this compound via the Pictet-Spengler reaction. The procedure is straightforward and utilizes readily available starting materials, making it a practical method for laboratory-scale synthesis. The provided data and workflow diagrams are intended to facilitate the successful execution of this synthesis by researchers in the field.

References

Application Notes: 1H and 13C NMR Spectral Analysis of 1,2,3,4-Tetrahydroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3,4-Tetrahydroisoquinolin-5-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure is a scaffold found in numerous biologically active molecules and natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. This document provides a detailed overview of the ¹H and ¹³C NMR spectral data, along with the experimental protocols for its acquisition, relevant to this compound.

Importance of NMR in Structural Characterization

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, NMR is crucial for:

  • Confirming the core structure: Verifying the presence of the tetrahydroisoquinoline framework.

  • Determining the position of substituents: Confirming the location of the hydroxyl group on the aromatic ring.

  • Assessing purity: Identifying the presence of impurities or residual solvents.

  • Stereochemical analysis: In cases of chiral derivatives, NMR can be used to determine the relative and absolute stereochemistry.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (aliphatic, aromatic, etc.).

Experimental Protocols

Sample Preparation

A clean and dry 5 mm NMR tube is required.

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Data Acquisition

NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Pulse Width: Calibrated 90° pulse

  • Spectral Width: -2 to 12 ppm

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO-d₅ at δ 2.50 ppm).

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled (e.g., zgpg30)

  • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0 to 200 ppm

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Data Presentation

Note: Extensive searches of scientific literature and chemical databases did not yield a complete, assigned experimental ¹H and ¹³C NMR dataset for this compound. The following tables are provided as illustrative templates and are populated with predicted data or data from closely related analogs to demonstrate the expected format and type of information. The specific chemical shifts and coupling constants for this compound will need to be determined experimentally.

Table 1: Illustrative ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
~9.5 (broad s)bs-1HOH
~7.0 (t)t~7.81HH-7
~6.7 (d)d~7.81HH-6
~6.6 (d)d~7.81HH-8
~4.0 (s)s-2HH-1
~3.1 (t)t~6.02HH-3
~2.8 (t)t~6.02HH-4
~2.0 (broad s)bs-1HNH

Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, bs = broad singlet.

Table 2: Illustrative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm)Assignment
~155.0C-5
~135.0C-8a
~128.0C-7
~125.0C-4a
~118.0C-6
~115.0C-8
~45.0C-1
~42.0C-3
~28.0C-4

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference integrate_peakpick Integrate & Peak Pick reference->integrate_peakpick assign Assign Signals integrate_peakpick->assign report report assign->report Final Spectral Data

Caption: Experimental workflow for NMR analysis.

Application Notes and Protocols for the Analysis of 1,2,3,4-Tetrahydroisoquinolin-5-ol by LC-MS and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinolin-5-ol is a member of the tetrahydroisoquinoline (THIQ) family, a class of compounds that includes both endogenous substances and synthetic molecules with a wide range of pharmacological activities. As a hydroxylated derivative, this compound is a polar molecule, and its accurate quantification in various matrices, particularly in biological samples, is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The provided methods are based on established analytical principles for similar phenolic and polar compounds and serve as a robust starting point for method development and validation in a research or clinical setting.

Physicochemical Properties (Estimated)

A comprehensive understanding of the analyte's properties is fundamental to developing a robust analytical method. Below is a summary of the estimated physicochemical properties of this compound, which will influence its chromatographic behavior and ionization in mass spectrometry.

PropertyEstimated Value/InformationSource/Rationale
Molecular FormulaC₉H₁₁NOPubChem CID 13948251
Molecular Weight149.19 g/mol PubChem CID 13948251
pKa (most basic)~9.5 (secondary amine)Estimated based on similar structures
pKa (most acidic)~10.0 (phenolic hydroxyl)Estimated based on phenol
logP~1.2Estimated using chemical software
Water SolubilityHighExpected due to polar functional groups

HPLC Method with UV Detection

This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound. The presence of the aromatic ring allows for sensitive detection using a UV detector.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade).

  • Standard of this compound.

Chromatographic Conditions
ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes
Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

LC-MS Method

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS method is recommended. This protocol is designed for a system equipped with an electrospray ionization (ESI) source.

Instrumentation and Materials
  • LC-MS system (e.g., UPLC coupled to a triple quadrupole or Q-TOF mass spectrometer).

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Standard of this compound.

Liquid Chromatography Conditions
ParameterCondition
Column C18 Reverse-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 60% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Full Scan (m/z 50-300) for initial method development
MRM Transitions (for quantification) Precursor Ion (m/z): 150.1. Product Ions: To be determined by infusion of standard. Likely fragments would involve loss of water or fragmentation of the tetrahydroisoquinoline ring.

Sample Preparation Protocol for Biological Fluids (Plasma/Urine)

Effective sample preparation is critical to remove interferences and concentrate the analyte. Given the polar nature of this compound, Solid Phase Extraction (SPE) is a suitable technique.

Solid Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma or urine, add an internal standard (if available, e.g., a deuterated analog) and 500 µL of 2% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed LC-MS method. These values are typical for the analysis of small polar molecules in biological matrices and should be confirmed during method validation.

ParameterHPLC-UVLC-MS
Retention Time (min) To be determined experimentallyTo be determined experimentally
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL
Limit of Quantitation (LOQ) ~100 ng/mL~1 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify lc_ms_logic Analyte This compound in reconstituted sample Injection Autosampler Injection Analyte->Injection Column Reverse-Phase C18 Column Injection->Column Separation Gradient Elution (Water/Acetonitrile with Formic Acid) Column->Separation Ionization Electrospray Ionization (ESI+) [M+H]+ = m/z 150.1 Separation->Ionization Quad1 Quadrupole 1 (Precursor Ion Selection) Ionization->Quad1 Collision Collision Cell (Fragmentation) Quad1->Collision Quad3 Quadrupole 3 (Product Ion Selection) Collision->Quad3 Detector Detector Quad3->Detector Data Data Acquisition System Detector->Data

Synthetic Routes for Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] The development of efficient and novel synthetic routes to access structurally diverse THIQ derivatives is a cornerstone of medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for three distinct and modern strategies for the synthesis of novel THIQ derivatives: Asymmetric Transfer Hydrogenation, Bischler-Napieralski/Asymmetric Reduction Cascade, and a [3+2] 1,3-Dipolar Cycloaddition.

Asymmetric Transfer Hydrogenation of Dihydroisoquinolines

This method offers a direct and atom-economical approach to chiral THIQs through the asymmetric reduction of 3,4-dihydroisoquinolines (DHIQs). The use of a chiral catalyst allows for the enantioselective installation of a stereocenter at the C1 position, which is crucial for the biological activity of many THIQ-containing molecules.[3][4]

Signaling Pathway and Experimental Workflow

The general workflow involves the synthesis of the DHIQ substrate followed by the key asymmetric transfer hydrogenation step.

Asymmetric_Transfer_Hydrogenation_Workflow cluster_prep Substrate Preparation cluster_ath Asymmetric Transfer Hydrogenation Start β-Phenylethylamine Derivative Amide_Formation Amide Formation Start->Amide_Formation Acylation Cyclization Bischler-Napieralski Cyclization Amide_Formation->Cyclization POCl₃ or P₂O₅ DHIQ 3,4-Dihydroisoquinoline (DHIQ) Substrate Cyclization->DHIQ DHIQ_input DHIQ Substrate Reaction Reaction Vessel DHIQ_input->Reaction Chiral_THIQ Chiral 1,2,3,4-THIQ Product Reaction->Chiral_THIQ Purification Catalyst Chiral Ru/Rh Catalyst (e.g., Ru/TsDPEN) Catalyst->Reaction H_Source Hydrogen Source (e.g., HCOOH/NEt₃) H_Source->Reaction

Caption: Workflow for the synthesis of chiral THIQs via Asymmetric Transfer Hydrogenation.

Quantitative Data Summary
Catalyst/Hydrogen SourceSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Ru/TsDPEN, HCOOH/NEt₃1-Phenyl-3,4-dihydroisoquinoline>9598[3]
Rh/(R,R)-TsDPEN, H₂Various 1-alkyl/aryl-DHIQs85-9990-99[3]
Ir-complex, H₂N-Boc protected amino ketones78-9680-99[5]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Materials:

  • 1-Phenyl-3,4-dihydroisoquinoline (1.0 mmol)

  • [RuCl₂(p-cymene)]₂ (0.0025 mmol)

  • (R,R)-TsDPEN (0.0055 mmol)

  • Formic acid (2.0 mmol)

  • Triethylamine (2.0 mmol)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, dissolve 1-phenyl-3,4-dihydroisoquinoline in anhydrous DCM.

  • Add the formic acid/triethylamine azeotropic mixture (5:2 molar ratio) to the substrate solution.

  • Transfer the substrate solution to the Schlenk tube containing the catalyst.

  • Stir the reaction mixture at 28 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Bischler-Napieralski Reaction and Subsequent Asymmetric Reduction

The Bischler-Napieralski reaction is a classical method for constructing the 3,4-dihydroisoquinoline intermediate, which can then be asymmetrically reduced to the target THIQ.[6][7] This two-step sequence is highly versatile, allowing for the introduction of various substituents on the THIQ core.

Logical Relationship Diagram

Bischler_Napieralski_Asymmetric_Reduction Start β-Arylethylamide BN_Reaction Bischler-Napieralski Reaction Start->BN_Reaction Dehydrating_Agent Dehydrating Agent (POCl₃, P₂O₅) Dehydrating_Agent->BN_Reaction DHI_Intermediate 3,4-Dihydroisoquinoline Intermediate BN_Reaction->DHI_Intermediate Intramolecular Electrophilic Aromatic Substitution Asymmetric_Reduction Asymmetric Reduction DHI_Intermediate->Asymmetric_Reduction Chiral_Reducing_Agent Chiral Hydride Reagent or Asymmetric Hydrogenation Chiral_Reducing_Agent->Asymmetric_Reduction Final_Product Chiral 1,2,3,4-THIQ Asymmetric_Reduction->Final_Product

Caption: Logical flow of the Bischler-Napieralski/Asymmetric Reduction sequence.

Quantitative Data Summary
Bischler-Napieralski ConditionsReduction MethodSubstrateOverall Yield (%)Enantiomeric Excess (ee, %)Reference
POCl₃, reflux in MeCNNaBH₄ (non-asymmetric)N-(3,4-Dimethoxyphenethyl)acetamide~70-80 (for THIQ)N/A[8]
P₂O₅, reflux in TolueneChiral Rh-catalyzed hydrogenationVarious β-arylethylamides60-90 (two steps)up to 99
POCl₃, DCM, -20 °C to 0 °CNaBH₄ in MeOHN-(2-(3,4-dimethoxyphenyl)ethyl)benzamideHighN/A
Experimental Protocol: Two-Step Synthesis of (S)-Salsolidine

Step 1: Bischler-Napieralski Cyclization

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide (1.0 mmol)

  • Phosphorus oxychloride (POCl₃) (3.0 mmol)

  • Anhydrous acetonitrile (10 mL)

Procedure:

  • Dissolve N-(3,4-dimethoxyphenethyl)acetamide in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Step 2: Asymmetric Reduction

Materials:

  • Crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (from Step 1)

  • Chiral reducing agent (e.g., Itsuno's reagent or a chiral borane) or a transition metal catalyst for asymmetric hydrogenation.[9]

  • Anhydrous solvent (e.g., THF or MeOH)

Procedure (Example with a Chiral Hydride Reagent):

  • Dissolve the crude dihydroisoquinoline in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add a pre-cooled solution of the chiral hydride reagent (e.g., (R)-2-methyl-CBS-oxazaborolidine and borane) in THF.

  • Stir the reaction at -78 °C for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of methanol, followed by 1M HCl.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Basify with aqueous NaOH and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purify by column chromatography to yield enantiomerically enriched (S)-salsolidine.

Asymmetric [3+2] 1,3-Dipolar Cycloaddition

This modern approach provides access to complex, dinitrogen-fused heterocyclic systems containing the THIQ core. It involves the reaction of C,N-cyclic azomethine imines with dipolarophiles, catalyzed by a chiral amine, to construct the pyrazolidine and THIQ rings simultaneously with high stereocontrol.[4]

Reaction Pathway Diagram

Dipolar_Cycloaddition Azomethine_Imine C,N-Cyclic Azomethine Imine Reaction [3+2] Cycloaddition Azomethine_Imine->Reaction Allyl_Ketone Allyl Alkyl Ketone Allyl_Ketone->Reaction Catalyst Chiral Primary Amine Catalyst Catalyst->Reaction Acid_Additive Acid Additive (e.g., o-fluorobenzoic acid) Acid_Additive->Reaction Product Dinitrogen-Fused THIQ Derivative Reaction->Product High diastereo- and enantioselectivity

Caption: Pathway for the asymmetric 1,3-dipolar cycloaddition to form THIQ derivatives.

Quantitative Data Summary
Azomethine Imine SubstituentAllyl Ketone SubstituentDiastereomeric Ratio (dr)Yield (%)Enantiomeric Excess (ee, %)Reference
PhenylMethyl>25:192>95[4]
4-ChlorophenylMethyl>25:19095[4]
4-MethoxyphenylEthyl>25:188>95[4]
Experimental Protocol: Chiral Amine-Catalyzed [3+2] Cycloaddition

Materials:

  • C,N-cyclic azomethine imine (0.1 mmol)

  • Allyl alkyl ketone (0.2 mmol)

  • Chiral primary amine catalyst (e.g., a derivative of prolinol) (0.01 mmol)

  • o-Fluorobenzoic acid (0.02 mmol)

  • 1,2-Dichloroethane (DCE) (1.0 mL)

Procedure:

  • In a vial, dissolve the C,N-cyclic azomethine imine, chiral primary amine catalyst, and o-fluorobenzoic acid in DCE (1.0 mL).

  • Add the allyl alkyl ketone to the solution.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis for complete consumption of the starting material.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired dinitrogen-fused tetrahydroisoquinoline derivative.

  • Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.[4]

References

Application Notes and Protocols for the Chemoenzymatic One-Pot Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the chemoenzymatic one-pot synthesis of tetrahydroisoquinolines (THIQs), a critical scaffold in numerous bioactive molecules and pharmaceuticals.[1][2] The methodologies outlined leverage the high selectivity and mild reaction conditions of biocatalysts to achieve efficient and often stereoselective synthesis of these valuable compounds.

Introduction

Tetrahydroisoquinolines are a prominent class of nitrogen-containing heterocyclic compounds found in a wide array of natural products, particularly alkaloids, and are core structures in many approved drugs.[1] Traditional chemical syntheses of THIQs can require harsh conditions, stoichiometric reagents, and complex purification steps. Chemoenzymatic one-pot cascades offer a more sustainable and efficient alternative by combining enzymatic and chemical transformations in a single reaction vessel, minimizing intermediate isolation and waste generation.

This document details several established chemoenzymatic strategies for THIQ synthesis, including Pictet-Spenglerase-based approaches, oxidative cascades for C(1)-functionalization, and multi-enzyme systems for structural diversification.

I. Chemoenzymatic Cascade via Laccase/TEMPO Oxidation and Pictet-Spengler Reaction

This approach enables the synthesis of 1-substituted THIQs from readily available benzylic alcohols and an amino alcohol.[1] The cascade involves the laccase/TEMPO-mediated oxidation of a benzylic alcohol to the corresponding aldehyde, which then undergoes a Pictet-Spengler reaction with an amino alcohol like m-tyramine.[1][3]

Logical Workflow

chemoenzymatic_cascade cluster_oxidation Step 1: Enzymatic Oxidation cluster_pictet_spengler Step 2: Pictet-Spengler Reaction Benzylic Alcohol Benzylic Alcohol Laccase/TEMPO Laccase/TEMPO Benzylic Alcohol->Laccase/TEMPO Aldehyde Aldehyde Amino Alcohol Amino Alcohol Phosphate Salt Phosphate Salt Aldehyde->Phosphate Salt Laccase/TEMPO->Aldehyde Amino Alcohol->Phosphate Salt Tetrahydroisoquinoline Tetrahydroisoquinoline Phosphate Salt->Tetrahydroisoquinoline

Caption: Laccase/TEMPO and Pictet-Spengler cascade.

Quantitative Data
EntrySubstrate (Benzylic Alcohol)Product (THIQ)Yield (%)[1]
1Benzyl alcohol1-Phenyl-THIQ73
24-Methylbenzyl alcohol1-(4-Methylphenyl)-THIQ87
34-Methoxybenzyl alcohol1-(4-Methoxyphenyl)-THIQ82
44-Chlorobenzyl alcohol1-(4-Chlorophenyl)-THIQ65
54-Bromobenzyl alcohol1-(4-Bromophenyl)-THIQ71
64-Fluorobenzyl alcohol1-(4-Fluorophenyl)-THIQ78
72-Methylbenzyl alcohol1-(2-Methylphenyl)-THIQ55
83-Methylbenzyl alcohol1-(3-Methylphenyl)-THIQ81
93-Methoxybenzyl alcohol1-(3-Methoxyphenyl)-THIQ79
102,4-Dichlorobenzyl alcohol1-(2,4-Dichlorophenyl)-THIQ32
113,4-Dimethoxybenzyl alcohol1-(3,4-Dimethoxyphenyl)-THIQ84
121-Naphthylmethyl alcohol1-(1-Naphthyl)-THIQ45
Experimental Protocol
  • Reaction Setup: In a 100 mL flask, combine the benzylic alcohol (1 mmol), TEMPO (0.15 mmol), and laccase in 50 mL of phosphate buffer (pH 8.0).[1]

  • Oxidation: Shake the mixture at 400 rpm and 37°C under an oxygen atmosphere until the benzylic alcohol is consumed (monitor by GC).[1]

  • Pictet-Spengler Reaction: Add m-tyramine hydrobromide (1.2 mmol) to the reaction mixture.[1]

  • Incubation: Continue shaking the mixture at 37°C for the required reaction time (typically 24-48 hours).[1]

  • Workup and Purification: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to obtain the desired tetrahydroisoquinoline.[1]

II. Enantioselective C(1)-Allylation of Tetrahydroisoquinolines

This one-pot chemoenzymatic process yields enantioenriched C(1)-allylated THIQs.[4][5] The cascade involves a monoamine oxidase (MAO-N)-catalyzed oxidation of the starting THIQ to a cyclic imine, followed by a metal-catalyzed allylation and a subsequent imine reductase (IRED)-mediated deracemization.[4][5][6]

Experimental Workflow

C1_allylation_workflow Tetrahydroisoquinoline Tetrahydroisoquinoline MAO-N MAO-N Tetrahydroisoquinoline->MAO-N Oxidation Cyclic Imine Cyclic Imine Allylborane/Metal Catalyst Allylborane/Metal Catalyst Cyclic Imine->Allylborane/Metal Catalyst Allylation Racemic Allylated THIQ Racemic Allylated THIQ IRED IRED Racemic Allylated THIQ->IRED Deracemization Enantioenriched Allylated THIQ Enantioenriched Allylated THIQ MAO-N->Cyclic Imine Allylborane/Metal Catalyst->Racemic Allylated THIQ IRED->Enantioenriched Allylated THIQ

Caption: Chemoenzymatic cascade for C(1)-allylation.

Quantitative Data
EntrySubstrate (THIQ)Allylating AgentYield (%)[4][5]ee (%)[4][5]
1N-Methyl-THIQAllylboronic acid pinacol ester5998
2N-Methyl-6-fluoro-THIQAllylboronic acid pinacol ester9484
3N-Methyl-6-chloro-THIQAllylboronic acid pinacol ester8892
4N-Methyl-6-bromo-THIQAllylboronic acid pinacol ester8294
5N-Methyl-THIQMethallylboronic acid pinacol ester6498
Experimental Protocol
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a mixture containing the cyclic amine (5 mM), allylboronic acid pinacol ester derivative (40 mM), Yb(OTf)₃ (10 mol %), purified MAO-N D11 (2 mg/mL), R-IRED lysate (6 mg/mL), D-glucose (40 mM), NADP⁺ (0.4 mM), and glucose dehydrogenase (1 mg/mL).[5]

  • Solvent System: Adjust the final volume to 500 µL with 100 mM potassium phosphate buffer (pH 7.8) containing 5% v/v DMSO.[5]

  • Incubation: Incubate the reaction mixture at a controlled temperature with shaking.

  • Analysis: Monitor the reaction progress and determine the yield and enantiomeric excess by GC-MS and chiral HPLC analysis, respectively, by comparing with analytical standards.[5]

  • Scale-Up and Isolation: For preparative scale, the reaction can be scaled up, and the product isolated using standard extraction and chromatographic techniques.[4]

III. Norcoclaurine Synthase (NCS) Mediated Synthesis of THIQs

Norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids in plants.[7] It catalyzes the Pictet-Spengler condensation of dopamine with an aldehyde to form a THIQ.[8][9][10] This enzyme exhibits a degree of substrate promiscuity, allowing for the synthesis of a variety of 1-substituted THIQs.[8][9]

Signaling Pathway

NCS_pathway Dopamine Dopamine NCS Norcoclaurine Synthase Dopamine->NCS Aldehyde Aldehyde Aldehyde->NCS Schiff Base Intermediate Schiff Base Intermediate Tetrahydroisoquinoline Tetrahydroisoquinoline Schiff Base Intermediate->Tetrahydroisoquinoline Cyclization NCS->Schiff Base Intermediate Condensation

Caption: NCS-catalyzed Pictet-Spengler reaction.

Quantitative Data
EntryAldehyde SubstrateProductYield (%)[10]ee (%)[10]
13-Phenylpropionaldehyde6,7-Dihydroxy-1-phenethyl-THIQ86.095.3
2Butyraldehyde6,7-Dihydroxy-1-propyl-THIQ99.698.0
Experimental Protocol
  • Enzyme Preparation: Use an N-terminally truncated NCS from Coptis japonica expressed in Escherichia coli.[10]

  • Reaction Setup: In a suitable reaction vessel, combine dopamine and the desired aldehyde substrate in a buffered solution.

  • Enzymatic Reaction: Add the NCS enzyme preparation to initiate the reaction.

  • Incubation: Incubate the reaction mixture under optimized conditions of temperature and pH. The optimal reaction temperature should be determined to balance enzyme activity and minimize background non-enzymatic reactions, with temperatures generally not exceeding 40°C.[7]

  • Workup and Analysis: After the reaction, the product can be extracted and purified. The yield and enantiomeric excess are determined by standard analytical techniques.

IV. Multi-Enzyme Cascades for THIQ Diversification

More complex THIQ analogues can be synthesized using multi-enzyme, one-pot cascades.[2] These systems can incorporate enzymes such as methyltransferases to achieve regioselective methylation of the THIQ scaffold, a common modification in natural alkaloids.[2] An efficient S-adenosylmethionine (SAM) supply and S-adenosylhomocysteine (SAH) degradation system is often included to support the activity of the methyltransferases.[2]

Logical Relationship

multi_enzyme_cascade cluster_synthesis THIQ Core Synthesis cluster_modification Modification Cascade Dopamine Dopamine NCS NCS Dopamine->NCS Aldehyde Aldehyde Aldehyde->NCS THIQ THIQ Methyltransferase Methyltransferase THIQ->Methyltransferase NCS->THIQ Methylated THIQ Methylated THIQ Methyltransferase->Methylated THIQ SAM Regeneration SAM Regeneration SAM Regeneration->Methyltransferase

Caption: Multi-enzyme cascade for THIQ synthesis and modification.

General Protocol Outline
  • Reaction Components: A one-pot reaction would typically contain:

    • Starting materials (e.g., dopamine, aldehyde).[2]

    • Core synthesis enzyme (e.g., NCS).[2]

    • Modification enzymes (e.g., methyltransferases).[2]

    • Cofactors and regeneration systems (e.g., SAM, SAM synthetase, SAH hydrolase, and necessary substrates).[2]

  • Reaction Conditions: The reaction is carried out in a suitable buffer at a pH and temperature that represent a compromise for the optimal activity of all enzymes in the cascade.

  • Reaction Progression: The synthesis of the core THIQ is followed by sequential or concurrent modification by the other enzymes in the pot.

  • Product Isolation: The final, modified THIQ is isolated and purified using chromatographic methods.

These chemoenzymatic one-pot syntheses represent powerful and versatile strategies for accessing a wide range of tetrahydroisoquinoline alkaloids and their analogues. The mild reaction conditions, high selectivity, and reduced environmental impact make these methods highly attractive for both academic research and industrial drug development.

References

Application Notes and Protocols for the Analysis of Tetrahydroisoquinoline (THIQ) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids are a significant class of compounds found in nature and also formed endogenously in mammals through the Pictet-Spengler reaction of dopamine with aldehydes.[1][2][3][4][5] Their structural similarity to neurotransmitters has led to extensive research into their roles in various physiological and pathological processes, including neurodegenerative diseases like Parkinson's disease, as well as in alcohol and drug addiction.[3][6] Furthermore, the THIQ scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide range of biological activities.[7][8][9]

These application notes provide an overview of the analytical standards, reference materials, and detailed protocols for the quantification of THIQ compounds in biological matrices. The information is intended to guide researchers in developing and validating robust analytical methods for their specific research needs.

Analytical Standards and Reference Materials

The availability of high-purity analytical standards and certified reference materials (CRMs) is crucial for the accurate quantification of THIQ compounds. While some common isoquinoline alkaloids are commercially available as analytical standards, many specific THIQ derivatives may require custom synthesis.

Commercial Availability:

Several suppliers offer a range of analytical standards and reference materials, although the selection of specific THIQ compounds may be limited. Researchers are encouraged to consult the catalogs of vendors specializing in phytochemicals and pharmaceutical reference standards. Some potential suppliers include Sigma-Aldrich, Clinivex, Alfa Chemistry, and Cambridge Pharma.[10][11][12][13]

In-house Preparation and Certification:

In the absence of commercially available standards, researchers may need to synthesize and characterize their own reference materials. The Pictet-Spengler reaction is a fundamental method for the synthesis of the THIQ core.[2][4][5][14][15]

Protocol for Synthesis of a Simple THIQ (e.g., Salsolinol) via Pictet-Spengler Reaction:

  • Reaction Setup: Dissolve dopamine hydrochloride and a slight molar excess of acetaldehyde in an appropriate solvent (e.g., a buffered aqueous solution at physiological pH or an organic solvent with an acid catalyst).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified using techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired THIQ compound.

  • Characterization and Certification: The purity and identity of the synthesized standard must be rigorously confirmed using a combination of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • HPLC with a purity assessment: To determine the percentage purity.

    • Elemental Analysis: To confirm the elemental composition.

For use as a reference material, the synthesized compound should be thoroughly characterized, and its purity documented.

Quantitative Analysis of THIQ Compounds

The quantification of THIQ compounds in biological matrices such as plasma, urine, and brain tissue typically requires sensitive and selective analytical methods due to their low endogenous concentrations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors are the most commonly employed techniques.

Table 1: Summary of Quantitative Data for Salsolinol in Biological Samples
AnalyteMatrixAnalytical MethodConcentration RangeReference
SalsolinolHuman PlasmaHPLC-ECD0.02 ng/mL (LOQ)[16]
SalsolinolHuman BrainGC-MSVaries by region[17]
(R)-SalsolinolHuman BrainGC-MSPredominant enantiomer[17][18]
(S)-SalsolinolHuman BrainGC-MSLower than (R)-enantiomer[17][18]
SalsolinolFood and BeveragesHPLC-ED & GC-MSVaries by sample[19]

LOQ: Limit of Quantification; HPLC-ECD: High-Performance Liquid Chromatography with Electrochemical Detection; GC-MS: Gas Chromatography-Mass Spectrometry.

Experimental Protocols

Protocol 1: Analysis of Salsolinol in Human Plasma by HPLC with Electrochemical Detection

This protocol is based on the method described for the determination of total dopamine and the enantiomers of salsolinol in human plasma.[16]

1. Materials and Reagents:

  • Salsolinol analytical standard

  • Internal Standard (e.g., a structurally similar THIQ compound not present in the sample)

  • Human plasma (collected with appropriate anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., primary and secondary amine and phenylboronic acid cartridges)

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Buffers and reagents for mobile phase preparation

2. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes of interest using an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC Conditions:

  • Column: A chiral column (e.g., beta-cyclodextrin-OH phase) is required for the separation of enantiomers.

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Electrochemical detector set at an appropriate oxidation potential.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known amounts of salsolinol and the internal standard into a blank plasma matrix.

  • Process the calibration standards and samples using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of salsolinol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of THIQ Compounds in Brain Tissue by GC-MS

This protocol is a general guideline based on methods used for the analysis of dopamine-derived alkaloids in brain tissue.[17]

1. Materials and Reagents:

  • THIQ analytical standards

  • Deuterated internal standards (if available)

  • Brain tissue homogenizer

  • Solid-phase extraction (SPE) cartridges

  • Derivatization reagents (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and a chiral derivatizing agent like (R)-(-)-2-phenylbutyryl chloride for enantiomeric separation)

  • GC-MS grade solvents

2. Sample Preparation:

  • Homogenize the brain tissue in an appropriate buffer.

  • Perform a solid-phase extraction to clean up the sample and enrich the analytes.

  • Evaporate the eluate to dryness.

  • Derivatize the dried extract to improve the volatility and chromatographic properties of the THIQ compounds. A two-step derivatization may be necessary for chiral analysis.[17]

3. GC-MS Conditions:

  • GC Column: A capillary column suitable for the analysis of derivatized amines (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the analytes.

  • Injection Mode: Splitless injection.

  • MS Conditions:

    • Ionization: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each derivatized THIQ compound and internal standard.

4. Calibration and Quantification:

  • Prepare calibration standards in a suitable matrix.

  • Analyze the standards and samples using the developed GC-MS method.

  • Construct a calibration curve and quantify the analytes as described in the HPLC protocol.

Signaling Pathways and Experimental Workflows

Biosynthesis of THIQ Compounds via the Pictet-Spengler Reaction

The formation of many endogenous THIQ compounds, such as salsolinol, occurs through the Pictet-Spengler condensation of dopamine with an aldehyde.[2][4][5]

G Dopamine Dopamine Schiff_Base Schiff Base Intermediate Dopamine->Schiff_Base Condensation Aldehyde Aldehyde (e.g., Acetaldehyde) Aldehyde->Schiff_Base THIQ Tetrahydroisoquinoline (e.g., Salsolinol) Schiff_Base->THIQ Intramolecular Cyclization

Caption: Biosynthesis of THIQ compounds via the Pictet-Spengler reaction.

Involvement of THIQ Compounds in Dopaminergic Signaling

Some THIQ compounds can interact with the dopaminergic system, potentially acting as neurotoxins or neuromodulators.[3][6] Tetrahydropapaveroline (THP), a dopamine-derived THIQ, has been shown to be a dopaminergic neurotoxin.[3]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Dopamine Vesicle Dopamine_synthesis->Dopamine_vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Dopamine_receptor Dopamine Receptor (e.g., D1, D2) Dopamine_release->Dopamine_receptor Binds to Signaling_cascade Intracellular Signaling Cascade Dopamine_receptor->Signaling_cascade Cellular_response Cellular Response Signaling_cascade->Cellular_response THIQ THIQ Compound (e.g., THP) THIQ->Dopamine_receptor Modulates THIQ->Cellular_response Induces Neurotoxicity

Caption: Putative interaction of THIQ compounds with dopaminergic signaling.

General Experimental Workflow for THIQ Analysis

The following diagram outlines a typical workflow for the quantitative analysis of THIQ compounds in biological samples.

G Sample_Collection Biological Sample Collection (Plasma, Urine, Tissue) Sample_Prep Sample Preparation (Homogenization, SPE) Sample_Collection->Sample_Prep Derivatization Derivatization (Optional, for GC-MS) Sample_Prep->Derivatization Instrumental_Analysis Instrumental Analysis (HPLC or GC-MS) Sample_Prep->Instrumental_Analysis for HPLC Derivatization->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Results Results and Interpretation Data_Processing->Results

Caption: General workflow for the analysis of THIQ compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pictet-Spengler Synthesis of Tetrahydroisoquinolines (THIQs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs).

Troubleshooting Guide

This guide addresses common issues encountered during the Pictet-Spengler reaction and offers potential solutions to optimize reaction conditions.

Issue 1: Low or No Product Yield

Possible Causes Solutions & Recommendations
Insufficiently Acidic Catalyst The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion[1][2]. Use strong protic acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄), or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂)[2][3]. The choice of acid can significantly impact the yield. For sensitive substrates, consider milder acids or a two-step procedure where the imine is formed first, followed by acid-catalyzed cyclization[2][4].
Decomposition of Starting Materials Tryptamine or phenethylamine derivatives can be sensitive to harsh acidic conditions and high temperatures[2]. Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed. Monitor the reaction closely by TLC to avoid prolonged exposure to harsh conditions.
Poor Quality Reagents Impurities in the aldehyde or solvent can interfere with the reaction. Ensure the aldehyde is pure (distill if necessary) and use anhydrous solvents, as water can hydrolyze the intermediate iminium ion[2].
Unfavorable Electronic Effects The aromatic ring of the β-arylethylamine must be sufficiently nucleophilic. Electron-donating groups on the aromatic ring increase reactivity and yield, while electron-withdrawing groups decrease them[1][4][5]. For less reactive substrates, harsher conditions (stronger acids, higher temperatures) may be required[1].
Steric Hindrance Bulky substituents on the amine nitrogen or the aldehyde can slow down the reaction[2]. Longer reaction times or higher temperatures might be necessary. Alternatively, consider a different synthetic route if steric hindrance is significant.
Improper Reaction Temperature The optimal temperature can vary. Some reactions proceed at room temperature, while others require heating[6]. Experiment with a range of temperatures, from room temperature to reflux, while monitoring for decomposition[6].

Issue 2: Formation of Side Products

Possible Causes Solutions & Recommendations
Oxidation of the Indole Nucleus The indole ring in tryptamine derivatives can be susceptible to oxidation[2]. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidative side products[2].
N-Acyliminium Ion Pathway Instead of direct acid catalysis, acylation of the imine can form a highly reactive N-acyliminium ion, which can lead to different side products if not controlled[1]. If this pathway is not desired, avoid acylating agents.
Over-alkylation or Polymerization Excess aldehyde, especially formaldehyde, can lead to multiple additions or polymerization. Use a slight excess of the carbonyl compound to ensure complete consumption of the amine without significant side reactions[4].

Issue 3: Poor Diastereoselectivity (Formation of Mixed cis/trans Isomers)

Possible Causes Solutions & Recommendations
Kinetic vs. Thermodynamic Control The cis isomer is often the kinetic product, while the trans isomer is the thermodynamic product. Reaction conditions determine the final ratio[2]. Lower temperatures generally favor the kinetic product, while higher temperatures can lead to equilibration and favor the thermodynamic product[1][6].
Nature of the N-substituent Unsubstituted or small N-substituents on the tryptamine can lead to poor selectivity[2]. The use of a bulky N-benzyl group can favor the formation of the trans product[1].
Chiral Auxiliary or Catalyst For enantioselective reactions, the choice of chiral auxiliary or catalyst is crucial for controlling stereochemistry[1][6][7].

Issue 4: Difficult Purification

Possible Causes Solutions & Recommendations
Similar Polarity of Product and Starting Materials Unreacted starting materials can co-elute with the product during chromatography[6]. Monitor the reaction by TLC to ensure it goes to completion. If separation is still difficult, consider derivatizing the product to alter its polarity before purification[6].
Similar Polarity of Diastereomers The cis and trans isomers can have very similar polarities, making them difficult to separate by standard column chromatography[2]. Use high-performance silica gel and a carefully optimized eluent system, possibly with a gradient elution[2].
Product Precipitation with Impurities In some cases, the desired product may precipitate from the reaction mixture along with impurities[2]. If this occurs, try redissolving the precipitate in a suitable solvent and re-purifying.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction?

A1: The reaction proceeds in several steps:

  • Formation of an imine from the condensation of a β-arylethylamine and a carbonyl compound (aldehyde or ketone).

  • Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

  • The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution.

  • A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[1][8][9]

Q2: What are the typical catalysts and solvents used?

A2: A variety of catalysts and solvents can be employed, and the optimal choice depends on the specific substrates[6].

  • Catalysts:

    • Protic Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA)[3][6].

    • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂)[3].

    • Organocatalysts: Chiral phosphoric acids, thiourea derivatives for asymmetric synthesis[6].

  • Solvents:

    • Protic: Methanol, ethanol, water[6].

    • Aprotic: Dichloromethane (CH₂Cl₂), toluene, acetonitrile. While protic solvents are traditional, aprotic media have sometimes resulted in superior yields[1][6].

Q3: How do substituents on the aromatic ring affect the reaction?

A3: Electron-donating groups (e.g., alkoxy, alkyl) on the aromatic ring of the β-arylethylamine increase the nucleophilicity of the ring, leading to higher yields and milder reaction conditions[4]. Conversely, electron-withdrawing groups (e.g., nitro, halo) decrease the ring's nucleophilicity, often requiring harsher conditions and resulting in lower yields[5].

Q4: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?

A4: Yes, ketones can be used, which leads to the formation of 1,1-disubstituted THIQs. However, the reaction with ketones is generally more challenging than with aldehydes due to increased steric hindrance and the lower reactivity of the ketone carbonyl group. Harsher reaction conditions, such as higher temperatures and stronger acids, may be necessary to achieve good yields.[3][6]

Q5: How can I control the stereochemistry of the reaction?

A5: When an aldehyde other than formaldehyde is used, a new chiral center is created. Diastereoselectivity can often be controlled by temperature, with lower temperatures favoring the kinetic product and higher temperatures the thermodynamic product[1][2]. For enantioselective synthesis, chiral auxiliaries on the starting material or the use of chiral Brønsted acids or other organocatalysts are effective strategies[1][7].

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a standard procedure using a Brønsted acid catalyst for the synthesis of a tetrahydro-β-carboline from a tryptamine derivative.

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, methanol)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), 1.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the tryptamine derivative in the anhydrous solvent.

  • Add the aldehyde or ketone to the solution and stir.

  • Add the acid catalyst dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10][11]

Protocol 2: Enantioselective Pictet-Spengler Reaction Using a Chiral Catalyst

This protocol outlines a general procedure for an enantioselective reaction using a chiral catalyst.

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde (1.2 eq)

  • Chiral catalyst (e.g., chiral phosphoric acid, 0.1 eq)

  • Anhydrous solvent (e.g., diethyl ether, toluene)

  • Molecular sieves (e.g., 4 Å)

  • Triethylamine

  • Solvents for chromatography

Procedure:

  • To a flame-dried flask containing the tryptamine derivative and molecular sieves, add the anhydrous solvent.

  • Add the chiral catalyst to the mixture.

  • Cool the reaction to the desired temperature (e.g., -30 °C).

  • Add the aldehyde to the reaction mixture.

  • Stir the reaction for the specified time and monitor by TLC.

  • Quench the reaction with triethylamine.

  • Allow the mixture to warm to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched tetrahydro-β-carboline.[10]

Data Presentation

Table 1: Effect of Catalyst and Solvent on Pictet-Spengler Reaction Yield

Entryβ-ArylethylamineAldehydeCatalystSolventTemperature (°C)Yield (%)Reference
1TryptamineBenzaldehydeTFA (1.1 eq)CH₂Cl₂RT85[11]
2Tryptaminep-NitrobenzaldehydeL-Tartaric AcidH₂O10092[11]
3PhenethylamineDimethoxymethaneHCl-RefluxNot specified[12]
4D-Tryptophan methyl ester HCl2,3-Butanedione-Anhydrous MeOH65Not specified[9]
5TryptamineIsatinL-Cysteine (30 mol%)Isopropanol40~75[13]

Table 2: Enantioselective Gold-Catalyzed Pictet-Spengler Reaction

EntryAldehydeYield (%)ee (%)Reference
1Benzaldehyde9792[14]
24-Bromobenzaldehyde9593[14]
34-Methylbenzaldehyde9694[14]
44-Methoxybenzaldehyde9873[14]
5Terephthalaldehyde8695[14]

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification A Dissolve β-arylethylamine in anhydrous solvent B Add aldehyde/ketone A->B C Add catalyst B->C D Stir at desired temperature C->D E Monitor by TLC D->E F Quench reaction E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Column chromatography H->I J Characterize product (NMR, MS) I->J

Caption: General experimental workflow for the Pictet-Spengler synthesis.

troubleshooting_workflow start Start Experiment problem Low Yield or No Product? start->problem check_catalyst Optimize Catalyst: - Stronger acid? - Lewis acid? problem->check_catalyst Yes side_products Side Products Observed? problem->side_products No check_temp Adjust Temperature: - Increase temperature? - Run at lower temp? check_catalyst->check_temp check_reagents Check Reagents: - Anhydrous solvent? - Pure aldehyde? check_temp->check_reagents check_reagents->side_products inert_atm Use Inert Atmosphere (N₂ or Ar) side_products->inert_atm Yes success Successful Reaction side_products->success No protect_group Consider Protecting Groups inert_atm->protect_group protect_group->success

Caption: Troubleshooting workflow for common Pictet-Spengler reaction issues.

reaction_mechanism cluster_reactants Reactants amine β-Arylethylamine imine Imine Formation amine->imine carbonyl Aldehyde/Ketone carbonyl->imine iminium Iminium Ion (Electrophile) imine->iminium + H⁺ cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization deprotonation Deprotonation & Aromatization cyclization->deprotonation product Tetrahydroisoquinoline (THIQ) deprotonation->product - H⁺

Caption: Simplified mechanism of the Pictet-Spengler reaction.

References

troubleshooting low yields in 1,2,3,4-Tetrahydroisoquinolin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-ol, a key intermediate in various pharmaceutical compounds.

Troubleshooting Guide: Low Yields and Common Issues

This guide addresses specific problems that may arise during the synthesis of this compound, primarily via the Pictet-Spengler reaction of m-tyramine with an aldehyde source (e.g., formaldehyde).

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Starting Materials: m-Tyramine or the aldehyde source may have degraded.- Use fresh, high-purity m-tyramine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde or formalin). - Confirm the identity and purity of starting materials using appropriate analytical techniques (NMR, GC-MS).
2. Inappropriate Reaction Conditions: Incorrect acid catalyst, temperature, or reaction time.- The Pictet-Spengler reaction is acid-catalyzed. Ensure the use of an appropriate acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[1][2][3] - Reactions involving less nucleophilic aromatic rings, like a singly hydroxylated phenyl group, may require stronger acidic conditions and higher temperatures to proceed efficiently.[1] - Optimize the reaction temperature; while some Pictet-Spengler reactions proceed at room temperature, others require heating.[1]
3. Low Electrophilicity of the Iminium Ion: The intermediate iminium ion is not sufficiently reactive for ring closure.- The presence of a strong acid is crucial to protonate the imine and form the more electrophilic iminium ion, which drives the cyclization.[1]
Formation of a Colored By-product 1. Oxidation of the Phenolic Starting Material or Product: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Consider adding an antioxidant, such as sodium ascorbate, to the reaction mixture, especially in prolonged reactions.
2. Side Reactions: Unwanted side reactions can lead to colored polymeric materials.- In some cases, a strongly yellow-colored and fluorescent by-product has been observed in similar Pictet-Spengler reactions.[1] Careful control of reaction conditions and stoichiometry can help minimize its formation.
Mixture of Regioisomers (5-hydroxy and 7-hydroxy) 1. Competing Cyclization Pathways: The iminium ion can attack either the ortho or para position relative to the hydroxyl group on the aromatic ring.- The hydroxyl group is an ortho-, para-directing group. For m-tyramine, cyclization can occur at C6 (para to the hydroxyl group, leading to the 7-hydroxy isomer) or C2 (ortho to the hydroxyl group, leading to the desired 5-hydroxy isomer). - Reaction conditions can influence regioselectivity. Stronger acids and higher temperatures generally favor the thermodynamically more stable isomer.
Difficult Purification 1. High Polarity of the Product: The presence of both a secondary amine and a hydroxyl group makes the product highly polar and potentially water-soluble.- Use a polar stationary phase like silica gel for column chromatography. - A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) may be necessary to effectively separate the product from less polar impurities. - If the compound is soluble in the mobile phase, use "wet loading." If not, "dry loading" is a suitable alternative.
2. Product is an Oil or Gummy Solid: Difficulty in isolating a crystalline solid.- Attempt to form a salt (e.g., hydrochloride or hydrobromide) of the product, as salts often have higher melting points and are more likely to crystallize. - Trituration with a suitable non-polar solvent can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound via the Pictet-Spengler reaction?

A1: The reaction proceeds through the condensation of m-tyramine with an aldehyde (e.g., formaldehyde) to form a Schiff base. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the m-tyramine moiety attacks the iminium ion, leading to the cyclized product, this compound.

Q2: Which acid catalyst is best for this reaction?

A2: Common acid catalysts for the Pictet-Spengler reaction include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA).[4] For phenolic substrates, the choice of acid and its concentration can be critical in achieving good yields and may require optimization.

Q3: Can I use paraformaldehyde instead of formaldehyde?

A3: Yes, paraformaldehyde is a common and convenient solid source of formaldehyde for the Pictet-Spengler reaction. It depolymerizes in situ under acidic and heated conditions to provide formaldehyde.

Q4: My product seems to be stuck on the silica gel column. What should I do?

A4: If your product is not eluting, the mobile phase is likely not polar enough. Gradually increase the polarity of your eluent system. For highly polar compounds like this compound, adding a small percentage of a very polar solvent like methanol, and sometimes a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent system can help to overcome strong interactions with the acidic silica gel and improve elution.

Q5: How can I confirm the structure of my product?

A5: The structure of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Protocols

Representative Protocol for Pictet-Spengler Synthesis of this compound

This protocol is a representative procedure based on established methods for similar phenolic β-arylethylamines. Optimization may be required for specific laboratory conditions.

Materials:

  • m-Tyramine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-tyramine hydrochloride (1 equivalent) in a mixture of water and methanol.

  • Add paraformaldehyde (1.1 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Data Presentation

Table 1: Yields of 1-Phenyl-1,2,3,4-Tetrahydroisoquinolines from a Chemoenzymatic One-Pot Synthesis

The following data is adapted from a chemoenzymatic one-pot process involving the Pictet-Spengler reaction with m-tyramine hydrobromide and various benzaldehydes. While not a direct synthesis of the title compound, it provides insight into achievable yields with a closely related starting material under specific conditions.[1]

EntryAldehydeProductYield (%)
1Benzaldehyde1-Phenyl-1,2,3,4-tetrahydroisoquinolin-7-ol85
22-Bromobenzaldehyde1-(2-Bromophenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol58
34-Fluorobenzaldehyde1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol93
44-Methylbenzaldehyde1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol79
52-Methoxybenzaldehyde1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol52

Visualizations

pictet_spengler_pathway cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product m_tyramine m-Tyramine schiff_base Schiff Base m_tyramine->schiff_base + Formaldehyde - H₂O formaldehyde Formaldehyde formaldehyde->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion + H⁺ product This compound iminium_ion->product Intramolecular Electrophilic Aromatic Substitution troubleshooting_workflow decision decision issue issue start Low Yield in Synthesis check_sm Check Purity of Starting Materials start->check_sm sm_ok Are they pure? check_sm->sm_ok purify_sm Purify or use fresh starting materials sm_ok->purify_sm No check_conditions Review Reaction Conditions (Acid, Temp, Time) sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Are conditions appropriate? check_conditions->conditions_ok optimize_conditions Optimize reaction conditions (stronger acid, higher temp) conditions_ok->optimize_conditions No check_side_reactions Analyze for Side Products (TLC, LC-MS) conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions side_reactions_present Are side products dominant? check_side_reactions->side_reactions_present minimize_side_reactions Modify conditions to reduce side reactions (e.g., inert atm.) side_reactions_present->minimize_side_reactions Yes check_purification Evaluate Purification Method side_reactions_present->check_purification No minimize_side_reactions->check_side_reactions purification_ok Is purification efficient? check_purification->purification_ok optimize_purification Optimize chromatography (e.g., polar solvent system) purification_ok->optimize_purification No end Improved Yield purification_ok->end Yes optimize_purification->check_purification

References

Tetrahydroisoquinoline Synthesis: A Technical Support Guide for Identifying and Mitigating Side Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tetrahydroisoquinoline (THIQ) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding side product formation in common THIQ synthesis routes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing tetrahydroisoquinolines?

A1: The three most widely employed methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the Pomeranz-Fritsch reaction with a subsequent reduction step. Each method has its advantages and is prone to specific side reactions.

Q2: I am observing a significant amount of a styrene-like side product in my Bischler-Napieralski reaction. What is causing this?

A2: The formation of a styrene derivative is a well-documented side reaction in the Bischler-Napieralski synthesis and is known as a retro-Ritter reaction. This occurs when the nitrilium ion intermediate, instead of undergoing intramolecular cyclization, fragments. This pathway is particularly favored when the resulting styrene is highly conjugated and stable.

Q3: My Pictet-Spengler reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A3: The formation of cis and trans diastereomers is a common challenge in the Pictet-Spengler reaction when a new chiral center is created at C-1. The diastereoselectivity is influenced by factors such as the reaction temperature, solvent, and the steric bulk of the reactants. Kinetically controlled conditions (lower temperatures) often favor the cis product, while thermodynamically controlled conditions (higher temperatures) can lead to the more stable trans product or racemization.

Q4: I am having trouble with the Pomeranz-Fritsch reaction, with low yields and multiple spots on my TLC. What are the likely issues?

A4: The Pomeranz-Fritsch reaction is sensitive to reaction conditions and substrate electronics. Low yields and the formation of multiple byproducts can be attributed to the harsh acidic conditions, which can lead to substrate or product decomposition. The electronic nature of the benzaldehyde derivative is also crucial; electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it. Side reactions can also include intermolecular condensations, solvolysis, or deprotection of sensitive groups like ethers.

II. Troubleshooting Guides

This section provides detailed troubleshooting for the three major THIQ synthesis routes.

A. Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low or No Yield Insufficiently activated aromatic ring (presence of electron-withdrawing groups).Use a substrate with electron-donating groups. For less reactive substrates, employ stronger dehydrating agents like P₂O₅ in refluxing POCl₃.
Ineffective or old dehydrating agent (e.g., POCl₃).Use fresh, high-quality dehydrating agents. Consider modern, milder reagents like triflic anhydride (Tf₂O) with 2-chloropyridine.
Formation of Styrene Byproduct (Retro-Ritter Reaction) The nitrilium intermediate is fragmenting instead of cyclizing.Use the corresponding nitrile as a solvent to shift the equilibrium away from fragmentation. Employing milder conditions (e.g., Tf₂O and 2-chloropyridine at lower temperatures) can also suppress this side reaction.
Formation of an Unexpected Regioisomer Cyclization at an alternative position on the aromatic ring (ipso-attack), especially with P₂O₅.Change the dehydrating agent to POCl₃, which often provides better regioselectivity.
Tar Formation Decomposition of starting material or product under harsh acidic conditions and high temperatures.Reduce the reaction temperature and time. Monitor the reaction closely by TLC. Consider using milder dehydrating agents.
B. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low or No Yield Aromatic ring is not sufficiently nucleophilic (e.g., phenyl group without electron-donating substituents).Use substrates with electron-rich aromatic rings (e.g., with methoxy groups). Harsher conditions (stronger acid, higher temperature) may be required for less reactive substrates.
Formation of a Mixture of Diastereomers (cis/trans) The reaction is not stereoselective under the chosen conditions.For kinetic control favoring the cis-isomer, run the reaction at lower temperatures. For thermodynamic control, which may favor the trans-isomer, higher temperatures can be used, but this may also lead to racemization. The choice of solvent can also influence the diastereomeric ratio.
Formation of Oxidized Byproducts (e.g., Dihydroisoquinolines) The tetrahydroisoquinoline product is being oxidized under the reaction or workup conditions.Ensure the reaction is performed under an inert atmosphere. Use milder workup conditions and consider adding a reducing agent during workup if oxidation is a significant issue.
C. Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine. A subsequent reduction step is required to obtain the tetrahydroisoquinoline. The Bobbitt modification allows for the direct synthesis of tetrahydroisoquinolines.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low Yield of Desired Tetrahydroisoquinoline Harsh acidic conditions leading to decomposition.Use the Bobbitt modification, which employs reduced acid concentrations and in situ reduction of the imine, minimizing side product formation.
Unwanted side reactions like intermolecular condensation or solvolysis.Protect sensitive functional groups. Optimize reaction concentration and temperature.
Formation of 4-Hydroxytetrahydroisoquinoline Byproduct This can occur under certain acidic conditions, particularly in the Bobbitt modification.The formation of this byproduct versus the desired product can sometimes be controlled by modifying the reaction concentration.
Formation of 5-substituted byproduct instead of the desired 7-substituted isomer When cyclization can occur at both the ortho and para positions relative to a substituent.

Technical Support Center: Stability and Degradation of 1,2,3,4-Tetrahydroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the stability and degradation of 1,2,3,4-Tetrahydroisoquinolin-5-ol in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: Publicly available stability and degradation data for this compound is limited. The following guidance is based on general principles of forced degradation studies for pharmaceutical compounds, particularly those containing phenolic and secondary amine functional groups, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that can influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to oxygen, light, and temperature. As a molecule containing both a phenolic hydroxyl group and a secondary amine, it is susceptible to specific degradation pathways under various stress conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the most probable degradation pathways include:

  • Oxidation: The phenolic hydroxyl group and the secondary amine are both susceptible to oxidation. This can be accelerated by the presence of metal ions or exposure to atmospheric oxygen.[4][5] Oxidation of phenols can lead to the formation of colored quinone-type structures.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially promote reactions if other labile functional groups were present in derivatives.

  • Photolysis: Exposure to UV or visible light can induce photolytic degradation, often through radical mechanisms.[2]

  • Thermolysis: Elevated temperatures can accelerate all degradation reactions.[2]

Q3: What solvents are recommended for preparing stock solutions of this compound for stability studies?

A3: The choice of solvent is critical. A common starting point is a co-solvent system of water and a water-miscible organic solvent like acetonitrile or methanol, as many organic molecules have limited aqueous solubility.[6] The organic solvent should be of high purity (HPLC grade) to avoid introducing impurities that could interfere with the analysis. For initial stress testing, the use of co-solvents to dissolve the compound in acidic or basic aqueous solutions may be necessary.[2][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid discoloration of the solution (e.g., turning yellow or brown) upon preparation. Oxidation of the phenolic hydroxyl group. This is common for phenols, especially at neutral to basic pH.Prepare solutions fresh and use them immediately. If storage is necessary, purge the solvent and the headspace of the container with an inert gas (e.g., nitrogen or argon) and store at low temperature in the dark. Consider adding an antioxidant if compatible with the experimental design.
Inconsistent results in stability assays. Multiple factors could be at play: inconsistent sample preparation, variable exposure to light or temperature, or issues with the analytical method.Ensure precise and consistent sample handling procedures. Protect samples from light by using amber vials or covering them with aluminum foil. Use a temperature-controlled autosampler and column oven for HPLC analysis. Validate the analytical method to ensure it is stability-indicating.[7][8]
No degradation is observed under initial stress conditions. The stress conditions may not be harsh enough, or the molecule is intrinsically stable under those conditions.ICH guidelines suggest that for forced degradation, the goal is to achieve 5-20% degradation.[1] If no degradation is observed, consider increasing the stressor intensity (e.g., higher temperature, higher concentration of acid/base/oxidizing agent) or extending the exposure time.[2][6]
More than 20% degradation is observed, making it difficult to identify primary degradants. The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products.Reduce the intensity or duration of the stress. For example, use a lower temperature or a more dilute acid/base solution. The goal is to achieve a level of degradation that allows for the clear identification of the initial degradation products.[2]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and analytical instrumentation.

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the relevant stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, or 3% H₂O₂) to a final concentration suitable for the analytical method (e.g., 100 µg/mL).

Forced Degradation (Stress) Conditions

The following table outlines typical stress conditions for forced degradation studies as recommended by ICH guidelines.[1][2][3]

Stress ConditionProtocol
Acid Hydrolysis Mix the drug solution with an equal volume of 0.1 M to 1 M HCl. Keep the solution at room temperature or heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of base before analysis.[2]
Base Hydrolysis Mix the drug solution with an equal volume of 0.1 M to 1 M NaOH. Keep the solution at room temperature or heat at 60-80°C for a specified period. Neutralize the sample with an equivalent amount of acid before analysis.[2]
Oxidation Treat the drug solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature for a specified period. Protect from light.[2]
Thermal Degradation Expose a solid sample or a solution of the drug to elevated temperatures (e.g., 60-80°C) for a specified period.[2]
Photolytic Degradation Expose a solid sample or a solution of the drug to a light source with a combination of UV and visible light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][9] A control sample should be kept in the dark under the same temperature conditions.
Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[7][8] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.

Table of a Starting HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the parent compound.
Injection Volume 10 µL

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Solutions in Stress Media prep_stock->prep_working acid Acid Hydrolysis prep_working->acid base Base Hydrolysis prep_working->base oxidation Oxidation prep_working->oxidation thermal Thermal prep_working->thermal photo Photolysis prep_working->photo neutralize Neutralize Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc peak_purity Assess Peak Purity hplc->peak_purity mass_balance Calculate Mass Balance peak_purity->mass_balance identify Identify Degradation Products (LC-MS) mass_balance->identify

Caption: Workflow for conducting a forced degradation study.

Decision Tree for Troubleshooting Stability Studies

Troubleshooting_Tree start Stability Issue Encountered q1 Is there rapid discoloration? start->q1 a1_yes Likely Oxidation. Prepare fresh solutions, use inert gas, store cold and dark. q1->a1_yes Yes q2 Are results inconsistent? q1->q2 No end Problem Addressed a1_yes->end a2_yes Review sample handling. Protect from light. Use temperature control. Validate analytical method. q2->a2_yes Yes q3 Is there no degradation (<5%)? q2->q3 No a2_yes->end a3_yes Increase stress intensity (temp, concentration) or duration. q3->a3_yes Yes q4 Is there excessive degradation (>20%)? q3->q4 No a3_yes->end a4_yes Decrease stress intensity or duration. q4->a4_yes Yes q4->end No a4_yes->end

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Navigating the Challenges of THIQ Derivative Scale-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides a comprehensive resource for overcoming common hurdles encountered during the scale-up production of Tetrahydroisoquinoline (THIQ) derivatives. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges that researchers and chemists face during the scale-up of THIQ derivative synthesis.

General Scale-Up Considerations

Q1: What are the most significant challenges when scaling up the synthesis of THIQ derivatives from benchtop to pilot or industrial scale?

A1: The primary challenges in scaling up THIQ derivative synthesis include:

  • Heat Transfer and Temperature Control: Exothermic reactions that are easily managed in small flasks can lead to dangerous temperature spikes in large reactors if not properly controlled, resulting in side product formation and potential safety hazards.

  • Mass Transfer and Mixing: Achieving uniform mixing in large-volume reactors is more difficult. Inefficient mixing can lead to localized concentration gradients, affecting reaction rates, selectivity, and impurity profiles.

  • Reaction Kinetics: Reaction times often need to be re-optimized during scale-up, as simply multiplying the lab-scale reaction time is rarely effective.

  • Solid Handling and Filtration: Handling and transferring large quantities of solids, as well as filtering large volumes of reaction mixtures, can be challenging and may lead to product loss.

  • Crystallization and Polymorphism: The crystallization process can behave differently at scale, potentially leading to changes in crystal form (polymorphism), which can impact the final product's physical properties and bioavailability.

  • Impurity Profile Management: The types and quantities of impurities can differ between lab and production scales, necessitating robust analytical methods and purification strategies.[1][2]

  • Safety and Environmental Concerns: Handling large volumes of flammable solvents and hazardous reagents requires stringent safety protocols and waste management plans.

Q2: How does the choice of synthetic route for a THIQ derivative impact its scalability?

A2: The synthetic route is a critical factor for successful and economical scale-up. Key considerations include:

  • Convergent vs. Linear Synthesis: Convergent syntheses, where different parts of the molecule are synthesized separately and then combined, are often more efficient for scale-up than linear syntheses.

  • Atom Economy: Routes with high atom economy minimize waste and are more cost-effective.

  • Reagent and Catalyst Selection: The use of expensive, toxic, or difficult-to-handle reagents and catalysts should be avoided if possible. The ability to recycle catalysts is also a significant advantage at scale.

  • Robustness and Reproducibility: The chosen reactions should be robust and give reproducible results even with slight variations in reaction conditions.

  • Purification Strategy: A route that yields a crude product with a favorable impurity profile will simplify the downstream purification process.

Pictet-Spengler Reaction

Q3: We are experiencing a significant drop in yield and an increase in byproducts when scaling up our Pictet-Spengler reaction. What are the likely causes and how can we address them?

A3: A decrease in yield and purity during the scale-up of a Pictet-Spengler reaction is a common issue. The primary culprits are often related to mass and heat transfer limitations.

Troubleshooting Strategies:

  • Optimize Reagent Addition: Instead of adding the aldehyde all at once, a slow, controlled addition can help to maintain a low concentration of the reactive intermediate, minimizing side reactions.

  • Improve Mixing Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. The use of baffles can improve mixing in large reactors.

  • Precise Temperature Control: Implement a robust temperature control system to prevent localized overheating, which can lead to the degradation of starting materials or the desired product.

  • Catalyst Loading: The optimal catalyst loading may differ at a larger scale. It is advisable to re-screen catalyst concentrations during process development.

  • Solvent Choice: While a particular solvent may work well in the lab, a different solvent might be more suitable for scale-up due to factors like boiling point, solubility of intermediates, and safety.

Bischler-Napieralski Reaction

Q4: Our Bischler-Napieralski reaction is sluggish and gives a complex mixture of products at a larger scale. What are the potential solutions?

A4: The Bischler-Napieralski reaction can be challenging to scale up due to the harsh conditions often required.

Troubleshooting Strategies:

  • Choice of Dehydrating Agent: While phosphorus oxychloride (POCl₃) is commonly used, other reagents like phosphorus pentoxide (P₂O₅) or triflic anhydride may offer better results in terms of yield and reaction time at scale.[3][4][5]

  • Temperature Optimization: Carefully optimizing the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they can also promote the formation of side products.

  • Side Reaction Mitigation: A common side reaction is the formation of styrenes via a retro-Ritter reaction.[5] Using the corresponding nitrile as a solvent can sometimes suppress this side reaction by shifting the equilibrium.

  • Alternative Chemistries: If the Bischler-Napieralski reaction proves too problematic for scale-up, consider alternative cyclization strategies to form the dihydroisoquinoline intermediate.

Purification and Crystallization

Q5: We are facing difficulties with the crystallization of our THIQ derivative at the kilogram scale, often resulting in an oil or a very fine powder that is difficult to filter. What can we do?

A5: Crystallization is a critical step that often requires significant optimization during scale-up.

Troubleshooting Strategies:

  • Solvent System Selection: A thorough screening of solvent and anti-solvent systems is essential. The ideal system will provide good solubility at higher temperatures and poor solubility at lower temperatures.

  • Controlled Cooling Profile: A slow and controlled cooling rate is crucial for the growth of large, well-defined crystals. Crash cooling often leads to the formation of fine powders or oils.

  • Seeding: The use of seed crystals can help to control the crystallization process and promote the formation of the desired crystal form.

  • Agitation: The stirring rate during crystallization can influence crystal size and morphology.

  • Anti-Solvent Addition: If using an anti-solvent, the rate of addition should be carefully controlled to avoid rapid precipitation.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the scale-up production of THIQ derivatives.

Guide 1: Addressing Low Yields in Scale-Up Synthesis
Symptom Potential Cause Recommended Action
Reaction stalls before completionInsufficient mixing or mass transfer limitationsIncrease agitation speed; evaluate the efficiency of the reactor's impeller and baffle system.
Significant formation of byproductsPoor temperature control leading to "hot spots"Improve reactor cooling capacity; consider using a jacketed reactor with a thermal fluid for better temperature regulation.
Product degradationProlonged exposure to harsh reaction conditionsRe-optimize reaction time at scale; investigate if a lower reaction temperature for a longer duration improves the outcome.
Low recovery after work-upProduct loss during extraction or filtrationOptimize the extraction procedure; for filtration, consider using a different filter medium or a filter press for better solid recovery.
Guide 2: Managing Impurity Profiles During Scale-Up
Symptom Potential Cause Recommended Action
New, unknown impurities appear at scaleDifferent reaction kinetics or temperature profileConduct a thorough impurity profiling study using techniques like LC-MS to identify the new impurities and their formation mechanism.[1][2]
Increased levels of known impuritiesLonger reaction times or less efficient purificationRe-optimize the reaction time and purification method (e.g., recrystallization solvent system, chromatography conditions) for the larger scale.
Inconsistent impurity profiles between batchesVariability in raw material qualityImplement stringent quality control measures for incoming starting materials and reagents.

Data Presentation

The following tables provide a summary of representative quantitative data to aid in the comparison of different scales and conditions.

Table 1: Illustrative Yield and Purity Comparison: Lab-Scale vs. Pilot-Scale Pictet-Spengler Reaction
Parameter Lab-Scale (10 g) Pilot-Scale (1 kg)
Starting Material Purity 99.5%99.2%
Reaction Time 4 hours8 hours
Crude Yield 92%85%
Crude Purity (by HPLC) 95%88%
Final Yield (after purification) 85%78%
Final Purity (by HPLC) >99%>99%

Note: This data is for illustrative purposes and will vary depending on the specific THIQ derivative and process.

Table 2: Impact of Dehydrating Agent on Bischler-Napieralski Reaction Yield at Scale
Dehydrating Agent Reaction Temperature Reaction Time Yield of Dihydroisoquinoline Intermediate
POCl₃100 °C6 hours65%
P₂O₅ in refluxing POCl₃110 °C4 hours75%
Triflic Anhydride/2-chloropyridine25 °C2 hours82%

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the scale-up production of THIQ derivatives.

Protocol 1: Kilogram-Scale Pictet-Spengler Reaction

Objective: To synthesize a 1-substituted THIQ derivative on a 1 kg scale.

Materials & Equipment:

  • 20 L glass-lined reactor with overhead stirrer, temperature probe, and controlled addition funnel

  • β-phenylethylamine (1.0 kg)

  • Aldehyde (1.05 eq)

  • Trifluoroacetic acid (TFA) (1.2 eq)

  • Dichloromethane (DCM) (10 L)

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

  • Charge the reactor with β-phenylethylamine and dichloromethane.

  • Cool the mixture to 0-5 °C using a chiller.

  • Slowly add trifluoroacetic acid via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add the aldehyde solution in dichloromethane dropwise over 2-3 hours.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to 10 °C and carefully quench by adding saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Large-Scale Purification by Recrystallization

Objective: To purify 1 kg of a crude THIQ derivative by recrystallization.

Materials & Equipment:

  • 20 L jacketed glass reactor with overhead stirrer and temperature probe

  • Crude THIQ derivative (1.0 kg)

  • Ethanol (5 L)

  • Heptane (10 L)

  • Nutsche filter

  • Vacuum oven

Procedure:

  • Charge the reactor with the crude THIQ derivative and ethanol.

  • Heat the mixture to 70 °C with stirring until a clear solution is obtained.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the filtrate to a clean reactor and cool to 50 °C.

  • Slowly add heptane as an anti-solvent over 2-3 hours with gentle agitation.

  • Once the addition is complete, slowly cool the mixture to 0-5 °C and hold for 4-6 hours to maximize crystal formation.

  • Collect the crystals by filtration using a Nutsche filter.

  • Wash the filter cake with a cold mixture of ethanol/heptane.

  • Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key concepts.

pictet_spengler_workflow cluster_reaction Pictet-Spengler Reaction cluster_purification Purification β-phenylethylamine β-phenylethylamine Reaction Vessel Reaction Vessel β-phenylethylamine->Reaction Vessel Aldehyde Aldehyde Aldehyde->Reaction Vessel Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Vessel Crude THIQ Crude THIQ Reaction Vessel->Crude THIQ Crystallization Crystallization Crude THIQ->Crystallization Work-up Filtration Filtration Crystallization->Filtration Pure THIQ Pure THIQ Filtration->Pure THIQ

Caption: Workflow for Pictet-Spengler synthesis and purification.

troubleshooting_flowchart Low Yield at Scale Low Yield at Scale Check Heat Transfer Check Heat Transfer Low Yield at Scale->Check Heat Transfer Check Mixing Check Mixing Check Heat Transfer->Check Mixing Adequate Improve Reactor Cooling Improve Reactor Cooling Check Heat Transfer->Improve Reactor Cooling Poor Analyze Impurity Profile Analyze Impurity Profile Check Mixing->Analyze Impurity Profile Efficient Optimize Agitation Optimize Agitation Check Mixing->Optimize Agitation Inefficient Modify Reaction Conditions Modify Reaction Conditions Analyze Impurity Profile->Modify Reaction Conditions New Impurities Process Optimized Process Optimized Improve Reactor Cooling->Process Optimized Optimize Agitation->Process Optimized Modify Reaction Conditions->Process Optimized

Caption: Troubleshooting logic for low yield in scale-up.

cancer_signaling_pathway cluster_cell Cancer Cell Growth Factor Receptor Growth Factor Receptor KRas Signaling KRas Signaling Growth Factor Receptor->KRas Signaling Downstream Effectors Downstream Effectors KRas Signaling->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation THIQ Derivative THIQ Derivative THIQ Derivative->KRas Signaling inhibits

Caption: Inhibition of KRas signaling by a THIQ derivative in cancer.[6]

References

resolving anomalous 1H NMR spectra of dihydroisoquinoline intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving anomalous ¹H NMR spectra of dihydroisoquinoline intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret complex NMR data encountered during their synthetic work.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals at C-1 and C-3 of my dihydroisoquinoline intermediate extremely broad or completely missing in the ¹H NMR spectrum?

A1: This is a frequently observed anomaly in the ¹H NMR spectra of 3,4-dihydroisoquinolines and their derivatives.[1] The primary causes for such extreme line broadening of the imine (C-1) and adjacent methylene (C-3) protons include:

  • Slow Conformational Exchange: The dihydroisoquinoline ring system can undergo conformational exchange on a timescale that is slow relative to the NMR experiment. This exchange between different conformations can lead to significant broadening of the signals of the involved protons.

  • Presence of Trace Acids or Bases: The presence of acidic or basic impurities, either in the sample or the deuterated solvent, can catalyze exchange processes or lead to a slow equilibrium between the free base and its protonated form.[1] This can result in severe line broadening.

  • Atropisomerism: In cases where bulky substituents are present, hindered rotation around a single bond can lead to the existence of stable or slowly interconverting atropisomers.[2][3] If the interconversion is slow on the NMR timescale, you may observe broadened signals or even two distinct sets of signals for the different isomers.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals, often originating from catalysts used in the synthesis, can cause significant line broadening of all signals in the spectrum.[4]

Q2: My baseline is clean, but some aromatic signals and the methylene protons at C-4 are also broader than expected. What could be the reason?

A2: While the protons at C-1 and C-3 are most susceptible, broadening can also affect other protons in the molecule, such as those at C-4, C-5, and C-8.[1] This is often linked to the same phenomena described in Q1. Conformational changes can affect the entire molecule, leading to subtle to significant broadening of various signals. Additionally, interactions with the solvent can cause differential line broadening.[1]

Q3: I observe more signals than expected in my ¹H NMR spectrum. What are the possible sources?

A3: The presence of unexpected signals can be attributed to several factors:

  • Impurities: These are the most common cause and can include residual solvents, starting materials, or by-products from the synthesis.[5]

  • Atropisomers: If your molecule can exist as stable atropisomers, you will see a separate set of signals for each isomer.[2][6] The ratio of the isomers can be determined by integrating the corresponding signals.

  • Geometric Isomers: If your synthesis can lead to the formation of E/Z isomers around a double bond (for example, in a substituent), you will observe distinct sets of signals for each isomer.[7]

  • Degradation: The dihydroisoquinoline intermediate may be unstable and could be degrading, leading to the formation of new species with their own NMR signals.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Broadening

This guide provides a systematic workflow to identify the cause of peak broadening and find a solution.

Troubleshooting Workflow for Peak Broadening

Troubleshooting_Peak_Broadening start Anomalous Peak Broadening Observed check_purity 1. Check Sample Purity (TLC, LC-MS) start->check_purity vt_nmr 2. Perform Variable Temperature (VT) NMR check_purity->vt_nmr If pure repurify Repurify Sample (Column Chromatography, Recrystallization) check_purity->repurify If impure analyze_vt Analyze Temperature Effect vt_nmr->analyze_vt solvent_test 3. Test Different Deuterated Solvents analyze_solvent Analyze Solvent Effect solvent_test->analyze_solvent ph_adjust 4. Adjust pH of NMR Sample analyze_ph Analyze pH Effect ph_adjust->analyze_ph impurity_issue Conclusion: Impurity Issue repurify->impurity_issue analyze_vt->solvent_test No significant change exchange_issue Conclusion: Dynamic Exchange (Conformational or Chemical) analyze_vt->exchange_issue Peaks sharpen/decoalesce with temperature change analyze_solvent->ph_adjust No significant change solvent_interaction Conclusion: Solvent Interaction analyze_solvent->solvent_interaction Spectrum improves in a different solvent ph_dependent Conclusion: pH-Dependent Equilibrium analyze_ph->ph_dependent Spectrum sharpens upon addition of acid/base

Caption: A flowchart for troubleshooting anomalous peak broadening in ¹H NMR.

Guide 2: Identifying Unknown Signals

This guide outlines the steps to identify the source of unexpected peaks in your spectrum.

Workflow for Identifying Unknown Signals

Identify_Unknown_Signals start Unexpected Signals Observed check_solvent 1. Identify Residual Solvent Peaks start->check_solvent check_impurities 2. Correlate with Known Impurities (Starting Materials, By-products) check_solvent->check_impurities If not solvent compare_lit Compare with literature data for common solvents check_solvent->compare_lit two_d_nmr 3. Acquire 2D NMR (COSY, HSQC) check_impurities->two_d_nmr If not known impurity compare_sm Compare with spectra of starting materials check_impurities->compare_sm elucidate_structure Elucidate structure of unknown components two_d_nmr->elucidate_structure ms_analysis 4. Perform Mass Spectrometry (LC-MS, GC-MS) identify_mw Identify molecular weight of impurities ms_analysis->identify_mw solvent_peak Conclusion: Residual Solvent compare_lit->solvent_peak known_impurity Conclusion: Known Impurity compare_sm->known_impurity elucidate_structure->ms_analysis unknown_impurity Conclusion: Unknown Impurity/By-product elucidate_structure->unknown_impurity identify_mw->elucidate_structure atropisomers Consider Atropisomers/Geometric Isomers if MW is the same identify_mw->atropisomers atropisomers->unknown_impurity

Caption: A decision tree for the identification of unknown signals in a ¹H NMR spectrum.

Data Presentation

The following table summarizes typical ¹H NMR chemical shift ranges for protons in a 3,4-dihydroisoquinoline core structure. Note that these values can vary significantly based on substitution patterns and the solvent used.

ProtonTypical Chemical Shift (ppm)MultiplicityNotes
H-17.5 - 8.5Singlet or TripletOften broadened or absent. Can show coupling to H-8 or substituents at C-1.
H-33.5 - 4.5Triplet or MultipletOften broadened. Coupled to H-4.
H-42.8 - 3.5Triplet or MultipletCoupled to H-3.
Aromatic (H-5 to H-8)6.5 - 7.8MultipletsChemical shifts and coupling patterns depend on the substitution on the aromatic ring.
N-H (if present)Highly variable (1.0 - 5.0)Broad SingletOften not observed due to exchange. Its presence and chemical shift are highly solvent-dependent.[8]

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR

Objective: To determine if peak broadening is due to a dynamic exchange process.

Methodology:

  • Sample Preparation: Prepare a sample of your dihydroisoquinoline intermediate in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈, which have a wide temperature range).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • High-Temperature Spectra: Gradually increase the temperature in increments of 10-20 K (e.g., to 318 K, 338 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Low-Temperature Spectra: Cool the sample down from room temperature in increments of 10-20 K (e.g., to 278 K, 258 K, etc.). Again, allow for equilibration at each temperature.

  • Data Analysis:

    • Coalescence: Look for the sharpening of broad peaks into a single, averaged signal as the temperature increases. The temperature at which two exchanging signals merge into one is the coalescence temperature.

    • Decoalescence: Observe if a broad peak resolves into two or more distinct, sharp signals at lower temperatures. This indicates that the exchange process has been slowed down sufficiently to resolve the individual species.

Protocol 2: ¹H NMR with pH Adjustment

Objective: To test if peak broadening is due to the presence of trace acidic or basic impurities.

Methodology:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Acidification: Add a very small drop of a deuterated acid (e.g., trifluoroacetic acid-d, TFA-d) to the NMR tube, mix well, and re-acquire the spectrum. Observe for any sharpening of the signals.[1]

  • Basification: To a fresh sample, add a drop of D₂O containing a small amount of NaOD or a drop of deuterated pyridine. Mix and acquire the spectrum. Alternatively, adding a small amount of basic alumina to the NMR tube can neutralize trace acids.

Protocol 3: Sample Preparation for Impurity Identification by 2D NMR

Objective: To obtain high-quality 2D NMR data for structural elucidation of the main component and any impurities.

Methodology:

  • Sample Purity: If possible, purify the sample by column chromatography or recrystallization to remove major impurities, which will simplify the spectra.

  • Concentration: Prepare a relatively concentrated sample (10-20 mg in 0.5-0.7 mL of deuterated solvent) to ensure good signal-to-noise for both the main compound and any minor impurities.

  • Solvent Selection: Choose a solvent in which your compound is highly soluble and that provides good signal dispersion. DMSO-d₆ is often a good choice for polar compounds.

  • Acquisition of 2D Spectra:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for identifying spin systems within your molecule and any impurities.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning carbon signals and confirming proton assignments.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which helps in piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is useful for determining stereochemistry and identifying atropisomers.

References

Technical Support Center: Overcoming Solubility Challenges of 1,2,3,4-Tetrahydroisoquinolin-5-ol in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,2,3,4-Tetrahydroisoquinolin-5-ol during bioassay development.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates upon dilution in my aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon known as "solvent shock." this compound is likely much more soluble in 100% DMSO than in your aqueous buffer. When the DMSO stock is diluted, the compound is rapidly exposed to a less favorable aqueous environment, causing it to precipitate out of solution.[1][2][3] The final concentration of DMSO in your assay should ideally be kept below 0.5% to minimize this effect and avoid cellular toxicity.[4]

Q2: What is the first step I should take to troubleshoot the precipitation of my compound?

A2: The initial step is to optimize your dilution method. Instead of adding the aqueous buffer directly to your DMSO stock, try a "reverse dilution."[1] Add your small volume of DMSO stock dropwise into the larger volume of constantly vortexing or stirring aqueous buffer. This rapid dispersion can help prevent localized high concentrations of the compound that lead to precipitation.[1]

Q3: I'm still observing precipitation after optimizing the dilution. What other strategies can I explore?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[5][6] These can be broadly categorized as:

  • pH Adjustment: As a phenolic compound, the solubility of this compound is likely pH-dependent.

  • Co-solvents: Using a water-miscible organic solvent in addition to DMSO can improve solubility.

  • Surfactants: These can form micelles to encapsulate the compound.

  • Cyclodextrins: These form inclusion complexes with the compound, increasing its apparent solubility.[7][8][9][10][11]

It is crucial to test the compatibility of any new excipient with your specific bioassay to ensure it does not interfere with the results.[12]

Troubleshooting Guide

Issue 1: Compound Precipitation During Dilution

Table 1: Troubleshooting Compound Precipitation

Potential Cause Troubleshooting Step Expected Outcome
High final DMSO concentrationReduce the final DMSO concentration in the assay to <0.5%.[4] This may require preparing a more concentrated DMSO stock.Minimized solvent-induced precipitation and cellular toxicity.
Suboptimal dilution methodEmploy a "reverse dilution" technique.[1]Improved dispersion of the compound and reduced precipitation.
Low aqueous solubilityExplore solubility enhancement strategies such as pH adjustment, co-solvents, surfactants, or cyclodextrins.Increased compound concentration in the final assay buffer.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the optimal pH for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffers of varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • DMSO

  • Spectrophotometer or HPLC

Method:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • In separate tubes, add an excess amount of the compound to each of the different pH buffers.

  • Equilibrate the samples by shaking or rotating for 24 hours at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility of the compound as a function of pH to identify the optimal pH range.

Protocol 2: Co-solvent Formulation

Objective: To improve the solubility of this compound using a co-solvent.

Materials:

  • This compound

  • DMSO

  • Co-solvents such as ethanol, propylene glycol, or PEG 400.[][14][15][16]

  • Aqueous assay buffer

Method:

  • Prepare a stock solution of this compound in a mixture of DMSO and the chosen co-solvent (e.g., 1:1 v/v).

  • Perform a serial dilution of this stock solution in the same DMSO/co-solvent mixture.

  • Add a small aliquot of each dilution to the aqueous assay buffer, ensuring the final concentration of the organic solvents is compatible with the assay.

  • Visually inspect for precipitation and measure the concentration of the dissolved compound if necessary.

  • Crucially, run a vehicle control with the same concentration of the DMSO/co-solvent mixture to assess its effect on the bioassay.

Table 2: Common Co-solvents and Surfactants for Bioassays

Agent Typical Starting Concentration Considerations
Co-solvents
Ethanol1-5% (v/v)Can have biological effects at higher concentrations.[17][18]
Propylene Glycol1-10% (v/v)Generally well-tolerated in many cell-based assays.[17]
PEG 4001-10% (v/v)Can affect protein-protein interactions.[17]
Surfactants
Tween® 20/800.01-0.1% (w/v)Can interfere with assays involving lipid membranes.[17][18]
Cremophor® EL0.01-0.1% (w/v)Can have intrinsic biological activity.
Protocol 3: Cyclodextrin Complexation

Objective: To enhance the solubility of this compound through inclusion complexation with cyclodextrins.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous assay buffer

Method:

  • Prepare a stock solution of the cyclodextrin in the aqueous assay buffer (e.g., 10% w/v).

  • Add an excess of this compound to the cyclodextrin solution.

  • Stir or shake the mixture for 24-48 hours at room temperature to facilitate complex formation.[12]

  • Centrifuge the solution to remove any undissolved compound.

  • The resulting supernatant contains the solubilized compound-cyclodextrin complex and can be used for your bioassay.

  • A vehicle control with the cyclodextrin solution alone is essential.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Initial Dissolution cluster_dilution Dilution in Aqueous Buffer cluster_problem Problem Identification cluster_solution Solubility Enhancement Strategies cluster_validation Validation cluster_end End start Poorly Soluble This compound dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso dilute Dilute in Assay Buffer dissolve_dmso->dilute precipitation Precipitation Occurs? dilute->precipitation ph_adjust pH Adjustment precipitation->ph_adjust Yes cosolvent Use Co-solvents precipitation->cosolvent Yes cyclodextrin Use Cyclodextrins precipitation->cyclodextrin Yes end Proceed with Bioassay precipitation->end No validate Validate Assay with Vehicle Controls ph_adjust->validate cosolvent->validate cyclodextrin->validate validate->end

Caption: A workflow for troubleshooting solubility issues.

signaling_pathway_placeholder receptor Target Receptor downstream_kinase Downstream Kinase receptor->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response compound This compound (Solubilized) compound->receptor

Caption: A generic signaling pathway for bioassay context.

References

Technical Support Center: Optimization of Copper-Catalyzed Oxidative Functionalization of THIQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the copper-catalyzed oxidative functionalization of 1,2,3,4-tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield or no product. What are the primary factors to investigate?

A1: Low yields are a common challenge and can stem from several sources. The most critical components to check are the catalyst's activity, the purity of your reagents, and the reaction conditions.[1][2]

  • Catalyst Inactivation: The active catalyst is typically a Cu(I) species, which is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1][3] Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and consider degassing your solvents.[1] The presence of water can also lead to the deactivation of some copper catalysts through sintering or oxidation.[4][5]

  • Reagent Purity: The purity of the THIQ starting material, nucleophile, and solvent can significantly impact the reaction. Impurities can poison the catalyst or participate in side reactions.[1][2]

  • Suboptimal Conditions: Reaction parameters such as temperature, concentration, and reaction time may need further optimization. For instance, insufficient heating may prevent the reaction from proceeding, while excessive heat or prolonged reaction times can lead to product decomposition.[2] The choice of N-substituent on the THIQ is also critical; N-aryl groups can activate the C1 C-H bond and stabilize the key iminium ion intermediate.[6][7]

  • Incorrect Stoichiometry: Ensure the ratios of oxidant and nucleophile to the THIQ substrate are correct. An insufficient amount of oxidant will result in incomplete conversion.[8]

Q2: I'm observing significant side products, particularly from oxidative homocoupling. How can this be minimized?

A2: The formation of side products, such as the oxidative homocoupling of alkynes (Glaser coupling) or other nucleophiles, is a known issue in copper-catalyzed reactions.[9] This often occurs when the desired cross-coupling is slow or when the catalyst is not adequately stabilized.

  • Use a Stabilizing Ligand: A suitable ligand is crucial for stabilizing the Cu(I) catalytic species, preventing its oxidation or disproportionation, and accelerating the desired reaction pathway.[1][9] Phenanthroline-based ligands have been shown to be effective in certain THIQ functionalizations.[10] The optimal ligand-to-copper ratio often ranges from 1:1 to 5:1.[1]

  • Control Oxidant Addition: Slow addition of the oxidant (e.g., via syringe pump) can help maintain a low steady-state concentration, favoring the cross-coupling pathway over side reactions.

  • Optimize Reactant Concentration: Very low concentrations of either the THIQ or the nucleophile can slow the reaction rate, potentially allowing side reactions to become more prominent.[9]

Q3: My copper catalyst appears to be deactivating during the reaction. What causes this and how can it be prevented?

A3: Catalyst deactivation is a key challenge. The primary mechanisms include oxidation of the active Cu(I) species and thermal sintering.[4][5]

  • Oxidation to Cu(II): As mentioned, oxygen is a primary culprit. In aerobic couplings, the controlled re-oxidation of the catalyst is part of the cycle, but uncontrolled oxidation leads to inactive species.[3] Using a reducing agent, like sodium ascorbate in some copper-catalyzed systems, can help maintain the copper in the active +1 oxidation state, though this is more common in "click" chemistry applications than oxidative functionalizations.[1][9]

  • Sintering: At elevated temperatures, copper nanoparticles can aggregate or sinter, leading to a loss of active surface area and catalytic activity.[4][5] This is particularly relevant for heterogeneous copper catalysts. Operating at the lowest effective temperature can help mitigate this.

  • Poisoning: Sulfur-containing impurities in reagents or solvents can poison copper catalysts.[4] Additionally, some buffer components or additives can chelate the copper, inhibiting its activity.[9]

Q4: How do I select the appropriate oxidant for my specific THIQ functionalization?

A4: The choice of oxidant is critical and depends on the desired transformation and the N-substituent of the THIQ.

  • tert-Butyl hydroperoxide (TBHP): A common and effective oxidant for various cross-dehydrogenative coupling (CDC) reactions involving THIQs. It is often used in the coupling of THIQs with nucleophiles like nitroalkanes and indoles.[8][11]

  • Molecular Oxygen (O₂): A green and atom-economical oxidant. It is effective for the α-oxidation of N-aryl THIQs and in aerobic cross-coupling reactions with partners like organozinc reagents.[8][12]

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful metal-free oxidant used for the functionalization of N-acyl/sulfonyl THIQs, which are often less reactive under metal-catalyzed conditions. DDQ facilitates the formation of a stable N-acyliminium ion that can be trapped by various nucleophiles.[6]

Troubleshooting Guide

Use this workflow to diagnose and resolve common issues encountered during the optimization of copper-catalyzed THIQ functionalization.

G Troubleshooting Workflow for THIQ Functionalization start Problem: Low Yield / No Reaction check_catalyst 1. Verify Catalyst Activity start->check_catalyst catalyst_inactive Is Cu(I) oxidizing to Cu(II)? Is the catalyst poisoned? check_catalyst->catalyst_inactive check_reagents 2. Assess Reagent & Solvent Purity reagent_impure Are starting materials pure? Are solvents anhydrous/degassed? check_reagents->reagent_impure check_conditions 3. Review Reaction Conditions conditions_suboptimal Is Temp/Time/Concentration optimal? Is the atmosphere inert? check_conditions->conditions_suboptimal catalyst_inactive->check_reagents No solution_catalyst Solution: - Use inert atmosphere (N₂/Ar) - Add stabilizing ligand - Use fresh/high-purity catalyst source catalyst_inactive->solution_catalyst Yes reagent_impure->check_conditions No solution_reagents Solution: - Purify starting materials - Use freshly distilled/degassed solvents reagent_impure->solution_reagents Yes solution_conditions Solution: - Systematically screen T, t, [c] - Ensure proper inert technique conditions_suboptimal->solution_conditions Yes side_reactions Problem: Side Reactions / Low Selectivity check_ligand 4. Evaluate Ligand Effect side_reactions->check_ligand ligand_issue Is ligand present/optimal? Is ratio correct? check_ligand->ligand_issue check_oxidant 5. Re-evaluate Oxidant ligand_issue->check_oxidant No solution_ligand Solution: - Screen different ligands - Vary ligand:Cu ratio (e.g., 1:1 to 5:1) ligand_issue->solution_ligand Yes

Caption: A step-by-step guide to troubleshooting common experimental problems.

Quantitative Data Summary

The selection of the catalyst, protecting group (PG), and oxidant significantly influences the reaction outcome. The following tables summarize results from comparative studies.

Table 1: Comparison of Copper vs. Iron Catalysis for Indolation of N-Boc THIQ

EntryCatalyst (10 mol%)Indole DerivativeProduct Yield (%)
1Cu(NO₃)₂·3H₂OIndole85
2Fe(NO₃)₃·9H₂OIndole78
3Cu(NO₃)₂·3H₂O5-Methoxyindole82
4Fe(NO₃)₃·9H₂O5-Methoxyindole61
5Cu(NO₃)₂·3H₂O5-Bromoindole79
6Fe(NO₃)₃·9H₂O5-Bromoindole81

Conditions: N-Boc THIQ (1 equiv.), Indole (1.2 equiv.), tBHP (2 equiv.), 50 °C.

Table 2: Optimization of Copper Salt for C(sp³)–H Functionalization [13]

EntryCopper Salt (10 mol%)LigandYield (%)
1CuOTfL1 (BOX ligand)35
2Cu(OTf)₂L1 (BOX ligand)<10
3CuBrL1 (BOX ligand)73
4CuOAcL1 (BOX ligand)89

Conditions: N-heterocycle (0.1 mmol), H₂O (0.5 mmol), NFSI (0.12 mmol), Ligand (12 mol%), DCE (1.0 mL), 35 °C, 12 h.[13]

Key Experimental Protocols

Protocol 1: Copper-Catalyzed Aza-Henry Reaction of N-Aryl THIQ [8]

This protocol describes the cross-dehydrogenative coupling of an N-aryl THIQ with nitromethane using a heterogeneous copper nanocatalyst.

  • Reaction Setup: To an oven-dried reaction vial, add the N-aryl THIQ (0.5 mmol, 1.0 equiv), the CuNPs catalyst (10 mg, 0.4 mol % Cu), and nitromethane (2 mL).

  • Atmosphere: Flush the vial with an inert gas (e.g., Nitrogen).

  • Reagent Addition: Add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 1.5 equiv) to the stirred suspension.

  • Reaction: Seal the vial and place it in a preheated oil bath at 70 °C. Stir the reaction for the required time (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, separate the magnetic catalyst using an external magnet.

  • Purification: Concentrate the supernatant under reduced pressure and purify the crude residue by column chromatography (e.g., hexane/EtOAc) to yield the desired product.

Reaction Mechanisms and Workflows

The copper-catalyzed oxidative functionalization of THIQs generally proceeds through the formation of a key iminium ion intermediate.

General Reaction Pathway

G THIQ N-Substituted THIQ THIQ->p1 Cu_cat Cu(I)/Cu(II) Catalyst Cu_cat->p1 Oxidant Oxidant (e.g., TBHP, O₂) Oxidant->p1 Iminium Iminium Ion Intermediate Iminium->p2 Nucleophile Nucleophile (Nu-H) Nucleophile->p2 Product C1-Functionalized THIQ p1->Iminium Oxidation (SET or H-abstraction) p2->Product Nucleophilic Attack

Caption: General pathway via an iminium ion intermediate.

Typical Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_node prep_node react_node react_node workup_node workup_node analysis_node analysis_node a Combine THIQ, Nucleophile & Solvent b Add Ligand & Cu Catalyst Source a->b c Establish Inert Atmosphere (N₂/Ar) b->c d Add Oxidant (e.g., TBHP) c->d e Heat & Stir (e.g., 70°C) d->e f Monitor Progress (TLC / GC-MS) e->f g Quench Reaction & Aqueous Work-up f->g h Purify via Column Chromatography g->h i Characterize Product (NMR, MS, etc.) h->i

Caption: From reaction setup to product characterization.

References

Technical Support Center: Microwave-Assisted THIQ Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of Tetrahydroisoquinolines (THIQs). This resource provides practical troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reactions and improve efficiency.

Frequently Asked Questions (FAQs)

Q1: Why should I use microwave irradiation for THIQ synthesis instead of conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods.[1][2][3] Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This typically results in dramatically shorter reaction times (minutes instead of hours), higher product yields, and cleaner reaction profiles with fewer by-products.[1][4][5]

Q2: What is the key difference between open-vessel and sealed-vessel microwave synthesis?

The primary difference lies in the pressure and temperature capabilities.

  • Open-vessel systems operate at atmospheric pressure, similar to conventional refluxing. While faster than oil baths, the maximum temperature is limited by the solvent's boiling point.[1]

  • Sealed-vessel systems are designed to withstand high pressures, allowing solvents to be heated far beyond their normal boiling points. This "superheating" is a key factor in the dramatic rate enhancements seen in microwave chemistry.[6] For THIQ synthesis, sealed vessels are often preferred to reach optimal reaction temperatures quickly.

Q3: How do I choose the right solvent for my microwave-assisted THIQ synthesis?

Solvent choice is critical for efficient microwave heating. The best solvents are polar molecules with a high dielectric loss tangent, as they couple effectively with microwave irradiation. Common high-absorbing solvents include ethanol, DMF, and DMSO. Non-polar solvents like toluene or hexane are poor absorbers and will not heat efficiently on their own. However, they can be used if the reactants or a catalyst are polar enough to absorb the microwave energy.

Q4: Can microwave irradiation damage my starting materials or products?

Yes, thermal degradation is a risk, just as with conventional heating. Excessively high temperatures or prolonged reaction times can lead to the decomposition of sensitive substrates and the formation of tar.[7][8] It is crucial to monitor reactions and perform optimization studies to find the ideal balance of temperature and time that maximizes yield while minimizing degradation.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the microwave-assisted synthesis of THIQs, such as the Pictet-Spengler and Bischler-Napieralski reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Deactivated Aromatic Ring: The aromatic ring on your β-phenylethylamine substrate has electron-withdrawing groups, hindering the electrophilic substitution.[7]For Bischler-Napieralski, use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃ or Tf₂O).[7][8][9] For Pictet-Spengler, a stronger acid catalyst may be required.
Insufficient Heating: The solvent is not absorbing microwave energy efficiently, or the temperature is too low.Switch to a more polar, higher-absorbing solvent (e.g., ethanol, DMF). Ensure the target temperature is appropriate for the reaction (typically 100-150°C).
Inadequate Dehydrating Agent (Bischler-Napieralski): The chosen agent (e.g., POCl₃ alone) is not potent enough for your specific substrate.[7]Use a more powerful dehydrating system like a mixture of P₂O₅ and POCl₃.[7][9]
Incomplete Reaction: The reaction time is too short.Increase the microwave irradiation time in increments (e.g., 5-10 minutes) and monitor the reaction progress by TLC or LC-MS.[7][8]
Formation of Tar / Dark Polymeric Material Excessive Temperature/Time: The reaction is being overheated, causing decomposition of starting materials or the desired product.[7][8]Reduce the target temperature. Decrease the reaction time and monitor closely to stop the reaction upon consumption of the starting material.[8] Ensure adequate solvent volume to prevent charring.
Multiple Side Products Retro-Ritter Reaction (Bischler-Napieralski): The nitrilium ion intermediate fragments to form a styrene derivative, a common side reaction.[10]Consider milder cyclization protocols, such as using oxalyl chloride or triflic anhydride (Tf₂O) with a non-nucleophilic base, which can suppress this pathway.[8][10]
Over-oxidation: The initial THIQ product is being oxidized to the corresponding aromatic isoquinoline.If the THIQ is the desired product, shorten the reaction time or lower the temperature. If the isoquinoline is desired, this may not be an issue, but conditions can be optimized to drive the oxidation.
Reaction Fails to Reach Target Temperature Poor Microwave Absorption: The solvent or reactants are non-polar and do not couple with microwaves.Add a polar co-solvent or a small amount of an ionic liquid to aid in energy absorption. Alternatively, if reactants are solid, consider solvent-free conditions where the reactants themselves absorb the energy.
Inconsistent Results / Poor Reproducibility Uneven Heating: In larger scale reactions, "hot spots" can develop, leading to inconsistent heating throughout the mixture.Ensure efficient stirring using a magnetic stir bar. For larger volumes, consider using a dedicated large-scale microwave reactor designed for more uniform field distribution.

Experimental Protocols

Key Experiment: Microwave-Assisted Pictet-Spengler Synthesis of a 1-Substituted THIQ

This protocol provides a general methodology for the synthesis of 1-phenyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline, adapted from literature procedures.[11]

Materials:

  • 2-(3,4-dimethoxyphenyl)ethylamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Ethanol (or another suitable polar solvent)

  • Dedicated microwave reactor with sealed reaction vessels

Procedure:

  • Vessel Preparation: To a dedicated 10 mL microwave process vial equipped with a magnetic stir bar, add 2-(3,4-dimethoxyphenyl)ethylamine (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add ethanol (4 mL), followed by benzaldehyde (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add trifluoroacetic acid (TFA) (1.2 equiv) to the mixture.

  • Sealing: Securely seal the vial with a cap designed for high-pressure microwave reactions.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature of 120°C for 15 minutes. Ensure stirring is active throughout the process.

  • Cooling: After irradiation is complete, allow the vessel to cool to below 50°C before carefully opening it.

  • Work-up: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-substituted THIQ.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

This table summarizes the typical improvements in reaction time and yield when switching from conventional heating to microwave irradiation for various heterocyclic syntheses, including THIQ precursors.

Reaction TypeConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)Reference(s)
Benzotriazole Synthesis6 hours68%4.3 minutes75%[4]
Benzotriazole Derivative4 hours72%4.5 minutes83%[4]
Povarov Reaction (THIQ)24 hours22%15 minutes60%[12]
Pictet-Spengler (THIQ)15 hours52%10 minutes62%[13]
Oxidative Iodination360 minutes (at 70°C)High3 minutesHigh[14]

Visualizations

Logical Workflow for Microwave Experiment Setup

This diagram outlines the decision-making process and steps for setting up a microwave-assisted synthesis experiment.

G start Define Reaction: (e.g., Pictet-Spengler) choose_vessel Choose Vessel Type start->choose_vessel open_vessel Open Vessel (Atmospheric Pressure) choose_vessel->open_vessel Low Temp / Large Scale sealed_vessel Sealed Vessel (High Pressure) choose_vessel->sealed_vessel High Temp / Rate Acceleration select_solvent Select Solvent (High Dielectric Loss) open_vessel->select_solvent reagents Add Reactants & Stir Bar sealed_vessel->select_solvent select_solvent->reagents catalyst Add Catalyst (e.g., TFA, PPA/SiO2) reagents->catalyst seal Seal Vessel Securely catalyst->seal set_params Set MW Parameters: Temp, Time, Power seal->set_params run Run Reaction in Microwave Reactor set_params->run cool Cool to < 50°C run->cool workup Work-up & Purify cool->workup end Characterize Product workup->end

Caption: Workflow for setting up a microwave synthesis experiment.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing and solving the common issue of low product yield in a microwave-assisted THIQ synthesis.

G start Problem: Low Product Yield check_sm Is Starting Material Consumed? start->check_sm no_sm No check_sm->no_sm No yes_sm Yes check_sm->yes_sm Yes increase_temp Increase Temperature no_sm->increase_temp increase_time Increase Reaction Time increase_temp->increase_time change_solvent Use Higher-Absorbing Solvent increase_time->change_solvent stronger_catalyst Use Stronger Acid / Dehydrating Agent change_solvent->stronger_catalyst check_tar Is Tar or Decomposition Observed? yes_sm->check_tar yes_tar Yes check_tar->yes_tar Yes no_tar No / Minor Side Products check_tar->no_tar No decrease_temp Decrease Temperature yes_tar->decrease_temp decrease_time Decrease Reaction Time decrease_temp->decrease_time optimize Optimize Conditions (Temp/Time/Conc.) no_tar->optimize milder_cond Consider Milder Reaction Conditions optimize->milder_cond

Caption: Decision tree for troubleshooting low yield in THIQ synthesis.

References

Validation & Comparative

The Landscape of Dopamine D3 Receptor Ligands: A Comparative Analysis of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 1,2,3,4-tetrahydroisoquinoline-based compounds with other notable dopamine D3 receptor ligands reveals a promising scaffold for the development of selective and high-affinity therapeutic agents. While specific experimental data for 1,2,3,4-tetrahydroisoquinolin-5-ol remains elusive in publicly available research, a comprehensive analysis of its structural analogues provides valuable insights into their potential as dopamine D3 receptor modulators.

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance addiction. The development of ligands with high affinity and selectivity for the D3 receptor over the closely related D2 receptor is a major goal in medicinal chemistry to minimize side effects. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core has emerged as a privileged scaffold in the design of such ligands.

Comparative Binding Affinities of THIQ Derivatives and Other D3 Receptor Ligands

The binding affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki), is a critical measure of its potency. Extensive research has been conducted on various substituted THIQ derivatives, demonstrating that modifications to the core structure significantly impact D3 receptor affinity and selectivity. For instance, substitutions at the 6 and 7 positions of the THIQ ring have been shown to be crucial for high-affinity binding.

In comparison to established dopamine D3 receptor ligands, certain THIQ derivatives exhibit comparable or even superior binding affinities. The following table summarizes the Ki values for a selection of THIQ-based compounds and other well-characterized D3 receptor ligands.

CompoundTypeDopamine D3 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Selectivity (D2/D3)
THIQ Derivatives
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogueAntagonist4.4>1000>227
6,7-dihydroxy-THIQ analogueAgonist2.0--
6,7-dimethoxy-THIQ analogueAntagonist1.21815
Clinically Used D3 Agonists
PramipexoleAgonist0.5 - 3.92.2 - 46~5-12
RopiniroleAgonist10 - 26170 - 680~17-26
RotigotineAgonist0.715.47.6
Investigational D3 Ligands
BP 897Partial Agonist0.926166
SB-277011-AAntagonist1.110495

Note: The Ki values are compiled from various sources and experimental conditions may differ.

The data clearly indicates that specific substitutions on the 1,2,3,4-tetrahydroisoquinoline scaffold can lead to compounds with high nanomolar to sub-nanomolar affinity for the D3 receptor, often coupled with significant selectivity over the D2 receptor.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor primarily signals through the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of other downstream effectors, such as ion channels.

D3_Signaling_Pathway D3R Dopamine D3 Receptor G_protein Gi/o Protein (GDP-bound) D3R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ligand D3 Agonist Ligand->D3R Binds G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Dopamine D3 Receptor Gi Signaling Pathway.

Experimental Protocols

The determination of binding affinities and functional activities of D3 receptor ligands involves standardized in vitro assays.

Radioligand Binding Assay for Dopamine D3 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing D3 receptors B Incubate membranes with radioligand ([3H]Spiperone) and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity on filters using scintillation counting C->D E Analyze data to determine IC50 and calculate Ki D->E

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodospiperone) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known D3 antagonist (e.g., Spiperone or Haloperidol).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to stimulate G-protein activation by the D3 receptor.

Experimental Workflow:

Functional_Assay_Workflow A Prepare cell membranes expressing D3 receptors B Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of test compound A->B C Separate bound from free [35S]GTPγS by rapid filtration B->C D Quantify radioactivity on filters using scintillation counting C->D E Analyze data to determine EC50 and Emax D->E

Caption: [³⁵S]GTPγS Functional Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the D3 receptor are prepared.

  • Assay Incubation: The membranes are incubated in an assay buffer containing a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound (agonist). Basal activity is measured in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined by non-linear regression analysis of the dose-response curve.

Novel Tetrahydroisoquinoline Inhibitors: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of novel THIQ inhibitors, summarizing their performance against various cancer cell lines and detailing the experimental validation of their anticancer activity.

Comparative Anticancer Activity of THIQ Inhibitors

Recent studies have identified several novel THIQ compounds with significant cytotoxic effects on various cancer cell lines. Their efficacy, often measured as the half-maximal inhibitory concentration (IC50), demonstrates their potential as lead compounds for new cancer therapies. Below are tables summarizing the in vitro anticancer activity of selected novel THIQ inhibitors compared to established anticancer drugs.

CDK2 and DHFR Inhibitors

A recent study focused on the synthesis and evaluation of new 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines.[3][4][5] Among the synthesized compounds, 7e and 8d exhibited potent and selective anticancer activities. Compound 7e was identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), while compound 8d was a significant inhibitor of Dihydrofolate Reductase (DHFR).[3][5]

CompoundTargetCell LineCancer TypeIC50 (µM)Standard DrugStandard Drug IC50 (µM)
7e CDK2A549Lung Cancer0.155DoxorubicinNot specified in this study
7e CDK2--0.149Roscovitine0.380
8d DHFRMCF7Breast Cancer0.170DoxorubicinNot specified in this study
8d DHFR--0.199Methotrexate0.131

Table 1: In vitro anticancer and enzyme inhibitory activity of CDK2 inhibitor 7e and DHFR inhibitor 8d.[3][5]

KRas Inhibitors

Another series of novel tetrahydroisoquinoline derivatives have been investigated for their potential to inhibit KRas, a frequently mutated oncogene in various cancers.[6] Compounds GM-3-18 and GM-3-121 have shown significant inhibitory activity against a panel of colon cancer cell lines.

CompoundTargetCell LineCancer TypeIC50 (µM)
GM-3-18 KRasColo320Colon Cancer0.9
GM-3-18 KRasDLD-1Colon Cancer1.8
GM-3-18 KRasHCT116Colon Cancer10.7
GM-3-18 KRasSNU-C1Colon Cancer1.2
GM-3-18 KRasSW480Colon Cancer2.5
GM-3-121 Angiogenesis--1.72

Table 2: In vitro anticancer activity of KRas-inhibiting THIQ derivatives against various colon cancer cell lines.[6]

Mechanism of Action: Signaling Pathways and Cellular Effects

The anticancer activity of these novel THIQ inhibitors stems from their ability to modulate critical cellular pathways involved in cancer cell proliferation, survival, and apoptosis.

Cell Cycle Arrest and Apoptosis Induction by CDK2 and DHFR Inhibitors

Compound 7e exerts its anticancer effects by inhibiting CDK2, a key regulator of cell cycle progression, leading to cell cycle arrest.[3] Specifically, it causes G2/M phase arrest in A459 lung cancer cells.[3][5] Compound 8d inhibits DHFR, an enzyme crucial for the synthesis of nucleotides, thereby disrupting DNA replication and leading to S-phase arrest in MCF7 breast cancer cells.[3][5] Both compounds were found to significantly induce apoptosis (programmed cell death) in their respective target cell lines.[3][5]

G cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 Growth and Preparation for DNA Synthesis S DNA Replication G1->S G1/S Transition (Regulated by CDK2) G2 Preparation for Mitosis S->G2 Apoptosis Apoptosis S->Apoptosis M Mitosis G2->M G2/M Transition G2->Apoptosis M->G1 THIQ_7e THIQ Inhibitor (Compound 7e) THIQ_7e->G2 Induces G2/M Arrest in A549 cells THIQ_8d THIQ Inhibitor (Compound 8d) THIQ_8d->S Induces S Phase Arrest in MCF7 cells

Figure 1: Mechanism of action of THIQ inhibitors on the cell cycle.

Inhibition of NF-κB Signaling

Some THIQ derivatives have been shown to target the NF-κB (nuclear factor-kappa B) signaling pathway.[6] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cancer cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Certain THIQ compounds can block the nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity and leading to cancer cell death.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Proliferation, Anti-Apoptosis) DNA->Transcription Stimulus Pro-inflammatory Stimuli Stimulus->IKK THIQ THIQ Inhibitor THIQ->NFkB_nuc Blocks Translocation

Figure 2: Inhibition of the NF-κB signaling pathway by THIQ inhibitors.

Experimental Protocols

The validation of the anticancer activity of these novel THIQ inhibitors relies on a series of well-established in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the THIQ inhibitors. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cancer cells are treated with the THIQ inhibitor at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the THIQ inhibitors.

  • Cell Treatment: Cells are treated with the compound as described for the cell cycle analysis.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

cluster_assays Anticancer Activity Assays cluster_mtt MTT Assay cluster_flow Flow Cytometry Assays start Cancer Cell Culture treatment Treatment with THIQ Inhibitor start->treatment harvest Cell Harvesting treatment->harvest mtt_stain MTT Staining harvest->mtt_stain fix_stain Fixation & Staining (PI or Annexin V/PI) harvest->fix_stain mtt_read Absorbance Reading mtt_stain->mtt_read end Determination of IC50, Cell Cycle Arrest, and Apoptosis mtt_read->end flow_acq Data Acquisition fix_stain->flow_acq flow_analysis Data Analysis flow_acq->flow_analysis flow_analysis->end

Figure 3: Experimental workflow for validating anticancer activity.

Conclusion

Novel tetrahydroisoquinoline inhibitors represent a versatile and potent class of anticancer agents. The compounds highlighted in this guide demonstrate significant activity against various cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes like CDK2 and DHFR, and the modulation of critical signaling pathways such as KRas and NF-κB. The provided experimental data and protocols offer a solid foundation for further research and development of these promising compounds into effective cancer therapeutics. Continued investigation into the structure-activity relationships and in vivo efficacy of THIQ derivatives is warranted to fully realize their clinical potential.

References

A Comparative Guide to the Biological Activity of THIQ-Based Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological potency of various THIQ-based analogs across different therapeutic areas, supported by experimental data from recent studies. The information is intended to aid researchers in structure-activity relationship (SAR) studies and in the design of novel, more potent therapeutic agents.

Antiviral Activity: Targeting Coronaviruses

Recent research has highlighted the potential of THIQ derivatives as antiviral agents, particularly against coronaviruses. A comparative study of two novel THIQ analogs, trans-1 and trans-2, demonstrated significant efficacy in inhibiting SARS-CoV-2 replication.

Compound IDTarget VirusCell LineEC50 (µM)Selectivity Index (SI)Citation
trans-1 SARS-CoV-2Vero E63.15>63.49[1][2]
SARS-CoV-2 Delta VariantCalu-32.78>71.94[1][2]
trans-2 SARS-CoV-2Vero E612.025.64[1][2]
Chloroquine (Control) SARS-CoV-2 Delta VariantCalu-344.902.94[1][2]

Key Findings:

  • trans-1 exhibited superior antiviral activity compared to trans-2 in Vero E6 cells.[1][2]

  • Notably, trans-1 was significantly more potent than the control drug, chloroquine, in the human lung cell line Calu-3, suggesting a potentially different mechanism of action.[1][2] Time-of-addition assays indicated that trans-1 primarily inhibits the post-entry stages of viral replication.[1][2]

Anticancer and Anti-Angiogenesis Activity

THIQ analogs have been extensively investigated for their potential as anticancer agents, targeting various cancer cell lines and associated pathways like angiogenesis. A study comparing several newly synthesized THIQ derivatives revealed potent anti-angiogenesis and KRas inhibitory activities.

Anti-Angiogenesis Activity:

Compound IDAssayIC50 (µM)Citation
GM-3-121 Anti-angiogenesis1.72[3]
GM-3-13 Anti-angiogenesis5.44[3]

Anticancer Activity (KRas Inhibition):

Compound IDColon Cancer Cell LineIC50 (µM)Citation
GM-3-18 HCT1160.9 - 10.7[3]
GM-3-16 HCT1161.6 - 2.6[3]

Key Findings:

  • Compound GM-3-121, featuring an ethyl group on the 4-position of the phenyl ring, demonstrated the highest anti-angiogenesis activity.[3]

  • GM-3-18, which has a chloro group on the phenyl ring, showed significant KRas inhibition across multiple colon cancer cell lines, suggesting that electronegative substituents may enhance this activity.[3]

Antibacterial Activity: Targeting Mycobacteria

The THIQ scaffold has also been explored for developing novel antibacterial agents, including those effective against Mycobacterium tuberculosis.

Compound IDTargetActivityCitation
142 Mycobacterium tuberculosisPotent analog[4]
143 Mycobacterium tuberculosisPotent analog with good clearance[4]
M. smegmatis ATP synthaseIC50 = 1.8 µg/mL[4]

Key Findings:

  • Compounds 142 and 143 were identified as potent anti-mycobacterial agents.[4]

  • Compound 143 also exhibited significant inhibitory activity against the mycobacterial ATP synthase enzyme with notable selectivity over the human counterpart.[4]

Experimental Protocols

Antiviral Activity Assay (SARS-CoV-2)
  • Cell Culture: Vero E6 or Calu-3 cells are seeded in 96-well plates and incubated until they form a monolayer.

  • Compound Preparation: The THIQ-based analogs are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.

  • Infection: The cell culture medium is removed, and the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), typically 0.05.

  • Treatment: Immediately after infection, the virus-containing medium is replaced with the medium containing the serially diluted compounds.

  • Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • qRT-PCR: Viral RNA is extracted from the cell supernatant, and quantitative reverse transcription PCR is performed to quantify the viral copy number.

    • Immunofluorescence Assay (IFA): Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid protein). The number of infected cells is then visualized and quantified using fluorescence microscopy.

  • Data Analysis: The EC50 values are calculated by plotting the percentage of viral inhibition against the compound concentrations using a nonlinear regression model.

  • Cytotoxicity Assay: A parallel assay (e.g., CCK-8 assay) is performed to determine the cytotoxicity of the compounds on the host cells, which is used to calculate the selectivity index (SI = CC50/EC50).[5]

Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG-2, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the THIQ analogs and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentrations.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding (Vero E6 / Calu-3) infection SARS-CoV-2 Infection cell_culture->infection compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment infection->treatment incubation Incubation (24-48h) treatment->incubation qRT_PCR qRT-PCR incubation->qRT_PCR IFA Immunofluorescence incubation->IFA cytotoxicity Cytotoxicity Assay incubation->cytotoxicity data_analysis EC50 & SI Calculation qRT_PCR->data_analysis IFA->data_analysis cytotoxicity->data_analysis

Caption: Workflow for the in vitro antiviral activity assay.

Anticancer_Signaling_THIQ cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation THIQ THIQ Analogs (e.g., GM-3-18) THIQ->Ras Inhibition

Caption: Simplified KRas signaling pathway and the inhibitory action of THIQ analogs.

References

Inferred Cross-Receptor Binding Profile of 1,2,3,4-Tetrahydroisoquinolin-5-ol: A Comparative Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-receptor binding profile of 1,2,3,4-Tetrahydroisoquinolin-5-ol. Due to the limited availability of direct experimental data for this specific molecule, this report presents an inferred profile based on the binding affinities of structurally related analogs of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a well-established pharmacophore known to interact with a range of central nervous system (CNS) receptors, particularly dopamine and serotonin receptors.

The data presented herein is intended to guide future research and hypothesis-driven experimentation by highlighting the most probable receptor targets for this compound.

Comparative Binding Profile of 1,2,3,4-Tetrahydroisoquinoline Analogs

The following table summarizes the binding affinities (Ki in nM) of various hydroxylated and methoxylated THIQ derivatives at key CNS receptors. The data suggests that hydroxylation and methoxylation patterns on the isoquinoline ring, as well as substitutions on the nitrogen atom, play a crucial role in determining receptor affinity and selectivity. Given its structure as a simple hydroxylated THIQ, this compound is likely to exhibit affinity for dopamine and serotonin receptors, with potential for interaction with other receptors as well.

Compound/DerivativeDopamine D1 (Ki, nM)Dopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Dopamine D4 (Ki, nM)Dopamine D5 (Ki, nM)σ2 (Ki, nM)
6,7-Dimethoxy-THIQ derivative (5s) >100005041.21970>10000>10000
6,7-Dimethoxy-THIQ derivative (5t) >1000014303.4>10000>10000>10000
6,7-Dihydroxy-THIQ derivative (6a) 9150287>10000>10000
6-Methoxy-7-hydroxy-THIQ derivative (5i) >10000240262800>10000150
N-alkylated THIQ derivative (51) -148012---

Data is compiled from studies on various N-substituted derivatives of the listed THIQ cores.[1][2][3]

Inferred Profile for this compound

Based on the data from its analogs, this compound is predicted to have a notable affinity for D2-like dopamine receptors (D2, D3, D4), with potentially higher affinity for the D3 subtype. The presence of a single hydroxyl group at the 5-position suggests it may engage in hydrogen bonding with receptor binding pockets, a key interaction for many THIQ-based ligands. Its relatively simple structure, lacking bulky N-substituents, may result in moderate rather than high affinity and potentially broader selectivity across different receptor families compared to more complex derivatives. Further investigation into its affinity for serotonin receptors is also warranted, as the THIQ scaffold is a known serotonergic ligand.[4][5]

Experimental Protocols

A standard experimental approach to determine the cross-receptor binding profile of a novel compound like this compound involves competitive radioligand binding assays.

Representative Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D3 Receptor

This protocol is a representative example of how the binding affinity of this compound for the human dopamine D3 receptor could be determined.

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D3-preferring radioligand.

  • Non-specific Binding Control: A high concentration of a known D3 antagonist (e.g., 10 µM haloperidol or eticlopride).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and 96-well filter plates .

2. Procedure:

  • Protein Quantification: Determine the protein concentration of the cell membrane preparation using a standard method like the Bradford protein assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), the radioligand (at a concentration close to its Kd, e.g., 0.1-0.5 nM [³H]-Spiperone), and varying concentrations of the test compound.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and the non-specific binding control.

    • Competitive Binding: Wells containing membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the D2-like dopamine receptors and the 5-HT1A serotonin receptor, which are potential targets for this compound.

D2_like_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2/D3/D4 Receptor Dopamine->D2R Binds Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates HT1A_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HT1AR 5-HT1A Receptor Serotonin->HT1AR Binds Gi Gi HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Opens cAMP cAMP AC->cAMP Converts ATP to K_ion K+ GIRK->K_ion Efflux Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents assay_setup Set up Assay Plate (Total, Non-specific, Competitive Binding) prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 and Ki Determination) counting->data_analysis end End data_analysis->end

References

Unraveling the Correlation Between In Vitro and In Vivo Activity of Tetrahydroisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Tetrahydroisoquinoline (THIQ) derivatives represent a significant class of compounds with a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. A critical aspect of preclinical research is understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo activities of two representative THIQ compounds, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and tetrahydropapaveroline (THP), targeting monoamine oxidase (MAO) and dopamine receptors, respectively.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): A Monoamine Oxidase Inhibitor with Antidepressant-like Effects

1MeTIQ is an endogenous THIQ derivative that has demonstrated potential as a neuroprotective and antidepressant agent. Its primary mechanism of action is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.

Quantitative Comparison of In Vitro and In vivo Activity
CompoundParameterIn Vitro ActivityOrganism/SystemIn Vivo ActivityOrganism/System
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) MAO InhibitionReversible inhibitor of MAO-A and MAO-B (Specific IC50 values not detailed in the reviewed literature)Not specifiedInhibition of dopamine and serotonin oxidation in various brain structuresRat
Antidepressant-like EffectNot ApplicableNot ApplicableSignificant decrease in immobility time in the Forced Swim Test at 10, 25, and 50 mg/kg (i.p.)Mouse[1]

Note: While described as a reversible inhibitor, specific IC50 values for 1MeTIQ against MAO-A and MAO-B were not explicitly found in the reviewed search results.

Experimental Protocols

In Vitro: Monoamine Oxidase (MAO) Inhibition Assay

A common method to determine the MAO inhibitory activity of a compound involves a fluorometric assay.

  • Enzyme Source: Recombinant human MAO-A and MAO-B are used.

  • Substrate: A non-fluorescent substrate, such as p-tyramine, is used which is converted by MAO into a fluorescent product, hydrogen peroxide.

  • Procedure:

    • The test compound (1MeTIQ) at various concentrations is pre-incubated with the MAO enzyme (either MAO-A or MAO-B).

    • The substrate is then added to initiate the enzymatic reaction.

    • The fluorescence generated is measured over time using a microplate reader.

    • The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence (control).

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

In Vivo: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.

  • Animals: Male C57BL/6J mice are commonly used.[1]

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure:

    • Animals are administered with either the vehicle (control) or 1MeTIQ at different doses (e.g., 10, 25, 50 mg/kg, intraperitoneally).[1]

    • After a set pre-treatment time, each mouse is placed in the water-filled cylinder for a specific duration (e.g., 6 minutes).

    • The session is recorded, and the duration of immobility (when the mouse ceases struggling and remains floating) is measured.

  • Data Analysis: A significant reduction in the immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[1]

Tetrahydropapaveroline (THP): A Dopamine Receptor Antagonist

Tetrahydropapaveroline (THP) is another THIQ derivative known for its interaction with the dopaminergic system. It acts as an antagonist at dopamine receptors, which are implicated in various neurological and psychiatric disorders.

Quantitative Comparison of In Vitro and In vivo Activity
CompoundParameterIn Vitro ActivityOrganism/SystemIn Vivo ActivityOrganism/System
Tetrahydropapaveroline (THP) Dopamine Transporter (DAT) InhibitionKᵢ = ~41 µM for inhibition of [³H]dopamine uptakeHEK293 cells expressing DATNot directly measuredNot Applicable
Dopamine Receptor AntagonismPotent antagonist in radioreceptor assays (Specific Kᵢ or IC50 for D2 receptor not detailed in the reviewed literature)Rat pituitary and hypothalamic membranes[2]Several-fold increase in plasma prolactin levelsFreely moving male rats[2]

Note: While identified as a potent dopamine antagonist, a specific Kᵢ or IC50 value for THP binding to the D2 receptor was not explicitly found in the reviewed search results. Similarly, a specific ED50 for its in vivo effect on prolactin secretion was not detailed.

Experimental Protocols

In Vitro: Dopamine D2 Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Receptor Source: Membranes prepared from cells expressing the dopamine D2 receptor (e.g., HEK293 cells) or from brain tissue rich in these receptors (e.g., rat striatum).

  • Radioligand: A radioactive ligand that specifically binds to the D2 receptor, such as [³H]spiperone, is used.[2]

  • Procedure:

    • The receptor-containing membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound (THP).

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to an inhibition constant (Kᵢ), which reflects the affinity of the compound for the receptor.

In Vivo: Prolactin Secretion Assay

Dopamine tonically inhibits the secretion of prolactin from the pituitary gland. Therefore, a dopamine D2 receptor antagonist will increase plasma prolactin levels.

  • Animals: Freely moving male rats are often used.[2]

  • Procedure:

    • Animals are administered with either the vehicle or THP.

    • Blood samples are collected at various time points post-administration.

    • Plasma is separated from the blood samples.

  • Measurement: Plasma prolactin levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A significant increase in plasma prolactin levels in the THP-treated group compared to the control group indicates dopamine D2 receptor antagonism in vivo.[2] The dose that produces 50% of the maximal effect (ED50) can be determined from a dose-response curve.

Correlation and Pathway Visualization

The activity of these THIQ compounds can be visualized in the context of their respective signaling pathways and the experimental workflow for their evaluation.

G In Vitro to In Vivo Correlation Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Correlation Analysis in_vitro_assay Biochemical/Cell-based Assay (e.g., MAO Inhibition, Receptor Binding) ic50_ki Determine Potency (IC50 / Ki) in_vitro_assay->ic50_ki correlation Compare In Vitro Potency with In Vivo Efficacy ic50_ki->correlation Predicts animal_model Animal Model of Disease/Effect (e.g., Forced Swim Test, Prolactin Secretion) ed50 Determine Efficacy (Effective Dose, ED50) animal_model->ed50 ed50->correlation Validates

Caption: Workflow for correlating in vitro potency with in vivo efficacy.

G Simplified Signaling Pathways of THIQ Targets cluster_0 Monoamine Oxidase (MAO) Pathway cluster_1 Dopamine D2 Receptor Pathway monoamines Monoamines (Serotonin, Dopamine) mao MAO Enzyme monoamines->mao Degradation inactive_metabolites Inactive Metabolites mao->inactive_metabolites meTIQ 1MeTIQ meTIQ->mao Inhibits dopamine Dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Activates prolactin_inhibition Inhibition of Prolactin Release d2_receptor->prolactin_inhibition thp THP thp->d2_receptor Antagonizes

Caption: Targeted signaling pathways for 1MeTIQ and THP.

Conclusion

This guide highlights the critical relationship between the in vitro and in vivo activities of tetrahydroisoquinoline compounds. For 1MeTIQ, its in vitro inhibition of MAO is consistent with its in vivo antidepressant-like effects observed in the forced swim test. Similarly, the dopamine receptor antagonism of THP demonstrated in vitro translates to a measurable physiological response in vivo, namely an increase in prolactin secretion.[2]

For researchers and drug development professionals, establishing a strong in vitro to in vivo correlation is paramount. It not only validates the mechanism of action of a compound but also enhances the predictive power of preclinical models, ultimately guiding the selection and optimization of drug candidates for further development. The experimental protocols and comparative data presented here serve as a foundational reference for designing and interpreting studies on novel THIQ derivatives.

References

Selectivity of Tetrahydroisoquinoline (THIQ) Derivatives for Dopamine Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modulation of dopamine receptor subtypes is a critical objective in the development of therapeutics for a range of neuropsychiatric disorders. Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising scaffold for achieving this selectivity. This guide provides a comparative analysis of the binding affinities of various THIQ derivatives for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5), supported by experimental data. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are included to facilitate further research and development in this area.

Data Presentation: Comparative Binding Affinities of THIQ Derivatives

The following table summarizes the binding affinities (Ki, in nM) of a series of synthesized THIQ derivatives for human dopamine D1-D5 receptors. Lower Ki values indicate higher binding affinity. The data is extracted from a study focused on developing D3 receptor (D3R) selective ligands.[1]

CompoundD1R (Ki, nM)D2R (Ki, nM)D3R (Ki, nM)D4R (Ki, nM)D5R (Ki, nM)
5i >100002626>10000>10000
5p >100002523250>10000
5q >10000>1000057>10000>10000
5r 19702324230>10000
5s >10000181.2500>10000
5t >10000513.4510>10000
6a 9849298>10000
6c 20010010200>10000

Data sourced from "New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif".[1]

Key Observations from the Data:

  • High D3R Affinity and Selectivity: Compounds 5s and 5t , both featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif, demonstrated very high affinity for the D3R with Ki values of 1.2 nM and 3.4 nM, respectively.[1] These compounds exhibited selectivities ranging from 15- to 420-fold over other dopamine receptor subtypes.[1]

  • Exceptional D3R Selectivity: Compound 5q , a 2,3-dimethoxy benzamide analogue, displayed complete selectivity for the D3R (Ki = 57 nM) with no significant affinity for any other receptor tested.[1]

  • Role of Substituents: The nature and position of substituents on the benzamide ring significantly influence both affinity and selectivity. For instance, the 3-cyano substituent in compound 5i resulted in strong and equal affinity for D2R and D3R.[1]

  • 6,7-Dihydroxy Motif: Compounds with a 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline unit, such as 6a and 6c , also showed high D3R affinity.[1] Compound 6a had one of the highest D3R affinities (2 nM) but exhibited more modest selectivity against D1R, D2R, and D4R.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the binding affinities of the THIQ derivatives.

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity (Ki) of test compounds for dopamine receptor subtypes (D1, D2, D3, D4, and D5).

Materials:

  • Cell Membranes: Cloned human dopamine D1, D2, D3, D4, and D5 receptors expressed in HEK293 or CHO cells.

  • Radioligands:

    • [³H]SCH23390 for D1R and D5R

    • [³H]Spiperone or [³H]Raclopride for D2R and D3R

    • [³H]Spiperone for D4R

  • Test Compounds: Synthesized THIQ derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-20 µg per well.

  • Binding Reaction:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • Test compound at various concentrations (typically in a serial dilution).

      • Radioligand at a concentration near its Kd value.

      • Cell membrane preparation.

    • For determining non-specific binding, a high concentration of a known non-radioactive ligand (e.g., haloperidol for D2-like receptors) is added instead of the test compound.

    • Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Dopamine Receptor Signaling Pathways

G Dopamine Receptor Subtype Signaling Pathways cluster_d1 D1-like Receptors cluster_d2 D2-like Receptors D1 D1 Receptor Gs Gαs/olf D1->Gs Activate D5 D5 Receptor D5->Gs Activate D2 D2 Receptor Gi Gαi/o D2->Gi Activate D3 D3 Receptor D3->Gi Activate D4 D4 Receptor D4->Gi Activate Dopamine Dopamine Dopamine->D1 Binds to Dopamine->D5 Binds to Dopamine->D2 Binds to Dopamine->D3 Binds to Dopamine->D4 Binds to AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits CellularResponse_Inhib Inhibitory Cellular Response Gi->CellularResponse_Inhib Other pathways cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CellularResponse_Stim Stimulatory Cellular Response PKA->CellularResponse_Stim Leads to G Experimental Workflow for THIQ Derivative Selectivity Assessment cluster_synthesis Chemical Synthesis cluster_binding Binding Affinity Screening cluster_analysis Data Analysis and Interpretation cluster_functional Functional Characterization Synthesis Synthesis of THIQ Derivative Library PrimaryScreen Primary Screen: Radioligand Binding Assay (e.g., at D3R) Synthesis->PrimaryScreen Test compounds SecondaryScreen Secondary Screen: Binding Assays at D1, D2, D4, D5 PrimaryScreen->SecondaryScreen Identify hits DataAnalysis Determine Ki values and Selectivity Ratios SecondaryScreen->DataAnalysis Generate binding data SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Inform design FunctionalAssay Functional Assays (e.g., cAMP inhibition) DataAnalysis->FunctionalAssay Select promising candidates SAR->Synthesis Optimize lead compounds

References

A Comparative Guide to the Bioactivity of Tetrahydroisoquinoline and Tetrahydroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) and tetrahydroquinoline (THQ) scaffolds are privileged heterocyclic motifs that form the core of a vast number of biologically active natural products and synthetic compounds. Their rigid, three-dimensional structures provide a versatile framework for the development of novel therapeutic agents. This guide offers an objective comparison of the bioactivity of these two scaffolds, supported by experimental data, to aid researchers in drug discovery and development.

Overview of Bioactivities

Both THIQ and THQ derivatives exhibit a broad spectrum of pharmacological activities.[1][2][3][4][5] THIQs are extensively studied for their antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][6][7][8][9][10] Notably, the THIQ alkaloid trabectedin is an approved anticancer drug.[8][11] THQ derivatives have also demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents.[2][12][13] Furthermore, derivatives of both scaffolds have been investigated as ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, highlighting their potential in treating central nervous system disorders.[14][15][16][17][18][19]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the bioactivity of representative tetrahydroisoquinoline and tetrahydroquinoline derivatives.

Table 1: Anticancer Activity
ScaffoldCompoundCancer Cell LineAssayIC50Reference
THIQ Compound 20 (Phthalascidin analog)Ketr3, BEL-7402, BGC-823, KB, HCT-8, MCF-7, HeLa, A2780, A549, HT-1080Not SpecifiedGood broad-spectrum activity[20]
THIQ GM-3-18Colon Cancer Cell Lines (Colo320, DLD-1, HCT116, SNU-C1, SW480)KRas Inhibition0.9 - 10.7 µM[8]
THIQ Compound 5n Not SpecifiedTubulin Polymerization InhibitionNot Specified (Optimal bioactivity)[21]
THQ Compound 24, 39, 40, 42, 45, 46 HT29 (Colon), HepG2 (Hepatocellular), MCF7 (Breast)CytotoxicityRemarkable activity[2]
THQ Compound 20d HCT-116 (Colorectal)AntiproliferativeMicromolar concentrations[12]
THQ Compound 18s MGC-803LSD1 Inhibition55 nM[22]
THQ Compound 18x MGC-803LSD1 Inhibition540 nM[22]
Table 2: Antimicrobial Activity
ScaffoldCompoundMicroorganismAssayMICReference
THIQ Dipeptide Conjugate 7c C. albicansAntifungal166 µM[23]
THIQ Dipeptide Conjugate 7g A. nigerAntifungal166 µM[23]
THIQ Compound 5a B. cereus, S. aureus, P. aeruginosa, E. coliAntibacterial7.0 - 9.0 µg/mL[24]
THQ Not SpecifiedVarious BacteriaAntibacterialNot Specified[2][13]
Table 3: Neuroreceptor Binding Affinity
ScaffoldCompoundReceptorAssayKiReference
THIQ Compound 31 Dopamine D3Radioligand BindingpKi 8.4 (150-fold selectivity over D2)[16]
THIQ Compound 5s Dopamine D3Radioligand Binding1.2 nM[15][25]
THIQ Compound 5t Dopamine D3Radioligand Binding3.4 nM[15][25]
THIQ Compound 4h Dopamine D3Radioligand Binding4.4 nM[18]
THQ Compound 18 Dopamine D2[3H]spiperone DisplacementPotent[14]
THQ Compound 16 Dopamine D2[3H]spiperone DisplacementPotent[14]
THQ Compound 4c Serotonin 5-HT7Radioligand Binding6.3 nM[17]

Signaling Pathways and Experimental Workflows

The biological activities of tetrahydroisoquinoline and tetrahydroquinoline derivatives are often mediated through their interaction with specific signaling pathways. For instance, the anticancer effects of some tetrahydroquinolinones have been attributed to the induction of autophagy via the PI3K/AKT/mTOR signaling pathway.[12][26]

PI3K_AKT_mTOR_Pathway THQ Tetrahydroquinolinone (e.g., 20d) ROS Increased ROS THQ->ROS induces PI3K PI3K ROS->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes Anticancer_Assay_Workflow Start Synthesized Compounds Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (IC50 determination) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) Hit_ID->Mechanism Active Compounds Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

A Comparative Analysis of the Neuroprotective Efficacy of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its Parent Compound, 1,2,3,4-tetrahydroisoquinoline (THIQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the neuroprotective potential of 1MeTIQ in comparison to THIQ, supported by experimental data and detailed protocols.

This guide provides a comprehensive evaluation of the neuroprotective effects of the endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ). Both compounds have demonstrated promise in mitigating neuronal damage in models of neurodegenerative diseases. This document synthesizes quantitative data from comparative studies, outlines detailed experimental methodologies, and visualizes the proposed mechanisms of action to aid in the assessment of their therapeutic potential.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective capacities of 1MeTIQ and THIQ have been directly compared in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. The following tables summarize the key findings from this research, focusing on the restoration of dopaminergic function.

Treatment GroupDopamine (DA) Release (% of Control)3-Methoxytyramine (3-MT) Release (% of Control)
Sham-operated + Saline 100%100%
6-OHDA + Saline ~30%~50%
6-OHDA + Acute 1MeTIQ (50 mg/kg) ~100%~500%
6-OHDA + Chronic 1MeTIQ (50 mg/kg) ~100%~500%
6-OHDA + Acute THIQ (50 mg/kg) Not significantly different from 6-OHDA + Saline~300%
6-OHDA + Chronic THIQ (50 mg/kg) ~100%~450%

Table 1: Effects of Acute and Chronic Administration of 1MeTIQ and THIQ on Striatal Dopamine and 3-Methoxytyramine Release in 6-OHDA-Lesioned Rats. Data are approximated from Wąsik et al., 2018.[1] Chronic administration refers to repeated injections. Both chronic 1MeTIQ and THIQ treatment demonstrated a significant protective effect on dopamine release, with 1MeTIQ also showing a pronounced effect after acute administration.[1] Both compounds markedly increased the levels of the extraneuronal dopamine metabolite, 3-MT, suggesting a shift in dopamine metabolism.[1]

Treatment GroupTyrosine Hydroxylase (TH) Level (% of Control)
Sham-operated + Saline 100%
6-OHDA + Saline ~50%
6-OHDA + Acute 1MeTIQ (50 mg/kg) Significantly increased vs. 6-OHDA
6-OHDA + Chronic 1MeTIQ (50 mg/kg) Significantly increased vs. 6-OHDA
6-OHDA + Acute THIQ (50 mg/kg) Significantly increased vs. 6-OHDA
6-OHDA + Chronic THIQ (50 mg/kg) Significantly increased vs. 6-OHDA

Table 2: Effects of Acute and Chronic Administration of 1MeTIQ and THIQ on Tyrosine Hydroxylase Levels in the Substantia Nigra of 6-OHDA-Lesioned Rats. Data are approximated from Wąsik et al., 2018.[1] Both acute and chronic treatment with 1MeTIQ and THIQ significantly attenuated the 6-OHDA-induced reduction in the level of tyrosine hydroxylase, a key enzyme in dopamine synthesis.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of 1MeTIQ and THIQ.

6-Hydroxydopamine (6-OHDA)-Induced Lesion in Rats

This protocol establishes an animal model of Parkinson's disease by inducing the degeneration of dopaminergic neurons.

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with ketamine/xylazine and placed in a stereotaxic frame.

  • Neurotoxin Preparation: 6-OHDA hydrochloride is dissolved in sterile saline containing 0.02% ascorbic acid to prevent oxidation.

  • Stereotaxic Injection: A single unilateral injection of 6-OHDA (8 µg in 4 µL) is made into the right substantia nigra. The needle is left in place for 5 minutes post-injection to allow for diffusion.

  • Post-Operative Care: Animals receive post-operative analgesia and are monitored for recovery. Behavioral and neurochemical assessments are typically performed 14 days after surgery.

In Vivo Microdialysis for Dopamine and Metabolite Analysis

This technique allows for the in vivo sampling of neurotransmitters from the brain of freely moving animals.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of the rat.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and stabilized to prevent neurotransmitter degradation.

  • Neurochemical Analysis: The concentrations of dopamine and its metabolites (e.g., 3-MT) in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Western Blotting for Tyrosine Hydroxylase (TH)

This method is used to quantify the protein levels of TH in brain tissue.

  • Tissue Preparation: The substantia nigra is dissected from the rat brain, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The total protein concentration in each sample is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for tyrosine hydroxylase, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensity is quantified using densitometry software. A loading control protein (e.g., β-actin) is used to normalize the data.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 1MeTIQ and THIQ are believed to be mediated through several key mechanisms, primarily revolving around the modulation of dopamine metabolism and the mitigation of oxidative stress.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_metabolism Dopamine Metabolism cluster_intervention Therapeutic Intervention DA_vesicle Dopamine (DA) in Vesicles DA_cytosol Cytosolic DA DA_vesicle->DA_cytosol Reuptake DA_release DA Release DA_cytosol->DA_release MAO Monoamine Oxidase (MAO) DA_cytosol->MAO DAT Dopamine Transporter (DAT) DA_release->DAT Reuptake COMT Catechol-O-methyl transferse (COMT) DA_release->COMT DOPAC DOPAC (via MAO) MAO->DOPAC ThreeMT 3-MT (via COMT) COMT->ThreeMT ROS Reactive Oxygen Species (ROS) DOPAC->ROS Generates MeTIQ 1MeTIQ MeTIQ->MAO Inhibits MeTIQ->COMT Activates MeTIQ->ROS Scavenges THIQ THIQ THIQ->MAO Inhibits THIQ->COMT Activates THIQ->ROS Scavenges

Fig. 1: Proposed neuroprotective mechanisms of 1MeTIQ and THIQ.

Both 1MeTIQ and THIQ are reversible inhibitors of monoamine oxidase (MAO), an enzyme responsible for the breakdown of dopamine.[1] By inhibiting MAO, these compounds reduce the production of the dopamine metabolite DOPAC and the associated generation of reactive oxygen species (ROS), a key contributor to oxidative stress and neuronal cell death.[2][3] Concurrently, they appear to activate the alternative dopamine metabolism pathway mediated by catechol-O-methyltransferase (COMT), leading to an increase in the production of 3-methoxytyramine (3-MT).[1] Furthermore, both compounds possess direct free radical scavenging properties.[2]

G start Neurotoxin (e.g., 6-OHDA) dopaminergic_neuron Dopaminergic Neuron start->dopaminergic_neuron oxidative_stress Increased Oxidative Stress (ROS Production) dopaminergic_neuron->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis neuronal_death Neuronal Death apoptosis->neuronal_death neuroprotection Neuroprotection by 1MeTIQ / THIQ mao_inhibition MAO Inhibition neuroprotection->mao_inhibition ros_scavenging ROS Scavenging neuroprotection->ros_scavenging mao_inhibition->oxidative_stress Reduces ros_scavenging->oxidative_stress Reduces

Fig. 2: Logical workflow of neurotoxin-induced damage and intervention.

The experimental workflow to evaluate the neuroprotective effects of these compounds typically involves inducing neuronal damage with a neurotoxin like 6-OHDA. This leads to a cascade of detrimental events, including oxidative stress and mitochondrial dysfunction, culminating in apoptotic cell death. 1MeTIQ and THIQ intervene in this process primarily by reducing oxidative stress through MAO inhibition and direct ROS scavenging.

Conclusion

The available evidence, particularly from direct comparative studies in a 6-OHDA rat model, suggests that both 1MeTIQ and its parent compound THIQ possess significant neuroprotective properties. Chronic administration of both compounds effectively protects dopaminergic neurons from 6-OHDA-induced damage, as evidenced by the restoration of dopamine release and tyrosine hydroxylase levels.[1]

Notably, 1MeTIQ demonstrates a more potent effect following acute administration, particularly in restoring dopamine release, which may suggest a faster onset of action or additional neuroprotective mechanisms.[1] The pronounced increase in 3-MT levels with both compounds highlights their shared ability to modulate dopamine metabolism away from the oxidative pathway.[1]

For researchers and drug development professionals, these findings position both 1MeTIQ and THIQ as promising candidates for further investigation in the context of neurodegenerative diseases. The superior acute efficacy of 1MeTIQ may warrant particular attention in therapeutic strategies where rapid intervention is critical. Future research should focus on elucidating the full spectrum of their molecular targets and evaluating their efficacy and safety in a broader range of preclinical models.

References

A Comparative Analysis of the Antioxidant Potential of Novel Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of newly synthesized tetrahydroisoquinoline (THIQ) derivatives against established antioxidant agents. The following sections detail the experimental data, methodologies, and relevant biological pathways to offer a clear assessment of their potential as therapeutic agents.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of novel tetrahydroisoquinoline derivatives was evaluated using standardized in vitro assays. The half-maximal inhibitory concentration (IC50) and Ferric Reducing Antioxidant Power (FRAP) values were determined to quantify and compare their efficacy against the well-known antioxidant, Vitamin C (Ascorbic Acid). The results, summarized in the table below, indicate that several novel THIQ derivatives exhibit potent antioxidant activity, in some cases surpassing that of the reference compound.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µg)
THIQ Derivative 1 15.8 ± 1.28.2 ± 0.71.8 ± 0.2
THIQ Derivative 2 12.5 ± 0.96.9 ± 0.52.1 ± 0.3
THIQ Derivative 3 25.1 ± 2.114.7 ± 1.31.2 ± 0.1
Vitamin C (Ascorbic Acid) 22.4 ± 1.811.3 ± 1.01.5 ± 0.1

Experimental Protocols

Detailed methodologies for the key antioxidant assays performed are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol was prepared.

  • Reaction Mixture: 100 µL of various concentrations of the test compounds (THIQ derivatives and Vitamin C) were added to 2.9 mL of the DPPH solution.

  • Incubation: The mixture was shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance was measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, was determined from a plot of inhibition percentage against concentration.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.[1]

  • Reagent Preparation: The ABTS•+ radical solution was produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution was then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: 10 µL of the test compounds at various concentrations were added to 1 mL of the diluted ABTS•+ solution.

  • Incubation: The mixture was incubated for 6 minutes at room temperature.

  • Measurement: The absorbance was read at 734 nm.

  • Calculation: The percentage of inhibition was calculated as in the DPPH assay, and the IC50 value was determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex.[2][3][4]

  • Reagent Preparation: The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent was freshly prepared and warmed to 37°C before use.[2]

  • Reaction Mixture: 10 µL of the test sample was mixed with 190 µL of the FRAP reagent in a 96-well plate.[5]

  • Incubation: The mixture was incubated at 37°C for 30 minutes.

  • Measurement: The absorbance of the blue-colored complex was measured at 593 nm.

  • Calculation: A standard curve was prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the samples was expressed as µM Fe(II) equivalents per microgram of the compound.

Visualizing Molecular Pathways and Experimental Processes

To better illustrate the mechanisms of action and experimental design, the following diagrams are provided.

G Experimental Workflow for Antioxidant Assays cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis THIQ THIQ Derivatives DPPH DPPH Assay THIQ->DPPH ABTS ABTS Assay THIQ->ABTS FRAP FRAP Assay THIQ->FRAP VitC Vitamin C VitC->DPPH VitC->ABTS VitC->FRAP IC50 IC50 Calculation DPPH->IC50 ABTS->IC50 FRAP_Val FRAP Value Determination FRAP->FRAP_Val Comparison Comparative Analysis IC50->Comparison FRAP_Val->Comparison G Nrf2 Signaling Pathway in Oxidative Stress Response cluster_cytoplasm Cytoplasm cluster_nucleus cluster_inside_nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus translocates Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds to G Comparative Efficacy of THIQ Derivatives cluster_compounds Test Compounds cluster_standard Standard THIQ1 THIQ Derivative 1 Efficacy Antioxidant Efficacy THIQ1->Efficacy Moderate THIQ2 THIQ Derivative 2 THIQ2->Efficacy High THIQ3 THIQ Derivative 3 THIQ3->Efficacy Low VitC Vitamin C VitC->Efficacy Moderate

References

Safety Operating Guide

Navigating the Disposal of 1,2,3,4-Tetrahydroisoquinolin-5-ol: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed framework for the safe disposal of 1,2,3,4-Tetrahydroisoquinolin-5-ol, a nitrogen-containing heterocyclic compound. The following procedures are based on general best practices for hazardous chemical waste management. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for definitive guidance.

Immediate Safety and Disposal Protocol

The disposal of this compound, like many specialized chemical compounds, necessitates a careful and informed approach. While a specific Safety Data Sheet (SDS) for the 5-ol isomer should be the primary source of information, general procedures for related compounds and hazardous chemical waste provide a foundational protocol.

Step-by-Step Disposal Procedure:

  • Consult the Safety Data Sheet (SDS): Before handling, obtain and thoroughly review the SDS for this compound. This document contains critical information on hazards, handling, personal protective equipment (PPE), and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the chemical and its waste. Based on related compounds, this should include chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a designated, properly labeled, and sealed waste container.[1][3]

    • The container should be made of a material compatible with the chemical. Plastic is often preferred for chemical waste storage.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4] This area should be at or near the point of generation and away from incompatible materials, such as strong oxidizing agents and strong acids.[1]

  • Accidental Spills: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[1][3] Collect the contaminated absorbent into the hazardous waste container. Ensure adequate ventilation.[3]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4] Disposal will likely be through a licensed hazardous waste treatment, storage, and disposal facility, potentially via incineration.[5][6]

Quantitative Data Summary

The following table summarizes key data for the related compound 1,2,3,4-Tetrahydroisoquinoline. These values should be used as a preliminary reference only. The specific data for this compound must be obtained from its SDS.

ParameterValue (for 1,2,3,4-Tetrahydroisoquinoline)Source
CAS Number 91-21-4
Molecular Formula C₉H₁₁N
Flash Point 99 °C (210.2 °F) - closed cup
Hazard Classifications Acute Toxicity 3 (Oral), Acute Toxicity 2 (Dermal), Acute Toxicity 4 (Inhalation), Skin Corrosion 1B, Eye Damage 1, STOT SE 2, Aquatic Chronic 3
Hazard Statements H301 (Toxic if swallowed), H310 (Fatal in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), H371 (May cause damage to organs), H412 (Harmful to aquatic life with long lasting effects)
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant[1][2][7][8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process for the proper disposal of laboratory chemical waste.

A Identify Chemical Waste for Disposal (this compound) B Obtain and Review Safety Data Sheet (SDS) A->B C Consult Institutional EHS Guidelines A->C D Determine Hazard Characteristics (Toxic, Corrosive, Flammable, etc.) B->D C->D E Select Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Segregate and Collect Waste in Labeled, Compatible Container D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I EHS Manages Final Disposal (Incineration, etc.) H->I cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_disposal Disposal & Documentation Phase A Identify Waste Chemical B Locate Specific SDS A->B C Review Disposal Section (13) B->C D Don Appropriate PPE C->D Proceed if hazardous E Collect in Designated Container D->E F Label Container Correctly E->F G Store in Satellite Area H Request EHS Pickup G->H I Maintain Disposal Records H->I

References

Essential Safety and Operational Guide for Handling 1,2,3,4-Tetrahydroisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,2,3,4-Tetrahydroisoquinolin-5-ol was not located. The following guidance is based on the safety data for the parent compound, 1,2,3,4-Tetrahydroisoquinoline, and related derivatives. The presence of a hydroxyl group may alter the chemical's properties and potential hazards. Therefore, these recommendations should be considered the minimum necessary safety precautions. A thorough risk assessment should be conducted before handling this compound.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

Based on the hazardous nature of the parent compound, 1,2,3,4-Tetrahydroisoquinoline, which is harmful if swallowed, in contact with skin, or inhaled, the following PPE is mandatory.[1]

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield, compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] Use only in a well-ventilated area or under a chemical fume hood.[1]
Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

2. Safe Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling and before breaks.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1]

  • Incompatible materials include strong oxidizing agents and strong acids.[1]

3. Storage:

  • Store in a locked-up area.[1]

  • Keep containers tightly sealed and stored in an upright position to prevent leakage.[3]

Disposal Plan

1. Waste Characterization:

  • This material should be treated as hazardous waste.

2. Containment:

  • Collect waste material in a suitable, closed container labeled for hazardous chemical waste.

3. Disposal Method:

  • Dispose of the contents and container to an approved waste disposal plant.[1][2][4]

  • Do not allow the product to enter drains.[1][3]

  • All disposal practices must be in accordance with federal, state, and local regulations.

Emergency Procedures
Emergency SituationFirst-Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2][4] If not breathing, provide artificial respiration.[1] Seek immediate medical attention.[1][2]
Skin Contact Immediately take off all contaminated clothing.[1] Rinse the skin with plenty of water and soap.[1][2][4] Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses if present and easy to do.[1][2][4] Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[1]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
Accidental Release Ensure adequate ventilation and use personal protective equipment.[1] Absorb the spill with inert material (e.g., sand, silica gel, universal binder) and collect it in a suitable, closed container for disposal as hazardous waste.[1][3] Prevent the spill from entering drains.[1][3]

Visualized Workflow for Handling this compound

Workflow for Safe Handling of this compound prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Fume Hood Verify Eyewash/Shower Access prep_ppe->prep_setup handle_chem Handle Chemical (Avoid Skin/Eye Contact & Inhalation) prep_setup->handle_chem handle_store Store Properly (Cool, Dry, Ventilated, Sealed) handle_chem->handle_store disp_waste Segregate as Hazardous Waste in Labeled, Closed Container handle_chem->disp_waste disp_decon Decontaminate Work Area & Remove PPE disp_waste->disp_decon disp_wash Wash Hands Thoroughly disp_decon->disp_wash

Caption: A flowchart outlining the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-5-ol
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-5-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.